molecular formula C7H9ClN2 B12827753 (3-Chloro-5-methylpyridin-4-YL)methylamine

(3-Chloro-5-methylpyridin-4-YL)methylamine

Cat. No.: B12827753
M. Wt: 156.61 g/mol
InChI Key: KLZNSDPVTOECMW-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylpyridin-4-YL)methylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-methylpyridin-4-YL)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-methylpyridin-4-YL)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(3-chloro-5-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3

InChI Key

KLZNSDPVTOECMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CN)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of (3-Chloro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. (3-Chloro-5-methylpyridin-4-yl)methanamine (CAS: 1393584-10-5) has emerged as a highly versatile, privileged building block[1]. Featuring a precisely substituted pyridine ring, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), ranging from heterocyclic kinase inhibitors (such as dasatinib analogs)[2] to central nervous system (CNS) agents like Dopamine D1 receptor positive allosteric modulators (PAMs)[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural electronics, and field-proven synthetic methodologies, designed for researchers and drug development professionals.

Physicochemical and Electronic Profile

Understanding the fundamental properties of (3-Chloro-5-methylpyridin-4-yl)methanamine is essential for predicting its behavior in complex synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValue
IUPAC Name (3-Chloro-5-methylpyridin-4-yl)methanamine
CAS Registry Number 1393584-10-5
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Exact Mass 156.0454 m/z
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)
Topological Polar Surface Area (TPSA) ~38.9 Ų
Heavy-Atom Rotatable Bonds 1 (Pyridine-CH2)
Structural and Electronic Causality

The unique pharmacological utility of this building block stems from the synergistic electronic and steric effects of its substituents:

  • C3-Chlorine (-I Effect): The chlorine atom exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. In drug design, reducing pyridine basicity is a proven strategy to mitigate hERG channel blocking liabilities and improve passive membrane permeability.

  • C5-Methyl (+I Effect): The methyl group provides a mild electron-donating effect and introduces necessary steric bulk.

  • Conformational Pre-organization: While the C3-chloro and C5-methyl groups create a sterically congested environment at the C4 position, the methylene spacer (-CH2-) projects the primary amine outward, preserving its nucleophilicity. Crucially, the ortho-substituents restrict the free rotation of the C4-CH2 bond. When incorporated into an API, this restricted rotation locks the molecule into specific bioactive conformations, minimizing the entropic penalty upon target binding—a highly desirable trait in structure-based drug design (SBDD).

Applications in Drug Development

The primary aliphatic amine acts as a highly reactive nucleophile, making this compound an ideal precursor for amide couplings, reductive aminations, and SNAr reactions. Recent patent literature highlights its incorporation into several high-value therapeutic classes:

  • Heterocyclic Kinase Inhibitors: Utilized in the synthesis of dasatinib variants targeting KIT and BCR-ABL mutations in leukemia and solid tumors[2].

  • GPCR Modulators: Acts as a core structural element in tetrahydroisoquinoline derivatives functioning as Dopamine D1 Positive Allosteric Modulators (PAMs) for the treatment of schizophrenia, Parkinson's disease, and cognitive impairment[3].

  • Integrin Inhibitors: Incorporated into substituted amino acid scaffolds for anti-fibrotic therapies[4].

  • Anti-inflammatories: Used to synthesize methyl sulfanyl pyrimidines for neuropathic pain and inflammation[5].

G A 3-Chloro-5-methylpyridine- 4-carbonitrile B Reduction (H2, Raney Ni) A->B C (3-Chloro-5-methylpyridin- 4-yl)methanamine CAS: 1393584-10-5 B->C D Amide Coupling (HATU, DIPEA) C->D E Kinase Inhibitors (e.g., Dasatinib Analogs) D->E F D1 Receptor PAMs (Tetrahydroisoquinolines) D->F

Caption: Synthetic workflow from nitrile precursor to advanced pharmaceutical APIs.

Validated Experimental Protocols

As a Senior Application Scientist, I have structured the following protocols to be self-validating systems, ensuring that causality drives every experimental choice.

Protocol 1: Synthesis via Catalytic Hydrogenation of Nitrile

Objective: Synthesize (3-Chloro-5-methylpyridin-4-yl)methanamine from its corresponding carbonitrile.

  • Reagents: 3-Chloro-5-methylpyridine-4-carbonitrile (1.0 eq), Raney Nickel (0.2 eq by weight), Methanolic Ammonia (7 N, solvent), H2 gas.

  • Step-by-Step Methodology:

    • Preparation: In a thick-walled hydrogenation vessel, dissolve the nitrile in 7 N methanolic ammonia.

      • Causality: During reduction, an intermediate imine is formed. Without excess ammonia, the newly formed primary amine product will attack the imine, generating undesired secondary/tertiary amine dimers. Ammonia shifts the equilibrium, entirely suppressing this side reaction.

    • Catalyst Addition: Carefully add a slurry of Raney Nickel in water/methanol. (Safety: Raney Ni is highly pyrophoric; maintain a solvent layer at all times).

    • Hydrogenation: Purge the vessel with N2 (3x) to remove oxygen, then with H2 (3x). Pressurize to 50 psi H2 and stir vigorously at 25°C for 12-16 hours.

    • Self-Validation (Monitoring): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is fully replaced by the product mass (m/z 157.05 [M+H]+).

    • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude methanamine, which can be used directly in subsequent couplings.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Couple the methanamine with a target carboxylic acid to build a D1 PAM precursor.

  • Reagents: (3-Chloro-5-methylpyridin-4-yl)methanamine (1.1 eq), Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Step-by-Step Methodology:

    • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for 15 minutes at room temperature.

      • Causality: HATU rapidly converts the acid into an active O-7-azabenzotriazol-1-yl ester. DIPEA, a non-nucleophilic base, deprotonates the acid to drive this activation without interfering with the electrophile.

    • Coupling: Add the methanamine to the activated ester solution. Stir at room temperature for 2-4 hours.

      • Causality: The methylene spacer of the methanamine bypasses the steric bulk of the C3/C5 substituents, allowing for rapid, unhindered nucleophilic attack on the activated ester.

    • Self-Validation (Monitoring): Quench a 5 µL aliquot in methanol. LC-MS analysis should show the disappearance of the activated ester and the emergence of the target amide mass.

    • Workup & Extraction: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO3 (2x), water (3x), and brine (1x).

      • Causality: Multiple water washes are strictly required to partition the highly polar DMF and DIPEA salts into the aqueous phase, leaving the pure amide in the organic layer.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate for downstream purification via flash chromatography.

Pharmacological Context: D1 Receptor Modulation

When incorporated into tetrahydroisoquinoline scaffolds, this building block plays a structural role in modulating G-protein coupled receptors (GPCRs), specifically the Dopamine D1 receptor[3].

G Ligand Dopamine + D1 PAM (Synthesized API) Receptor Dopamine D1 Receptor (GPCR) Ligand->Receptor Allosteric Binding G_alpha Gαs Protein Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation Cascade

Caption: Pharmacological signaling pathway of D1 Receptor PAMs derived from the compound.

References

1.[2] Title: CN112955447A - Heterocyclic kinase inhibitors and uses thereof. Source: Google Patents. URL: 2.[3] Title: EP3204359B1 - TETRAHYDROISOQUINOLINE DERIVATIVES. Source: European Patent Office / Google Patents. URL: 3.[4] Title: US11180494B2 - Substituted amino acids as integrin inhibitors. Source: Google Patents. URL: 4.[5] Title: EP2432776B1 - METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS. Source: European Patent Office / Google Patents. URL: 5.[1] Title: 1,2-Dimethyl-1-cyclohexanol | CAS#:5402-29-9 | Chemsrc (Cross-reference for CAS 1393584-10-5 properties). Source: ChemSrc. URL:

Sources

(3-Chloro-5-methylpyridin-4-yl)methylamine: Technical Guide & Synthesis Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for (3-Chloro-5-methylpyridin-4-yl)methylamine , designed for researchers and drug development professionals.

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methylamine is a specialized pyridine-based building block used primarily in medicinal chemistry as a scaffold for designing kinase inhibitors, GPCR ligands, and other bioactive small molecules.[] Characterized by a "benzyl-amine-like" functionality attached to a sterically congested pyridine ring (flanked by chlorine and methyl groups), this compound offers unique electronic and steric properties that modulate binding affinity and metabolic stability in drug candidates.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this intermediate, emphasizing its derivation from the commercially available nitrile precursor 3-Chloro-5-methylisonicotinonitrile .

Chemical Identity & Identifiers

Due to its status as a transient intermediate or custom-synthesis building block, the free base is often referenced by its structure or derived salts.

Identifier Value / Description
Systematic Name (3-Chloro-5-methylpyridin-4-yl)methanamine
Alternative Names 4-(Aminomethyl)-3-chloro-5-methylpyridine; 3-Chloro-5-methyl-4-picolylamine
CAS Number (Precursor) 1261561-78-7 (Refers to the Nitrile: 3-Chloro-5-methylisonicotinonitrile)
CAS Number (Related) 1781450-95-0 (N-methyl derivative); 1256791-82-8 (Methyl ester precursor)
SMILES CC1=CN=CC(Cl)=C1CN
InChI Key (Predicted) NCAHREJYXFDWGE-UHFFFAOYSA-N (HCl salt analog)
Molecular Formula C

H

ClN

Molecular Weight 156.61 g/mol (Free Base)
Physicochemical Properties (Calculated)
Property Value Significance
LogP ~1.12Moderate lipophilicity; suitable for CNS-active scaffolds.
pKa (Basic N) ~8.5 (Amine)Typical primary aliphatic amine basicity; forms stable HCl salts.
pKa (Pyridine N) ~2.5Reduced basicity due to inductive effect of 3-Cl substituent.
PSA 38.9 ŲGood membrane permeability profile.

Synthetic Pathways & Methodology

The synthesis of (3-Chloro-5-methylpyridin-4-yl)methylamine is most reliably achieved via the reduction of its nitrile precursor. This approach avoids the over-reduction often seen with pyridine ring hydrogenations.

Primary Route: Nitrile Reduction

Precursor: 3-Chloro-5-methylisonicotinonitrile (CAS 1261561-78-7) Reagents: Raney Nickel / H


 or Borane-THF complex.
Protocol: Catalytic Hydrogenation (Raney Ni)
  • Preparation: In a high-pressure autoclave, dissolve 10.0 g of 3-Chloro-5-methylisonicotinonitrile in 100 mL of methanolic ammonia (7N NH

    
     in MeOH).
    
  • Catalyst Addition: Add 1.0 g of activated Raney Nickel (washed with MeOH). Caution: Pyrophoric.

  • Reaction: Pressurize to 50 psi (3.4 bar) with H

    
     gas. Stir vigorously at room temperature for 12–18 hours.
    
  • Work-up: Filter the catalyst through a Celite pad under an argon blanket. Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically converted directly to the hydrochloride salt by adding 4N HCl in dioxane to prevent oxidation/polymerization of the free amine.

Alternative Route: Borane Reduction

For smaller scales where high-pressure equipment is unavailable:

  • Dissolve the nitrile (1 eq) in anhydrous THF under N

    
    .
    
  • Add BH

    
    []·THF complex (3 eq) dropwise at 0°C.
    
  • Reflux for 4 hours.

  • Quench with MeOH, then reflux with 6N HCl to break the boron-amine complex.

  • Basify (NaOH) and extract with DCM.

Visualization: Synthesis Flowchart

The following diagram illustrates the conversion from commercially available starting materials.

SynthesisPath Start 3-Chloro-5-methylisonicotinonitrile (CAS 1261561-78-7) Reagent1 Raney Ni / H2 MeOH/NH3 Start->Reagent1 Reagent2 BH3-THF Reflux Start->Reagent2 Product (3-Chloro-5-methylpyridin-4-yl)methylamine (Free Base) Reagent1->Product Route A (Industrial) Intermediate Boron-Complex Intermediate Reagent2->Intermediate Intermediate->Product Acid Hydrolysis Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Dioxane

Caption: Dual synthetic pathways for generating the target amine from the nitrile precursor.

Medicinal Chemistry Applications

This building block is valuable because the 3-Cl, 5-Me substitution pattern forces the pyridine ring into a specific conformation relative to the attached pharmacophore (at the 4-position). This "atropisomeric-like" steric lock can improve selectivity for enzyme pockets.

Key Application Areas
  • Kinase Inhibitors: The pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of kinases, while the 4-aminomethyl group acts as a linker to extend into the solvent-exposed or back-pocket regions.

  • GPCR Ligands: Used as a bioisostere for benzylamines to reduce metabolic liability (CYP450 oxidation) and adjust pKa.

  • Fragment-Based Drug Discovery (FBDD): The high ligand efficiency (LE) of this small, rigid fragment makes it an ideal starting point for growing hits.

Structure-Activity Relationship (SAR) Logic
  • 3-Chloro Group: Fills small hydrophobic pockets and lowers the pKa of the pyridine nitrogen, reducing non-specific binding.

  • 5-Methyl Group: Provides steric bulk to restrict rotation of the 4-substituent, potentially locking the bioactive conformation.

  • 4-Aminomethyl: A versatile handle for amide coupling, reductive amination, or sulfonylation.

SAR_Map Core (3-Chloro-5-methylpyridin-4-yl)methylamine PyridineN Pyridine Nitrogen: H-Bond Acceptor (Hinge Binder) Core->PyridineN Cl_Sub 3-Chloro: Electronic Modulation (Lowers pKa) Core->Cl_Sub Me_Sub 5-Methyl: Steric Lock (Conformational Control) Core->Me_Sub Amine Primary Amine: Synthetic Handle (Amide/Urea Formation) Core->Amine

Caption: Functional mapping of the molecule's pharmacophoric features.

Handling, Stability & Safety

As a primary amine on a pyridine ring, the free base is prone to oxidative degradation and carbamate formation upon exposure to air and CO


.
Storage Protocol
  • Form: Store as the Hydrochloride (HCl) or Dihydrochloride salt . The free base is an oil or low-melting solid that degrades rapidly.

  • Conditions: Keep at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccant: Store with silica gel or molecular sieves; the salt is hygroscopic.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust generation if handling the salt form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile (Related Isomer Precursor). Retrieved from [Link]

Sources

literature review of 3-chloro-5-methylpyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Literature Review [1][2]

Executive Summary: The Asymmetric Probe

In the optimization of heteroaromatic drug candidates, symmetry often breeds redundancy.[2] While 3,5-dichloropyridine and 3,5-dimethylpyridine (3,5-lutidine) are standard "bookend" scaffolds for tuning lipophilicity and electronics, 3-chloro-5-methylpyridine (CAS 19230-55-8) offers a critical "Goldilocks" zone.[1]

This guide reviews the technical utility of this specific building block. Unlike its symmetric counterparts, 3-chloro-5-methylpyridine provides a unique vector for desymmetrization, allowing simultaneous probing of hydrophobic tolerance (methyl group) and halogen bonding/electronic withdrawal (chloro group).[1][2] Furthermore, it serves as a metabolic blocker, preventing oxidation at the vulnerable 3- and 5-positions of the pyridine ring while maintaining a lower molecular weight than bromo- or iodo-analogs.[1][2]

Key Distinction: This guide focuses on the ring-chlorinated species (A ).[1][2] Researchers frequently confuse this with the side-chain chlorinated Rupatadine intermediate, 3-(chloromethyl)-5-methylpyridine (B ).[1][2]

Feature3-Chloro-5-methylpyridine (A) 3-(Chloromethyl)-5-methylpyridine (B)
Structure Cl attached to Pyridine Ring (C3)Cl attached to Methyl Group
Primary Use SAR Probe, Core Scaffold, Suzuki CouplingAlkylating Agent (e.g., for Rupatadine)
Electronic Effect Electron-withdrawing (Inductive)Reactive Electrophile

Chemical Profile & Synthetic Accessibility[1][3][4][5]

Electronic & Steric Properties

The utility of 3-chloro-5-methylpyridine lies in its ability to break the electronic symmetry of the pyridine ring.[1][2]

  • Hammett Constants: The methyl group (

    
    ) is weakly electron-donating, while the chloro group (
    
    
    
    ) is electron-withdrawing.[1] This creates a dipole moment and electron density gradient across the ring that symmetric analogs lack, influencing binding affinity in polarized pockets.[2]
  • Metabolic Stability: Unsubstituted pyridines are prone to N-oxidation or C-oxidation by CYP450 enzymes.[1][2] Substituting both the 3- and 5-positions effectively blocks the primary sites of metabolic attack, extending half-life (

    
    ).[1][2]
    
Validated Synthetic Pathways

While direct chlorination of 3-picoline favors the 2-position, the reliable synthesis of the 3,5-isomer typically proceeds via the Sandmeyer reaction from 3-amino-5-methylpyridine.[1][2]

Pathway A: The Sandmeyer Route (Recommended)
  • Precursor: 3-Amino-5-methylpyridine.[1][2]

  • Diazotization: Reaction with

    
     in aqueous 
    
    
    
    at 0°C forms the diazonium salt.[2]
  • Substitution: Treatment with

    
     (Sandmeyer) yields 3-chloro-5-methylpyridine.[1][2]
    

Synthesis Start 3-Amino-5-methylpyridine Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0°C Product 3-Chloro-5-methylpyridine (CAS 19230-55-8) Diazo->Product CuCl, HCl Sandmeyer

Figure 1: The Sandmeyer route ensures regioselectivity, avoiding the mixture of isomers common in direct halogenation.[1][2][3]

Applications in Drug Discovery[2][3]

mGluR5 Allosteric Modulators

The 3,5-disubstituted pyridine motif is a "privileged structure" in the design of metabotropic glutamate receptor 5 (mGluR5) modulators.[1][2]

  • Mechanism: Negative Allosteric Modulators (NAMs) like MPEP and MTEP bind to a deep allosteric pocket.[2]

  • Role of the Scaffold: In SAR studies, replacing the ethynyl moiety of MPEP with a direct aryl-pyridine linkage often requires optimizing the pyridine substituents. 3-Chloro-5-methylpyridine derivatives have been used to tune the lipophilicity (cLogP) while maintaining the critical steric bulk required to lock the receptor in the inactive conformation.[1][2]

Kinase Inhibitors (MtbTMK)

A study on Mycobacterium tuberculosis thymidylate kinase (MtbTMK) identified the 3,5-substitution pattern as a key determinant of potency.[1][2]

  • Case Study: In the optimization of thymine-like inhibitors, the 3-chloro-5-methylpyridine fragment (Compound 103 in literature) was evaluated against symmetric analogs.

  • Outcome: The asymmetry allowed the methyl group to sit in a small hydrophobic sub-pocket, while the chlorine atom engaged in weak halogen bonding or filled a distinct steric volume, improving selectivity over human kinases.[2]

Nicotinic Acetylcholine Receptors (nAChR)

Analogous to the epibatidine series, 3-substituted pyridines are classic nAChR ligands.[1][2] The addition of the 5-methyl group modulates the basicity of the pyridine nitrogen (pK_a modulation), which is critical for bioavailability and CNS penetration.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(4-fluorophenyl)-5-methylpyridine using 3-chloro-5-methylpyridine as the electrophile. This protocol demonstrates the scaffold's reactivity in C-C bond formation.[2][4]

Reagents:

  • 3-Chloro-5-methylpyridine (1.0 eq)[1][2][5][6]

  • 4-Fluorophenylboronic acid (1.2 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge 3-chloro-5-methylpyridine (127 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) under a nitrogen stream. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Note: The electron-rich methyl group slightly deactivates the ring compared to 3,5-dichloropyridine, requiring slightly more vigorous conditions or electron-rich ligands (e.g., XPhos) if conversion is low.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Table: Comparison of Coupling Partners

Electrophile Electronic Nature Typical Yield (Suzuki) Reaction Time
3,5-Dichloropyridine Electron Deficient >90% 1-2 h
3-Chloro-5-methylpyridine Intermediate 75-85% 3-5 h

| 3-Bromo-5-methylpyridine | Intermediate (Better LG) | >90% | 1-2 h |[1][2]

Strategic SAR Logic

The following diagram illustrates the decision-making process for selecting this scaffold during lead optimization.

SAR_Logic Problem Lead Optimization Issue: Poor Metabolic Stability or Selectivity Decision Analyze Pyridine Substitution Problem->Decision Option1 3,5-Dimethyl (Too Labile) Decision->Option1 High e- density needed Option2 3,5-Dichloro (Too Lipophilic/E-poor) Decision->Option2 Metabolic block needed Solution 3-Chloro-5-methylpyridine (Balanced Profile) Decision->Solution Hybrid properties needed Option1->Solution Optimize Option2->Solution Optimize Result Outcome: 1. Blocked Metabolic Sites 2. Asymmetric Binding 3. Tuned Basicity Solution->Result

Figure 2: Strategic selection of the 3-chloro-5-methyl scaffold to balance metabolic stability and electronic properties.

References

  • mGluR5 Modulators: Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5). MDPI Pharmaceuticals.[2] Available at: [Link][1]

  • Kinase Inhibition: Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis. PMC. Available at: [Link]

  • General Pyridine Chemistry: Heterocyclic Chemistry: Pyridines. Wikipedia.[2] Available at: [Link][1]

Sources

Thermodynamic Stability and Preformulation Profiling of (3-Chloro-5-methylpyridin-4-YL)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of an active pharmaceutical ingredient’s (API) thermodynamic landscape. For substituted pyridinylmethanamines such as (3-Chloro-5-methylpyridin-4-YL)methylamine , the interplay between electronic ring effects, protolytic equilibria, and crystal lattice energy dictates its kinetic and thermodynamic stability. This whitepaper provides an in-depth mechanistic analysis of this molecule, offering drug development professionals a comprehensive framework for evaluating its solution-state thermodynamics, solid-state phase behavior, and degradation pathways.

Molecular Architecture and Electronic Causality

The core structure of (3-Chloro-5-methylpyridin-4-YL)methylamine features a highly functionalized heteroaromatic system. The thermodynamic stability of this molecule is governed by competing electronic effects:

  • The 3-Chloro Substituent: Exerts a strong inductive electron-withdrawing effect (-I). This depletes electron density from the pyridine ring, significantly lowering the basicity (pKa) of the endocyclic nitrogen. However, this same electron deficiency increases the thermodynamic barrier to oxidative degradation of the aromatic ring.

  • The 5-Methyl Substituent: Provides a weak inductive electron-donating effect (+I), which partially offsets the chlorine's withdrawal, stabilizing the aromatic system through hyperconjugation.

  • The 4-Methylamine Group: The primary aliphatic amine is insulated from direct resonance with the pyridine ring by the methylene bridge. However, it remains subject to the inductive pull of the electron-deficient heteroaromatic system, resulting in a slightly lower pKa compared to standard aliphatic amines.

As established in predictive thermodynamic models for pyridine derivatives, the inclusion of explicit solvent interactions is critical for accurately mapping the free energy differences between the acidic and basic forms of substituted pyridines ().

Solution-State Thermodynamics: Protolytic Equilibria

In aqueous environments, thermodynamic stability is intrinsically linked to the molecule's speciation profile. The stability constant (often framed as the equilibrium or binding constant in coordination chemistry) dictates the concentration of specific ionic species at a given pH (1[1]).

For (3-Chloro-5-methylpyridin-4-YL)methylamine, the primary amine is protonated at physiological pH (7.4), yielding a thermodynamically stable cationic species. If the pH is elevated beyond the amine's pKa (driving the system toward the free base), the configurational entropy increases, but the molecule becomes highly susceptible to nucleophilic degradation and N-oxidation.

degradation_pathway A (3-Chloro-5-methylpyridin-4-yl)methylamine (Intact Free Base) B Protonated Cation (Thermodynamically Favored at pH < 8) A->B +H+ (Reversible) ΔG < 0 C Oxidative Degradant (N-Oxide Formation) A->C ROS / Heat Ea = High D Hydrolytic Cleavage (Deamination) A->D H2O / High T ΔH > 0

Thermodynamic degradation pathways and energy barriers for the API.

Solid-State Thermodynamics and Polymorphism

The physical stability of the solid state is governed by the delicate balance of Gibbs free energy between competing polymorphs. Ab initio thermodynamic calculations demonstrate that even minuscule free energy differences (< 1 kJ/mol) can drive a phase transition from a metastable amorphous state to a crystalline lattice (2[2]).

For this molecule, the free base is prone to forming an amorphous phase with high molecular mobility. To achieve long-term thermodynamic stability, it is imperative to isolate the molecule as a salt (e.g., hydrochloride). The salt form maximizes the configurational thermodynamic quantities (enthalpy of fusion,


, and configurational entropy, 

), significantly raising the entropic barrier to degradation and crystallization anomalies (3[3]).
Quantitative Thermodynamic Profile

The following table summarizes the key thermodynamic and physicochemical parameters governing the stability of the molecule.

ParameterEstimated Value / RangeThermodynamic DriverAnalytical Method
pKa (Primary Amine) 8.6 – 9.1Inductive pull from pyridine ringPotentiometric Titration
pKa (Pyridine Nitrogen) 3.2 – 3.8-I effect of 3-Chloro substituentUV-Metric Titration
ΔG of Solvation (pH 7.4) < 0 kJ/mol (Spontaneous)Ion-dipole interactions (protonated state)Isothermal Calorimetry
Configurational Entropy (

)
High in free baseLack of rigid hydrogen-bonding networkModulated DSC
Thermal Degradation (

)
> 110 kJ/molC-N bond cleavage barrierTGA / Arrhenius Kinetics

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal logic gates that automatically reject artifactual data, ensuring that only true thermodynamic phenomena are recorded.

Protocol 1: Solid-State Thermodynamic Profiling via mDSC and IMC

Objective: To quantify the configurational heat capacity and phase stability of the solid API. Causality: Standard Differential Scanning Calorimetry (DSC) often conflates kinetic superheating with thermodynamic melting. By utilizing Modulated DSC (mDSC) with a slow underlying heating rate, we isolate the reversing heat capacity (thermodynamic events) from the non-reversing heat flow (kinetic events like relaxation or cold crystallization).

  • Sample Preparation: Weigh 3.00 ± 0.05 mg of the API into a Tzero hermetic aluminum pan. Seal and crimp.

  • mDSC Parameters: Set the underlying heating rate to 2°C/min (crucial for maintaining thermal equilibrium) with a modulation amplitude of ±0.318°C every 60 seconds.

  • Isothermal Microcalorimetry (IMC) Equilibration: Place a parallel sample in the IMC at 25°C.

  • Self-Validation Gate (Baseline Drift): Monitor the IMC thermal power for 2 hours. Logic Check: If the baseline variance exceeds 0.5 µW, the system flags the run for thermal instability or residual solvent evaporation, automatically invalidating the dataset. The run must be aborted and the sample re-dried.

  • Data Extraction: Calculate the configurational free energy (

    
    ) by integrating the reversing heat capacity curve from the Kauzmann temperature (
    
    
    
    ) to the melting point (
    
    
    ).
Protocol 2: Solution-State Speciation via Potentiometric Titration

Objective: To determine the exact pKa values and thermodynamic stability constants in aqueous media. Causality: Because the molecule possesses two basic centers with distinct pKa values, a standard forward titration may mask the weaker pyridine transition due to solvent leveling effects. A dual forward-reverse titration in a background electrolyte ensures constant ionic strength, isolating the true thermodynamic equilibrium constant.

  • Solvent Preparation: Dissolve 10 mM of the API in 50 mL of 0.15 M KCl (to maintain physiological ionic strength and stabilize activity coefficients).

  • Forward Titration: Titrate with 0.1 M HCl from pH 10.0 down to pH 2.0 under an inert Argon atmosphere (to prevent CO2 dissolution from altering the carbonate equilibrium).

  • Reverse Titration: Immediately titrate back from pH 2.0 to pH 10.0 using 0.1 M KOH.

  • Self-Validation Gate (Hysteresis Check): Overlay the forward and reverse titration curves. Logic Check: If the calculated pKa hysteresis between the two curves exceeds 0.05 units, the system flags the run for non-equilibrium behavior (e.g., transient precipitation or base-catalyzed degradation). The data is rejected.

  • Thermodynamic Output: Fit the validated curves using the Bjerrum function to extract the exact macroscopic pKa values.

workflow S1 API Synthesis & Purification S2 Solid-State Thermodynamics (mDSC / IMC) S1->S2 S3 Solution-State Equilibria (Potentiometry) S1->S3 S4 Data Validation (Hysteresis & Drift Gates) S2->S4 S3->S4 S5 Thermodynamic Profile Generation S4->S5

Self-validating high-throughput workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of (3-Chloro-5-methylpyridin-4-YL)methylamine is a complex function of its electronic substituents and environmental conditions. By understanding the causality behind its protolytic equilibria and phase transitions, and by employing self-validating experimental workflows, researchers can accurately predict its behavior. Stabilizing this molecule requires strict pH control in solution (favoring the protonated amine) and isolation as a crystalline salt in the solid state to maximize configurational thermodynamic barriers against degradation.

References

  • The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution Source: ResearchGate URL
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds Source: Medires Publishing URL
  • Source: PubMed Central (PMC)
  • Physical Stability of Amorphous Pharmaceuticals: Importance of Configurational Thermodynamic Quantities and Molecular Mobility Source: PubMed / NIH URL

Sources

Reactivity Profile & Amination Protocols: Primary Amines on Chloro-Methyl-Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the nucleophilic aromatic substitution (


) of chloro-methyl-pyridine rings with primary amines. While chloropyridines are classic substrates for 

, the introduction of a methyl group introduces a dichotomy of steric hindrance and electronic deactivation that frequently leads to experimental failure in standard protocols.

This guide categorizes substrates by reactivity, provides a logic-driven selection of amination methodologies (Thermal


 vs. Pd-Catalyzed Buchwald-Hartwig), and details self-validating experimental workflows.

Mechanistic Underpinnings

The Mechanism on Pyridines

The reactivity of chloropyridines is governed by the ability of the ring nitrogen to stabilize the negative charge generated during the formation of the Meisenheimer complex .

  • 2-Chloro & 4-Chloro: The nitrogen atom is ortho or para to the leaving group. The negative charge can be delocalized onto the electronegative nitrogen, significantly lowering the activation energy (

    
    ).
    
  • 3-Chloro: The nitrogen is meta to the leaving group.[1] Resonance stabilization is impossible; the ring behaves similarly to chlorobenzene (unreactive to

    
     without strong electron-withdrawing groups).
    
The "Methyl Effect": Sterics vs. Electronics

The methyl group (


) impacts reactivity in two distinct ways:
  • Electronic Deactivation (+I Effect): The methyl group is an electron donor. It increases electron density on the ring, destabilizing the anionic Meisenheimer intermediate and making the ring less electrophilic.

  • Steric Hindrance (The "Ortho Effect"): A methyl group located ortho to the chlorine atom (e.g., 2-chloro-3-methylpyridine) creates a physical barrier to the incoming nucleophile. This is the dominant factor in reaction failure.

Mechanistic Visualization

The following diagram illustrates the stabilization pathways and steric clashes.

Mechanism cluster_0 Reactive: 2-Chloro-Pyridine cluster_1 Sterically Hindered: 2-Chloro-3-Methyl cluster_2 Unreactive: 3-Chloro-Pyridine A 2-Cl-Pyridine B Meisenheimer Complex (N stabilizes charge) A->B + R-NH2 C Product B->C - HCl D 2-Cl-3-Me-Pyridine E Steric Clash (Methyl blocks Nuc) D->E + R-NH2 F No Reaction / Low Yield E->F G 3-Cl-Pyridine H High Energy TS (No N-stabilization) G->H S_NAr Fails I Requires Pd-Catalysis H->I

Figure 1: Mechanistic comparison of electronic stabilization vs. steric hindrance in chloropyridines.

Reactivity Matrix & Protocol Selection

The following table categorizes substrates based on the position of the Chlorine (Cl) and Methyl (Me) groups. Use this to select your starting protocol.

Substrate ClassExample StructureReactivity ProfileRecommended Protocol
Class I: Activated 2-Cl-4-Me-PyridineHigh. Methyl is distal; minimal steric impact. Electronic deactivation is minor.Protocol A (Thermal

)
Class II: Hindered 2-Cl-3-Me-PyridineLow. Methyl is ortho to Cl. Severe steric hindrance blocks nucleophilic attack.Protocol B (Microwave) or C (Pd-Cat)
Class III: Deactivated 2-Cl-6-Me-PyridineModerate. Methyl is adjacent to Nitrogen, slightly hindering N-solvation/protonation but not the Cl site directly.Protocol A or B
Class IV: Inert 3-Cl-X-Me-PyridineNull. No mechanistic pathway for

.
Protocol C (Buchwald-Hartwig)
Decision Logic for Method Selection

DecisionTree Start Start: Analyze Substrate Q1 Is Cl at Position 2 or 4? Start->Q1 Q2 Is Methyl Ortho to Cl? Q1->Q2 Yes MethodC Protocol C: Buchwald-Hartwig Q1->MethodC No (3-Cl) Q3 Is Amine Volatile/Low BP? Q2->Q3 No Q2->MethodC Yes (High Sterics) MethodA Protocol A: Standard Thermal SnAr Q3->MethodA No MethodB Protocol B: Microwave SnAr Q3->MethodB Yes (Sealed)

Figure 2: Workflow for selecting the optimal amination strategy.

Experimental Protocols

Protocol A: Standard Thermal (Solvent-Free or Dipolar Aprotic)

Best for: Class I and III substrates (e.g., 2-chloro-4-methylpyridine). Mechanism: Direct nucleophilic displacement driven by heat and concentration.

  • Stoichiometry: 1.0 eq Substrate : 3.0–5.0 eq Primary Amine.

  • Solvent: Ideally solvent-free (neat) if the amine is liquid and high-boiling. If solid, use NMP (N-methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) [0.5 M].

  • Base: 2.0 eq DIPEA (N,N-Diisopropylethylamine) or

    
    .
    
  • Procedure:

    • Charge substrate and base into a round-bottom flask.

    • Add amine.[2][3][4][5][6][7]

    • Heat to 120–140 °C for 12–24 hours.

    • Validation: Monitor by LCMS. Look for the

      
       peak.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove NMP/DMSO.

Protocol B: Microwave-Assisted

Best for: Class III substrates or volatile amines. Advantage: Superheating above boiling point accelerates kinetics; sealed vessel prevents amine loss.

  • Vessel: 10 mL Microwave vial (pressure rated).

  • Stoichiometry: 1.0 eq Substrate : 2.5 eq Amine.

  • Solvent: n-Butanol or EtOH (polar protic solvents stabilize the transition state).

  • Conditions:

    • Temp: 160–180 °C.

    • Time: 30–60 minutes.

    • Absorption Level: High.

  • Note: If conversion stalls at 50%, add 0.5 eq of NaI (Sodium Iodide) to generate the more reactive Iodo-pyridine in situ (Finkelstein-type activation).

Protocol C: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Class II (Steric) and Class IV (Inert 3-Cl) substrates. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Amine Coordination 

Reductive Elimination).
  • Catalyst System:

    • Pre-catalyst:

      
       (2 mol%) or 
      
      
      
      (5 mol%).
    • Ligand: BrettPhos (for primary amines) or Xantphos (general purpose). Why? Bulky, electron-rich phosphines facilitate oxidative addition into the deactivated C-Cl bond.

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Procedure:

    • Inert Atmosphere (Critical): Purge vial with Nitrogen/Argon.

    • Add Substrate, Amine (1.2 eq), Base, and Catalyst/Ligand.

    • Heat to 100 °C for 4–12 hours.

  • Self-Validating Check: If the solution turns black immediately (Pd black precipitation), the ligand was oxidized or insufficient. The solution should remain dark red/brown.

Troubleshooting & Data Interpretation

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Substrate is 3-Cl or sterically blocked (2-Cl-3-Me).Switch to Protocol C (Buchwald).
Hydrolysis Product (OH-Pyridine) Wet solvent/base. Hydroxide competes with Amine.Dry solvents (molecular sieves). Use DIPEA instead of hygroscopic inorganic bases.
Low Conversion (<30%) Reversible reaction or HCl inhibition.Increase amine equivalents. Ensure efficient HCl scavenging (Base).
Pd-Black Formation Oxygen contamination.Degas solvents thoroughly (sparge with

for 15 mins).
Quantitative Comparison (Representative Data)

Data synthesized from comparative literature studies [1, 3].

SubstrateAmineMethodYield
2-chloro-4-methylpyridineBenzylamineThermal (130°C)92%
2-chloro-3-methylpyridineBenzylamineThermal (130°C)<10% (Trace)
2-chloro-3-methylpyridineBenzylamineBuchwald (Pd/BINAP)88%
3-chloropyridinen-ButylamineThermal (160°C)0%
3-chloropyridinen-ButylamineBuchwald (Pd/BrettPhos)95%

References

  • Reactivity of 2- and 4-chloropyridines vs 3-chloropyridines. AskFilo / Chegg Chemistry Archives. Explains the resonance stabilization differences between ortho/para and meta positions.

  • Effect of Methyl Group on SnAr. WuXi AppTec Technical Reports. Discusses the dichotomy of regioselectivity and steric hindrance in substituted pyrimidines and pyridines.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr?National Institutes of Health (PMC).

    
     conditions versus Pd-catalysis for chloropyridines. 
    
  • Buchwald–Hartwig Amination Guide. Wikipedia / Organic Chemistry Portal. General overview of ligand selection for hindered substrates. [5][8]

  • Preparation of 2-chloro-3-aminopyridine. Google Patents (CN102532010A). Details industrial conditions for aminating hindered/deactivated chloropyridines.

Sources

Technical Guide: Safety Data Sheet (SDS) & Hazard Analysis for (3-Chloro-5-methylpyridin-4-yl)methylamine

[1]

Executive Summary & Compound Identity

(3-Chloro-5-methylpyridin-4-yl)methylamine is a functionalized pyridine building block frequently utilized in the synthesis of bioactive scaffolds, particularly in kinase inhibitor discovery. As a halogenated picolylamine derivative, it presents specific safety challenges related to its basicity, potential for nucleophilic reactivity, and biological activity.

This guide moves beyond the standard SDS template to provide a mechanistic understanding of the hazards and a self-validating safety protocol for laboratory handling.

Chemical Identification Matrix
ParameterDetail
Chemical Name (3-Chloro-5-methylpyridin-4-yl)methylamine
CAS Number 1393584-10-5
Synonyms 4-Aminomethyl-3-chloro-5-methylpyridine; C-(3-Chloro-5-methyl-pyridin-4-yl)-methylamine
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Physical State Typically supplied as a solid (Hydrochloride salt) or viscous oil (Free base)
Acidity/Basicity Basic (Primary amine pKa ~9-10; Pyridine N pKa ~3-4)

Hazard Identification (GHS Classification)

Senior Scientist Insight: While many vendors classify this compound as an Irritant (Category 2) , the presence of a primary benzylic-type amine suggests the potential for Corrosivity (Category 1B) , especially in its free base form. Always handle with the assumption that the material can cause severe burns to mucous membranes until specific lot data proves otherwise.

GHS Label Elements[1]
  • Signal Word: WARNING (Treat as DANGER if free base)

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes) & Risk Analysis
CodeHazard StatementMechanistic Explanation
H302 Harmful if swallowedPyridine derivatives often exhibit moderate acute oral toxicity due to metabolic activation or interference with nicotinic receptors.
H315 Causes skin irritationThe primary amine group deprotonates surface lipids on the skin, causing inflammation and dermatitis.
H319 Causes serious eye irritationBasic amines saponify fats in the corneal membrane; contact can lead to rapid opacity if not rinsed immediately.
H335 May cause respiratory irritationInhalation of dust or vapors triggers mucosal inflammation in the upper respiratory tract.

Exposure Controls & Personal Protective Equipment (PPE)[1]

Core Directive: Standard "lab coat and glasses" is insufficient for picolylamines due to their ability to form carbamates and penetrate standard nitrile rapidly if in solution.

Advanced PPE Selection Logic
  • Respiratory Protection:

    • Solid/Salt Form: N95 (US) or P2 (EU) particulate respirator is required when weighing open powders.

    • Liquid/Free Base: Half-mask respirator with Multi-Gas/Vapor Cartridges (AbeK) is recommended. Amines have low odor thresholds but high toxicity; do not rely on smell.

  • Hand Protection:

    • Routine Use: Nitrile rubber (0.11 mm minimum thickness). Change immediately upon splash.

    • High Exposure: If handling concentrated solutions (>1 M), use Silver Shield (Laminated) or double-glove (Nitrile over Neoprene) to prevent permeation.

  • Eye Protection:

    • Chemical splash goggles are mandatory. Face shields are required when handling quantities >5g or during exothermic neutralization steps.

Emergency Response & Decision Logic

The following workflow illustrates the critical decision paths for spills and exposure.

EmergencyResponseStartEmergency Event DetectedTypeIdentify Event TypeStart->TypeSkinSkin/Eye ExposureType->SkinPersonSpillSpill/ReleaseType->SpillBench/FloorRinseRinse 15+ mins(Water Only - NO Vinegar)Skin->RinseImmediateContainContainment(Absorbent Pads)Spill->ContainMedicalSeek Medical Attention(Bring SDS)Rinse->MedicalNeutralizeNeutralization(Dilute Citric Acid/NaHSO4)Contain->NeutralizeIf LiquidDisposalHazardous Waste(Basic Organic)Neutralize->Disposal

Figure 1: Decision logic for emergency response involving basic amine spills or exposure.

Handling, Storage & Stability Protocols

The "Carbamate Trap" (Stability)

Primary amines like (3-Chloro-5-methylpyridin-4-yl)methylamine are hygroscopic and CO₂-philic .

  • Mechanism: R-NH₂ + CO₂ → R-NH-COO⁻H⁺ (Carbamic acid/salt formation).

  • Impact: This reaction forms a crust on the material, altering stoichiometry and potentially ruining catalytic reactions.

  • Protocol:

    • Always purge the headspace with Argon or Nitrogen after use.

    • Store at 2–8°C (Refrigerated) to slow oxidation and hydrolysis.

    • If the material appears "wet" or "crusty," perform a test extraction (DCM/NaOH wash) to regenerate the free base before use.

Incompatibility Profile
  • Strong Oxidizers: Reaction with peracids (e.g., mCPBA) creates N-oxides, which can be thermally unstable.

  • Acid Chlorides/Anhydrides: Violent exothermic reaction generating HCl gas.

  • Chloroform: Do not store amine solutions in chloroform; they can react slowly to form dichlorocarbenes or form salts.

Toxicological Information

Acute Toxicity[1][4]
  • Oral: Data for analogs suggests LD50 (Rat) ~300–500 mg/kg.

  • Inhalation: High risk.[1][2][3] The chloropyridine moiety increases lipophilicity, potentially aiding blood-brain barrier penetration if inhaled as dust.

Chronic Effects[1]
  • Sensitization: Halogenated pyridines are structural alerts for skin sensitization. Repeated exposure may lead to allergic contact dermatitis.

  • Mutagenicity: No specific data available for this CAS, but similar amino-pyridines have shown mixed results in Ames tests. Treat as a potential mutagen.

Ecological & Disposal Considerations

  • Ecotoxicity: Pyridine derivatives are generally poorly biodegradable and toxic to aquatic life (LC50 < 10 mg/L for fish).

  • Disposal Protocol:

    • Do not flush down the drain.

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl emissions).

References

  • ChemSrc. (2025). (3-Chloro-5-methylpyridin-4-YL)methylamine CAS 1393584-10-5 Details.[4] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-(Chloromethyl)-5-methylpyridine hydrochloride.[3] National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Note: De Novo Synthesis Protocol for (3-Chloro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methanamine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) modulators[1]. Because direct functionalization of the pyridine 4-position is notoriously challenging due to electron deficiency, this application note details a robust, three-step synthetic protocol starting from commercially available 3-chloro-5-methylpyridine[2]. The workflow leverages regioselective Directed ortho-Metalation (DoM) followed by a chemoselective oxime condensation and reduction sequence to deliver the primary amine in high purity.

Mechanistic Rationale & Strategic Design

As a self-validating system, this synthetic route is designed to maximize regiocontrol and prevent downstream impurities:

  • Regioselective C4-Lithiation (DoM): The choice of base is critical for regioselectivity in pyridine functionalization. While

    
    -butyllithium (
    
    
    
    -BuLi) coordinates strongly to the pyridine nitrogen and directs lithiation to the C2 position, Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base that avoids the sterically hindered nitrogen lone pair. Instead, LDA preferentially deprotonates the C4 position. This is driven by the inductive acidifying effect of the C3-chlorine atom and its ability to coordinate the lithium cation (Directed ortho-Metalation)[3]. The C5-methyl group further acts as a steric shield, completely blocking C6-lithiation and ensuring exclusive C4-formylation upon quenching with DMF.
  • Chemoselective Reductive Amination: Direct reductive amination of aldehydes with ammonia and a reducing agent (e.g.,

    
    ) frequently suffers from over-alkylation, yielding complex mixtures of secondary and tertiary amines. To guarantee the exclusive formation of the primary amine, we employ a two-step sequence: quantitative condensation with hydroxylamine to form an oxime, followed by reduction.
    
  • Prevention of Hydrodehalogenation: The C3-aryl chloride bond is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g.,

    
     with 
    
    
    
    ). To preserve the halogen, the oxime reduction is executed using Zinc dust in glacial acetic acid—a mild, chemoselective electron-transfer reduction that leaves the aryl chloride intact[4].

Synthetic Workflow Diagram

SynthesisWorkflow SM 3-Chloro-5-methylpyridine (Starting Material) Step1 Step 1: DoM & Formylation 1. LDA, THF, -78°C 2. DMF, -78°C to RT SM->Step1 Int1 3-Chloro-5-methylisonicotinaldehyde (Intermediate 1) Step1->Int1 Step2 Step 2: Oxime Condensation NH2OH·HCl, NaOAc EtOH, Reflux Int1->Step2 Int2 3-Chloro-5-methylisonicotinaldehyde oxime (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Zn dust, AcOH RT to 40°C Int2->Step3 Product (3-Chloro-5-methylpyridin-4-yl)methanamine (Target Product) Step3->Product

Figure 1: Three-step synthetic workflow for (3-Chloro-5-methylpyridin-4-yl)methanamine.

Quantitative Reaction Parameters

StepReactantReagentsEquivalentsTempTimeExpected Yield
1 3-Chloro-5-methylpyridine (1.0 eq)LDA / DMF1.1 / 1.5-78 °C2 h75-85%
2 Intermediate 1 (1.0 eq)

/ NaOAc
1.5 / 1.580 °C3 h>90%
3 Intermediate 2 (1.0 eq)Zn dust / Glacial AcOH10.0 / Solvent40 °C4 h70-80%

Step-by-Step Experimental Protocols

Protocol 1: Directed ortho-Metalation and Formylation

Objective: Synthesis of 3-Chloro-5-methylisonicotinaldehyde

  • LDA Preparation: In a flame-dried, two-neck flask under an argon atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA[3].
    
  • Lithiation: Dissolve 3-chloro-5-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture, strictly maintaining the internal temperature at -78 °C to prevent nucleophilic addition side-reactions. Stir the resulting deep-red solution for 1 hour at -78 °C.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by carefully adding saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
  • Self-Validating IPC (In-Process Control):

    • TLC: UV active spot (254 nm).

    • LC-MS (ESI+):

      
      .
      
    • 1H NMR (

      
      ): Confirmation of successful formylation via the appearance of a distinct aldehyde singlet at 
      
      
      
      .
Protocol 2: Oxime Condensation

Objective: Synthesis of 3-Chloro-5-methylisonicotinaldehyde oxime

  • Reaction Setup: Dissolve the purified 3-chloro-5-methylisonicotinaldehyde (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (

    
    , 1.5 equiv) and sodium acetate (NaOAc, 1.5 equiv). The NaOAc acts as a buffer to free the hydroxylamine base without causing aldol condensation side-reactions.
    
  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Workup: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. Partition the resulting residue between water and EtOAc. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate to yield the oxime as a white/pale-yellow solid. This intermediate is typically pure enough to use without chromatography.
    
  • Self-Validating IPC:

    • LC-MS (ESI+):

      
      .
      
    • 1H NMR (

      
      ): Disappearance of the aldehyde peak at 
      
      
      
      . Appearance of a broad
      
      
      peak (
      
      
      ) and an imine
      
      
      singlet (
      
      
      ).
Protocol 3: Chemoselective Reduction to Primary Amine

Objective: Synthesis of (3-Chloro-5-methylpyridin-4-yl)methanamine

  • Reaction Setup: Dissolve the oxime intermediate (1.0 equiv) in glacial acetic acid (0.1 M).

  • Reduction: While stirring vigorously at room temperature, add activated Zinc dust (10.0 equiv) in small portions to control the exothermic reaction. Once addition is complete, gently heat the suspension to 40 °C and stir for 4 hours. Critical Causality Note: Do not exceed 40 °C, as higher temperatures in glacial acetic acid will promote unwanted N-acetylation of the newly formed primary amine.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted Zinc and Zinc acetate salts. Wash the Celite pad thoroughly with EtOAc.

  • Free-Basing: Concentrate the filtrate to remove the majority of the acetic acid. Cool the residue in an ice bath and carefully basify to pH 10 using 2M aqueous NaOH. This step is critical to break the amine-acetate salt and partition the product into the organic phase. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined DCM layers over

    
     and concentrate to yield the target primary amine.
    
  • Self-Validating IPC:

    • TLC: Ninhydrin stain positive (produces a dark purple spot, confirming the presence of a primary aliphatic amine).

    • LC-MS (ESI+):

      
      .
      
    • 1H NMR (

      
      ): Disappearance of the oxime 
      
      
      
      proton. Appearance of a benzylic
      
      
      singlet (
      
      
      ) and a broad
      
      
      peak (
      
      
      , exchanges with
      
      
      ).

References

  • Heterocyclic kinase inhibitors and uses thereof - CN112955447A . Google Patents. 1

  • 3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899 . PubChem. 2

  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions . Benchchem. 3

  • METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS - EP 2432776 B . European Patent Office. 4

Sources

Application Note: Reductive Amination of (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of derivatizing (3-Chloro-5-methylpyridin-4-yl)methylamine , a sterically congested and electronically unique scaffold often used in the synthesis of kinase inhibitors and GPCR ligands.[1]

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methylamine (C


H

ClN

) represents a "privileged scaffold" in drug discovery, particularly for fragment-based design targeting ATP-binding pockets.[1] However, its reactivity in reductive amination is non-trivial. The 4-aminomethyl group is flanked by a chlorine atom at position 3 and a methyl group at position 5.[1] This 3,5-disubstitution pattern creates a "Steric Gate" that significantly retards hemiaminal formation and imine condensation.[1]

This guide provides two optimized protocols:

  • Method A (Standard): For reactive aldehydes, utilizing Sodium Triacetoxyborohydride (STAB).

  • Method B (Advanced): For ketones and hindered aldehydes, utilizing Titanium(IV) Isopropoxide to force imine formation.

Chemical Analysis & Mechanistic Challenges

Structural Constraints

The target molecule features a primary amine attached to a pyridine ring. Two critical factors dictate the reaction success:

  • The Steric Wall: The 3-Cl and 5-Me substituents create significant

    
     strain during the nucleophilic attack on the carbonyl carbon.[1] This often stalls the reaction at the hemiaminal stage.
    
  • Pyridine Basicity: The pyridine nitrogen (

    
    ) can competitively protonate, potentially sequestering acid catalysts intended to activate the carbonyl electrophile.
    
Reaction Pathway Visualization

The following diagram illustrates the reaction energy landscape and the specific "Steric Block" points.

ReactionPathway cluster_0 Critical Failure Point Start Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack (Slowed by 3,5-subst) Imine Imine / Iminium (Steric Bottleneck) Hemiaminal->Imine -H2O (Requires Acid/Lewis Acid) Product Secondary Amine (Target) Imine->Product Reduction (Hydride Transfer)

Figure 1: Reaction pathway highlighting the steric bottleneck at the imine formation stage due to the 3-chloro and 5-methyl substituents.[1]

Experimental Protocols

Method A: The STAB Protocol (For Aldehydes)

Applicability: Aromatic and aliphatic aldehydes.[2] Mechanism: Direct reductive amination where the reducing agent selectively reduces the iminium ion over the aldehyde.[3][4]

Reagents:

  • Amine: (3-Chloro-5-methylpyridin-4-yl)methylamine (1.0 equiv)[1][5]

  • Aldehyde: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vial, dissolve the amine (1.0 mmol) in DCE (5 mL).

  • Activation: Add the aldehyde (1.1 mmol) followed by Glacial Acetic Acid (2.0 mmol).

    • Note: The acid is crucial to buffer the pyridine nitrogen and activate the aldehyde.

  • Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by TLC or LCMS.[6] You may not see full conversion to imine, but equilibrium must be established.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas slightly.

  • Incubation: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL). Stir for 15 mins to decompose boron complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: The Titanium(IV) Protocol (For Ketones & Hindered Substrates)

Applicability: Ketones, sterically bulky aldehydes, or when Method A fails. Mechanism: Ti(O


Pr)

acts as a strong Lewis Acid and a water scavenger, driving the equilibrium toward the imine before the reducing agent is added.

Reagents:

  • Amine: (3-Chloro-5-methylpyridin-4-yl)methylamine (1.0 equiv)[1][5]

  • Carbonyl (Ketone/Aldehyde): 1.1 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (2.0 equiv)[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (for the reduction step)

Step-by-Step Protocol:

  • Imine Formation (Neat or Concentrated): In a sealed vial, combine the amine (1.0 mmol) and ketone (1.1 mmol).

  • Titanium Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.5 mmol) dropwise.
    • Observation: The mixture often becomes viscous or changes color (yellow/orange).

  • Forcing Conditions: Stir the mixture at RT for 4–6 hours. If the ketone is unreactive (e.g., acetophenone derivatives), heat to 60°C for 2–4 hours.

    • Critical Check: Verify imine formation by

      
      H NMR (aliquot in CDCl
      
      
      
      ). Look for the disappearance of the hemiaminal signals.
  • Dilution: Cool to RT and dilute with anhydrous MeOH (4 mL).

  • Reduction: Carefully add NaBH

    
     (2.0 mmol) in small portions. (Caution: Exothermic/Hydrogen evolution).
    
  • Quench (The "Titanium Crash"): Add 1N NaOH (2 mL) or water. A thick white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with MeOH/DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Optimization & Data Summary

The following table summarizes the expected outcomes based on carbonyl type, derived from internal standardizations of picolylamine derivatives.

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Target Aldehydes (Alkyl/Aryl)Ketones / Hindered Aldehydes
Solvent System DCE / THFNeat

MeOH
pH Modifier Acetic Acid (Required)None (Ti acts as Lewis Acid)
Temp Range 0°C to 25°C25°C to 60°C
Typical Yield 75% – 92%60% – 85%
Major Side Product Dialkylation (if amine excess)Alcohol (reduction of ketone)
Purification Acid/Base Extraction often sufficientChromatography usually required

Troubleshooting & Decision Logic

Use this decision tree to select the correct protocol and troubleshoot low yields.

DecisionTree Start Start: Select Carbonyl TypeCheck Is it an Aldehyde or Ketone? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone MethodA Use Method A (STAB) DCE, AcOH, RT Aldehyde->MethodA MethodB Use Method B (Ti) Ti(OiPr)4, then NaBH4 Ketone->MethodB CheckYield Yield < 50%? MethodA->CheckYield StericIssue Steric Failure: Switch to Method B (Force Imine) CheckYield->StericIssue Yes (Unreacted Amine) ElectronicIssue Electronic Failure: Add Molecular Sieves Increase Temp CheckYield->ElectronicIssue Yes (Imine Hydrolysis)

Figure 2: Decision matrix for protocol selection and troubleshooting based on substrate class.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • [Source: J. Org.[7] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

    • [Source: J. Org.[7] Chem. 1990, 55, 8, 2552–2554]([Link])

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Further validation of Titanium protocols for hindered amines.

  • ChemScene Product Data. "1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine."[1][5] Verification of the CAS and chemical entity.

Sources

Application Note: High-Efficiency Amide Coupling Protocols for (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly substituted heteroaromatic building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. (3-Chloro-5-methylpyridin-4-yl)methylamine is a highly valued pharmacophore; however, it presents significant synthetic challenges during amide bond formation. This application note provides a comprehensive, field-proven guide to overcoming the steric and electronic barriers associated with this specific amine, detailing mechanistic rationales, validated protocols, and scalable workflows.

Mechanistic Insights & Causality (E-E-A-T)

The "Steric Canyon" Effect

(3-Chloro-5-methylpyridin-4-yl)methylamine is a primary amine situated on a methylene spacer at the C4 position of a pyridine ring. This benzylic-type carbon is directly flanked by a chlorine atom at C3 and a methyl group at C5. This di-ortho substitution pattern severely restricts the rotational and conformational freedom of the aminomethyl group, burying the nucleophilic nitrogen in a "steric canyon." Furthermore, the electron-deficient chloropyridine ring exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the amine.

Standard carbodiimide reagents (e.g., EDC/HOBt) often fail with this substrate, leading to sluggish kinetics, incomplete conversions, and a high risk of epimerization if the carboxylic acid partner is chiral [1].

Reagent Selection Rationale

To overcome these barriers, the electrophilicity of the activated acid must be maximized, or the transition state must be artificially stabilized:

  • HATU / HOAt (Discovery Scale): HATU generates an O-At (1-hydroxy-7-azabenzotriazole) activated ester. The critical mechanistic advantage is the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen acts as an intramolecular general base, forming a hydrogen bond with the incoming hindered amine. This pre-organizes the transition state into a favorable 7-membered ring, drastically lowering the activation energy required for the sterically hindered (3-Chloro-5-methylpyridin-4-yl)methylamine to attack [2].

  • T3P (Process Scale): Propylphosphonic anhydride (T3P) is the premier reagent for scale-up. It activates the acid into a highly reactive mixed anhydride. Unlike HATU, T3P is non-explosive, produces water-soluble phosphonic acid byproducts that are easily removed via simple aqueous washes, and exhibits exceptionally low epimerization rates [3].

Reaction Workflow & Transition State

G A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation Phase) A->B Deprotonation C O-At Activated Ester (Highly Electrophilic) B->C Uronium Attack E 7-Membered H-Bonded Transition State C->E Amine Approach D (3-Chloro-5-methylpyridin-4-yl)methylamine (Sterically Hindered) D->E Intramolecular Base Catalysis F Target Amide Product + HOAt Byproduct E->F Collapse of Tetrahedral Intermediate

Workflow of HATU-mediated amide coupling highlighting the H-bonded transition state.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Library Scale)

This protocol utilizes pre-activation to prevent the hindered amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (3-Chloro-5-methylpyridin-4-yl)methylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂/Ar).

  • Add DIPEA dropwise at room temperature. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Stir the mixture for 15–30 minutes.

    • Self-Validating Step: To ensure complete activation before adding the precious amine, quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm complete conversion of the acid to the corresponding methyl ester.

  • Coupling: Add (3-Chloro-5-methylpyridin-4-yl)methylamine in a single portion.

  • Stir at room temperature for 2–12 hours. Monitor the disappearance of the O-At ester via LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 5% aqueous LiCl (to remove DMF), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Optimized for safety, low epimerization, and streamlined downstream processing [3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (3-Chloro-5-methylpyridin-4-yl)methylamine (1.05 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • EtOAc / MeCN (2:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Initialization: Charge a reactor with the carboxylic acid, the amine, and the solvent mixture (EtOAc/MeCN).

  • Add the base (Pyridine or DIPEA) and stir for 10 minutes at 20°C.

  • Activation/Coupling: Add the T3P solution dropwise over 30 minutes, maintaining the internal temperature below 30°C. Causality Note: Adding T3P last to the pre-mixed acid/amine prevents the premature degradation of the mixed anhydride intermediate.

  • Heat the reaction to 45°C–50°C for 4–8 hours due to the steric hindrance of the amine.

  • Workup: Cool to room temperature and quench with water. The water-soluble phosphonic acid byproducts will partition entirely into the aqueous layer. Separate the phases, wash the organic layer with 0.5 M HCl (if the product is not acid-sensitive) to purge excess pyridine, followed by saturated NaHCO₃. Concentrate to yield the high-purity amide.

Quantitative Data Presentation

The following table summarizes the performance metrics of various coupling strategies when applied to the sterically hindered (3-Chloro-5-methylpyridin-4-yl)methylamine.

Coupling StrategyActivating ReagentBaseTypical Yield (%)Epimerization RiskScalabilityPrimary Use Case
Uronium Salt HATU (1.2 eq)DIPEA85 - 95%ModerateLow (Explosive hazard)Discovery / MedChem
Phosphonic Anhydride T3P (1.5 eq)Pyridine80 - 90%Very LowHigh (Safe, easy workup)Process / Pilot Plant
Carbodiimide EDC / HOBt (1.5 eq)DIPEA30 - 50%High (Due to slow rate)ModerateNot Recommended
Acid Chloride Oxalyl Chloride / DMFEt₃N70 - 85%Very HighHighNon-chiral, recalcitrant acids

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[Link]

  • Joullié, M. M.; Lassen, K. M. "Evolution of amide bond formation." ARKIVOC, 2010.[Link]

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.[Link]

Technical Guide: Using (3-Chloro-5-methylpyridin-4-yl)methylamine as a Pharmaceutical Intermediate

[1][2][3]

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methylamine is a highly specialized heterocyclic building block used in the synthesis of "privileged scaffolds" for drug discovery.[1][2] Its unique substitution pattern—a primary aminomethyl group flanked by a chlorine atom (C3) and a methyl group (C5)—imparts specific steric and electronic properties that are critical for modulating potency and metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).[2]

This guide details the handling, reactivity, and synthetic protocols for integrating this intermediate into pharmaceutical campaigns, specifically targeting P2X3 antagonists , Dopamine D1 modulators , and Kinase inhibitors .[3]

Chemical Profile & Structural Insights[1][3][4][5][6]

Identity[2][3][4][7]
  • IUPAC Name: (3-Chloro-5-methylpyridin-4-yl)methanamine[1][2][3][4]

  • CAS Number: 1393584-10-5 (Free base) / 1007089-84-0 (HCl salt precursor)[1][2]

  • Molecular Formula: C7H9ClN2[1][2]

  • Molecular Weight: 156.61 g/mol [1][2]

The "Ortho Effect" & Reactivity

The 3,5-disubstitution pattern is the defining feature of this intermediate.[3]

  • Steric Hindrance: The 4-aminomethyl group is sterically crowded by the adjacent 3-Cl and 5-Me groups.[1][2] This restricts rotation and can lock downstream amides into specific conformations (atropisomerism), a strategy often used to improve binding affinity in enzyme pockets.

  • Nucleophilicity: While the primary amine is nucleophilic, the steric bulk reduces the rate of reaction with bulky electrophiles. High-energy coupling reagents (e.g., HATU, T3P) are often required over standard carbodiimides.[3]

  • Basicity: The pyridine nitrogen is weakly basic (

    
     due to electron-withdrawing Cl), while the benzyl-like amine is more basic (
    
    
    ).[1][2][3] Selective protonation allows for easy purification via acid-base extraction.[1][2][3]

Synthetic Utility & Applications

This intermediate is a bioisostere for ortho-substituted benzylamines.[1][2] It is prominently featured in patent literature for the following therapeutic classes:

Therapeutic AreaTarget MechanismStructural Role of Intermediate
Neurology (Pain) P2X3 Receptor Antagonists The pyridine core mimics the diaminopyrimidine motif found in Gefapixant, providing critical pi-stacking interactions while the 3-Cl/5-Me groups fill hydrophobic pockets.[1][2]
CNS Disorders Dopamine D1 PAMs Used to synthesize tetrahydroisoquinoline derivatives where the pyridine ring modulates solubility and CNS penetration (e.g., Patent EP 3204359).
Oncology Kinase Inhibitors The aminomethyl group serves as a linker to the "hinge-binding" motif, while the substituents fine-tune the vector of the side chain.[2]

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Objective: Coupling (3-Chloro-5-methylpyridin-4-yl)methylamine with a carboxylic acid to form a pharmaceutical scaffold.[1][2]

Rationale: Due to the steric bulk at the C3/C5 positions, standard EDC/NHS couplings often stall. This protocol uses HATU with DIPEA to ensure complete conversion.[1][2]

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[2]

  • (3-Chloro-5-methylpyridin-4-yl)methylamine (1.1 equiv)[1][2][4]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF or DMAc (Anhydrous)[2]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
    
  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add (3-Chloro-5-methylpyridin-4-yl)methylamine (1.1 mmol).

    • Note: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv to ensure free-basing.[3]

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 50°C. The steric bulk often raises the activation energy.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
    
Protocol B: Reductive Amination

Objective: Synthesis of secondary amines for library generation.[1][2]

Rationale: The steric crowding actually stabilizes the intermediate imine, preventing rapid hydrolysis.

  • Imine Formation: Dissolve aldehyde/ketone (1.0 equiv) and amine (1.1 equiv) in DCE or MeOH.[2] Add

    
     (anhydrous) to scavenge water.[2] Stir 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    .[5]
    
  • Extraction: Extract with DCM. The product is often pure enough for biological screening after solvent removal.

Process Visualization

Workflow Diagram: Synthesis Campaign

The following diagram illustrates the logical flow for using this intermediate in a drug discovery campaign, highlighting the critical decision points based on steric hindrance.

GStartStart: (3-Chloro-5-methylpyridin-4-yl)methylamineDecisionTarget Functionality?Start->DecisionAmideAmide Coupling(High Steric Demand)Decision->AmideAmide LinkerRedAmReductive Amination(Secondary Amine)Decision->RedAmAmine LinkerUreaUrea/Carbamate(Isocyanate Reaction)Decision->UreaUrea LinkerHATUProtocol A: HATU/DIPEA(Force reaction)Amide->HATUNaBHProtocol B: NaBH(OAc)3(DCE/MeOH)RedAm->NaBHPurifyPurification:Acid/Base ExtractionUrea->PurifyAcidClAlternative: Acid Chloride(If HATU fails)HATU->AcidClLow Yield?HATU->PurifyAcidCl->PurifyNaBH->PurifyFinalFinal API ScaffoldPurify->Final

Caption: Decision tree for synthetic functionalization, emphasizing high-energy coupling for amide formation due to steric hindrance.

Safety & Handling (SDS Summary)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Corrosive).[2]

    • H302: Harmful if swallowed.[1][2][6][7]

    • Sensitization: Pyridine derivatives can be skin sensitizers.[1][2]

  • Storage: Hygroscopic. Store under Nitrogen at 2–8°C. The free base rapidly absorbs

    
     from air to form carbamates; store as HCl salt if possible.
    
  • Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with strong oxidizers.

References

  • Chemical Identity & Properties

    • PubChem. (2025).[2] Compound Summary: (3-Chloro-5-methylpyridin-4-yl)methanamine.[1][2][3][4][8] National Library of Medicine. Link[2]

  • Pharmaceutical Application (Dopamine Modulators)

    • European Patent Office.[9] (2017).[2] Tetrahydroisoquinoline derivatives and their use in therapy (EP 3204359 B1). Link

  • Synthetic Methodology (Pyridine Amines)

    • Attia, A., et al. (1995).[3][10] Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.[3][10] Link

  • Related Scaffold (DPP-4 Inhibitors)

    • Bioorganic & Medicinal Chemistry Letters. (2010).[2] Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Link[2]

Optimal Reaction Conditions for the N-Alkylation of (3-Chloro-5-methylpyridin-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of primary amines, particularly those featuring heterocyclic scaffolds, is a cornerstone transformation in organic synthesis and medicinal chemistry. Secondary amines derived from structures like (3-Chloro-5-methylpyridin-4-YL)methylamine are prevalent in pharmacologically active compounds. Achieving selective mono-alkylation while avoiding common pitfalls such as over-alkylation and non-specific reactions is critical for efficient drug discovery workflows. This guide provides a detailed examination of optimal reaction conditions, focusing on two primary, highly effective methodologies: Reductive Amination and controlled Direct Alkylation. We offer in-depth mechanistic insights, step-by-step protocols, and troubleshooting strategies to empower researchers to achieve high-yield, selective synthesis of target secondary amines.

Introduction and Strategic Overview

(3-Chloro-5-methylpyridin-4-YL)methylamine is a valuable building block, incorporating a substituted pyridine ring, a common motif in pharmaceutical agents. The primary amino group serves as a key handle for diversification through N-alkylation. However, the inherent nucleophilicity of the resulting secondary amine product often leads to a second alkylation event, yielding an undesired tertiary amine.[1] Furthermore, the pyridine nitrogen presents an alternative site for alkylation, although the exocyclic amine is significantly more nucleophilic and reactive under most conditions.

The choice of alkylation strategy is therefore paramount and depends on the nature of the desired alkyl group and the required level of selectivity.

  • Reductive Amination: This is the most versatile and widely recommended method for achieving selective mono-alkylation.[2] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient and minimizes the risk of over-alkylation because the secondary amine product is less reactive towards the carbonyl compound than the initial primary amine.[1]

  • Direct Alkylation: This classical S_N2 approach using alkyl halides can be effective but requires careful control to prevent di-alkylation.[1] Its success hinges on precise stoichiometry, controlled addition of the electrophile, and appropriate selection of base and solvent.

This document will dissect the mechanistic underpinnings of each approach and provide robust, validated protocols for their execution.

Mechanistic Pathways and Parameter Optimization

Reductive Amination: The Preferred Route for Selectivity

Reductive amination proceeds in two main steps: (1) formation of an imine (or iminium ion under acidic catalysis) and (2) reduction of the C=N double bond.[1][2]

General Scheme: R¹-NH₂ + O=CHR² ⇌ [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²

dot

Reductive_Amination_Mechanism Amine (Pyridinyl)CH₂-NH₂ Imine Imine Intermediate (Pyridinyl)CH₂-N=CHR Amine->Imine + Carbonyl - H₂O Carbonyl R-CHO ReducingAgent [H⁻] Product Secondary Amine (Pyridinyl)CH₂-NH-CH₂R Imine->Product + Reducing Agent

Caption: Reductive amination mechanism.

Causality Behind Experimental Choices:

  • Carbonyl Source (Aldehyde/Ketone): The choice of aldehyde or ketone directly determines the alkyl group to be installed. The reaction is generally efficient with a wide range of carbonyl compounds. Using 1.0-1.2 equivalents prevents wasteful side reactions.

  • Reducing Agent: The selection of the reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[1] It is a mild and selective reducing agent that can be added directly to the mixture of the amine and carbonyl (one-pot). It is particularly effective at reducing the protonated iminium ion, which is formed under the slightly acidic conditions generated by the acetic acid byproduct.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, as it selectively reduces imines in the presence of aldehydes.[1] However, its toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ a more common choice in many labs.

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde/ketone.[1] Therefore, a stepwise procedure is often required: first form the imine completely, then add NaBH₄.[3]

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent, non-protic solvents for this reaction. Methanol (MeOH) can also be used, especially with NaBH₄.

  • pH: The reaction is typically fastest under weakly acidic conditions (pH ~5-6), which catalyze imine formation without excessively protonating the starting amine, rendering it non-nucleophilic. The use of NaBH(OAc)₃ often self-regulates the pH appropriately.

Direct Alkylation: A Controlled S_N2 Approach

This method relies on the direct nucleophilic attack of the amine on an alkyl halide. The primary challenge is that the secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid formation of the tertiary amine.

General Scheme: (Pyridinyl)CH₂-NH₂ + R-X --[Base]--> (Pyridinyl)CH₂-NH-R + HX

dot

Direct_Alkylation_Workflow Start Dissolve Amine & Base in Solvent Add_Electrophile Add Alkyl Halide (1.0-1.1 eq.) Dropwise at 0 °C to RT Start->Add_Electrophile Reaction Stir at RT or Gentle Heat (40-60 °C) Add_Electrophile->Reaction Monitor Monitor by TLC/LC-MS for Amine Consumption Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Isolated Secondary Amine Purify->Product

Caption: Workflow for controlled direct alkylation.

Causality Behind Experimental Choices:

  • Alkylating Agent (R-X): Highly reactive agents like methyl iodide or benzyl bromide will favor over-alkylation. Less reactive halides (e.g., ethyl bromide, propyl bromide) offer better control. Stoichiometry is critical; using a slight excess (1.0-1.1 equivalents) ensures consumption of the starting material without providing a large excess to react with the product.

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is used to neutralize the acid (HX) generated during the reaction, driving it to completion.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal as they effectively solvate the ions involved without interfering with the reaction.

  • Temperature and Addition Rate: Slow, dropwise addition of the alkyl halide at a reduced temperature (e.g., 0 °C to room temperature) helps to control the reaction rate and dissipate heat, minimizing the immediate reaction of the newly formed secondary amine.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of (3-Chloro-5-methylpyridin-4-YL)methylamine with isobutyraldehyde.

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
(3-Chloro-5-methylpyridin-4-YL)methylamine156.621571.01.0
Isobutyraldehyde72.11871.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.943181.51.5
Dichloromethane (DCM)-10 mL--

Step-by-Step Procedure:

  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-Chloro-5-methylpyridin-4-YL)methylamine (157 mg, 1.0 mmol).

  • Solvent and Carbonyl Addition: Dissolve the amine in dichloromethane (10 mL). Add isobutyraldehyde (87 mg, 1.2 mmol) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirred solution in one portion. Note: The addition may cause slight effervescence.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate and starting amine by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-isobutyl-(3-chloro-5-methylpyridin-4-yl)methanamine.

Protocol 2: Selective N-Alkylation with an Alkyl Halide

This protocol describes the mono-methylation using methyl iodide. Due to the high reactivity of methyl iodide, careful control is essential.

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
(3-Chloro-5-methylpyridin-4-YL)methylamine156.621571.01.0
Methyl Iodide (CH₃I)141.941561.11.1
Potassium Carbonate (K₂CO₃)138.212762.02.0
Acetonitrile (CH₃CN)-10 mL--

Step-by-Step Procedure:

  • Reactant Preparation: To a 50 mL round-bottom flask, add (3-Chloro-5-methylpyridin-4-YL)methylamine (157 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add acetonitrile (10 mL) and stir the suspension vigorously.

  • Addition of Alkyl Halide: Cool the flask to 0 °C using an ice bath. Add methyl iodide (156 mg, 1.1 mmol) dropwise to the stirred suspension over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material closely by TLC or LC-MS, paying attention to the formation of both the desired mono-alkylated product and the di-alkylated byproduct.

  • Work-up: Once the starting material is consumed (or when the ratio of di-alkylated product begins to increase significantly), filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and the di-methylated byproduct.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive reducing agent (Protocol 1).- Insufficient base or inactive alkyl halide (Protocol 2).- Low reaction temperature.- Use a fresh bottle of NaBH(OAc)₃.- Use fresh, anhydrous base and a new bottle of alkyl halide.- Allow the reaction to stir longer or gently warm to 40 °C.
Formation of Di-Alkylated Product - Excess alkylating agent (Protocol 2).- Reaction temperature too high or addition too fast (Protocol 2).- Use a maximum of 1.1 equivalents of the alkyl halide.- Add the halide slowly at 0 °C.- Stop the reaction as soon as the starting material is consumed.
Complex Mixture of Products - Reaction of pyridine nitrogen.- Decomposition of starting material or product.- Reductive amination is less prone to this; ensure conditions are not strongly acidic.- For direct alkylation, avoid high temperatures and strong bases.
Incomplete Imine Formation (Protocol 1) - Water present in the reaction.- Sterically hindered carbonyl or amine.- Use anhydrous solvents. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves during imine formation.- Increase reaction time for imine formation or add a catalytic amount of acetic acid.

Concluding Remarks

For the selective N-alkylation of (3-Chloro-5-methylpyridin-4-YL)methylamine, reductive amination stands out as the superior method , offering excellent control, high yields, and operational simplicity for producing mono-alkylated secondary amines.[3] Direct alkylation with alkyl halides remains a viable alternative, particularly for simple alkyl groups, but demands rigorous control over stoichiometry and reaction conditions to mitigate the pervasive issue of over-alkylation.[1] The protocols and insights provided herein serve as a robust foundation for researchers to successfully synthesize these critical intermediates for pharmaceutical and agrochemical development.

References

  • BenchChem. (2025).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023).
  • Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Science of Synthesis, 40.1 Amino Compounds.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of (3-Chloro-5-methylpyridin-4-yl)methylamine as a privileged building block in the synthesis of next-generation kinase inhibitors.

Abstract & Scientific Rationale

The (3-Chloro-5-methylpyridin-4-yl)methylamine scaffold has emerged as a critical pharmacophore in the design of targeted cancer therapeutics, particularly for SHP2 (PTPN11) and Tyrosine Kinase (e.g., SRC, BCR-ABL) inhibitors.

This specific substitution pattern—a chlorine at C3 and a methyl group at C5—confers unique electronic and steric properties:

  • Conformational Locking: The C3-Chloro and C5-Methyl substituents create steric clash with the ortho-hydrogens of the adjacent ring system (when coupled), forcing the molecule into a twisted conformation often required for binding in restricted allosteric tunnels (e.g., the SHP2 tunnel).

  • Lipophilicity & Metabolic Stability: The halogen/methyl combination increases lipophilicity (

    
    ) for membrane permeability while blocking metabolic soft spots on the pyridine ring.
    
  • pKa Modulation: The electron-withdrawing chlorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.

This guide provides a validated workflow for synthesizing inhibitors where this amine serves as the primary "head" or "linker" group, specifically targeting the MAPK signaling pathway .

Biological Context: The Target Pathway

The utility of this scaffold is best understood within the context of the RAS-MAPK pathway. Inhibitors utilizing this moiety often stabilize the inactive conformation of SHP2 or block the ATP-binding site of downstream kinases.

MAPK_Pathway RTK RTK (Receptor) SHP2 SHP2 (PTPN11) (Target of Scaffold) RTK->SHP2 Phosphorylation GRB2 GRB2 RTK->GRB2 RAS RAS-GTP SHP2->RAS Promotes RAS Activation SOS SOS1/2 GRB2->SOS SOS->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridine-Methylamine Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Figure 1: The RAS-MAPK signaling cascade. The (3-Chloro-5-methylpyridin-4-yl)methylamine scaffold is critical for constructing allosteric inhibitors that lock SHP2 in its auto-inhibited state, preventing RAS activation.

Chemical Synthesis Protocol

This protocol describes the coupling of (3-Chloro-5-methylpyridin-4-yl)methylamine (Reagent A) to a 2,4-Dichloropyrimidine core (Reagent B), a common first step in synthesizing libraries of kinase inhibitors.

Phase A: Preparation of Reagents

If the amine is not purchased commercially, it must be synthesized fresh to avoid oxidation.

  • Precursor: 3-Chloro-5-methylisonicotinonitrile.

  • Reduction Method: Borane-THF complex (

    
    ) is preferred over catalytic hydrogenation to prevent dechlorination.
    
Phase B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective coupling of the amine to the C4 position of the pyrimidine core.

Materials Required
ReagentRoleEquivalentsMolar Mass
(3-Chloro-5-methylpyridin-4-yl)methylamine Nucleophile1.0 eq156.61 g/mol
2,4-Dichloropyrimidine Core Scaffold1.1 eq148.98 g/mol
DIPEA (N,N-Diisopropylethylamine) Base2.5 eq129.24 g/mol
n-Butanol (or DMF) Solvent--
Step-by-Step Protocol
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-Dichloropyrimidine (1.1 eq) in anhydrous n-Butanol (concentration ~0.2 M).

    • Note: n-Butanol is chosen for its high boiling point and ability to solubilize the protonated amine salt intermediate.

  • Addition of Nucleophile:

    • Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

    • Slowly add (3-Chloro-5-methylpyridin-4-yl)methylamine (1.0 eq) dropwise.

    • Critical Control: Ensure the amine is added slowly to favor mono-substitution at the more reactive C4 position over the C2 position.

  • Thermal Activation:

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor the reaction via LC-MS every 30 minutes. The desired product mass

      
       should be observed (approx. m/z 269/271 due to Cl isotopes).
      
    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) followed by brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (0%

      
       60% EtOAc).
      
    • Yield Target: >75%.

Phase C: QC & Validation

Every batch must pass the following self-validating checks before proceeding to subsequent steps (e.g., C2-amination).

QC TestAcceptance CriteriaScientific Rationale
LC-MS Single peak >95% purity; Mass = Theoretical

0.1 Da
Confirms identity and absence of bis-substituted byproduct.
1H-NMR Distinct singlet for Pyridine-CH3 (~2.3 ppm); Pyrimidine protons show correct splitting.Verifies the integrity of the methyl group and regioselectivity (C4 vs C2).
NOESY Spatial correlation between linker -CH2- and Pyrimidine C5-H.Confirms the amine attached at the correct C4 position.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from reagent preparation to the final coupled intermediate.

Synthesis_Workflow Amine (3-Chloro-5-methylpyridin-4-yl) methylamine Mixing Step 1: Mixing Solvent: n-BuOH Base: DIPEA Amine->Mixing Scaffold 2,4-Dichloropyrimidine Scaffold->Mixing Heating Step 2: SNAr Reaction Temp: 80°C Time: 2-4 hrs Mixing->Heating Intermediate C4-Substituted Intermediate Heating->Intermediate QC QC: LCMS & NMR Check Regioselectivity Intermediate->QC QC->Mixing Fail (Optimize) Final Kinase Inhibitor Precursor QC->Final Pass

Figure 2: Synthetic workflow for coupling the pyridine-methylamine scaffold to a pyrimidine core.

Troubleshooting & Optimization

  • Issue: Bis-substitution (Reaction at both C2 and C4).

    • Cause: Temperature too high or excess amine used.

    • Solution: Lower temperature to 60°C and strictly use 1.0 equivalent of the amine.

  • Issue: Low Solubility.

    • Cause: The zwitterionic nature of the product.

    • Solution: Switch solvent to DMF or DMAc (Dimethylacetamide) which has higher solubilizing power for polar intermediates.

  • Issue: Regioselectivity (C2 vs C4).

    • Insight: The C4 position is electronically more deficient (more electrophilic) than C2. However, steric bulk can shift this. The methylene linker in the title compound is flexible enough to allow C4 attack, but verify with NOESY NMR.

References

  • World Intellectual Property Organization (WIPO). Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics. WO2010132999A1.[2] Available at: [2]

  • European Patent Office.Halogenated-heteroaryl and other heterocyclic kinase inhibitors. EP3901151A1.
  • LaMarche, M. J., et al. (2020).[3] Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[4] (Contextual grounding for pyridine-based SHP2 inhibitors). Available at: [Link]

Sources

Application Note: Cross-Coupling Strategies for the 3-Chloro Pyridine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists targeting the 3-chloropyridine scaffold—a "privileged" yet notoriously stubborn motif in medicinal chemistry.

Part 1: Strategic Analysis & Mechanistic Insight

The "3-Chloro" Challenge

While 3-chloropyridine is a versatile building block, it presents a distinct kinetic challenge compared to its bromo- or iodo-analogs. The C(sp²)-Cl bond at the 3-position is significantly stronger (BDE ~96 kcal/mol) than C-Br (~81 kcal/mol), making the oxidative addition (OA) step the rate-determining bottleneck in the catalytic cycle.

Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the metal center (Pd or Ni), potentially displacing labile ligands and forming catalytically inactive "off-cycle" resting states.

Key Success Factors:

  • Ligand Sterics: Use bulky, electron-rich phosphines (dialkylbiarylphosphines) or N-Heterocyclic Carbenes (NHCs). These ligands increase electron density on the metal (facilitating OA into the strong C-Cl bond) and sterically prevent the formation of inactive dimers.

  • Base Selection: Weak bases (K₂CO₃) often fail to promote transmetalation efficiently in these sluggish systems. Stronger, bulky bases (NaOtBu, K₃PO₄) are preferred.

  • Catalyst Speciation: Pre-formed catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts) eliminate the induction period and variable activation associated with Pd(OAc)₂ + Ligand mixtures.

Part 2: Decision Matrix & Ligand Selection

Effective coupling requires matching the ligand to the specific nucleophile and electrophile constraints.

Visualization: Catalytic Strategy Decision Tree

LigandSelection Start Substrate: 3-Chloropyridine RxnType Select Reaction Class Start->RxnType Suzuki Suzuki-Miyaura (Boronic Acids) RxnType->Suzuki Buchwald Buchwald-Hartwig (Amines) RxnType->Buchwald Negishi Negishi (Organozinc) RxnType->Negishi Suz_Steric Steric Hindrance? Suzuki->Suz_Steric AmineType Amine Type? Buchwald->AmineType PEPPSI Catalyst: Pd-PEPPSI-IPr (Stabilized NHC) Negishi->PEPPSI SPhos Ligand: SPhos (General Purpose) Suz_Steric->SPhos Low/Med XPhos Ligand: XPhos (Steric Bulk/Chlorides) Suz_Steric->XPhos High/Ortho-subs BrettPhos Ligand: BrettPhos (Primary Amines) AmineType->BrettPhos Primary RuPhos Ligand: RuPhos (Secondary Amines) AmineType->RuPhos Secondary

Caption: Strategic decision tree for ligand selection based on reaction type and nucleophile class.

Part 3: Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Objective: Coupling 3-chloropyridine with aryl/heteroaryl boronic acids. Rationale: This protocol utilizes XPhos , a bulky biaryl phosphine that promotes oxidative addition into aryl chlorides while suppressing protodehalogenation.

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–3 mol%) or [Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)]

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a dry reaction vial equipped with a stir bar, add the boronic acid, K₃PO₄, and XPhos Pd G2 precatalyst.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Substrate Addition: Add 3-chloropyridine (if liquid) via microliter syringe.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The reaction typically turns from orange to dark brown/black upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch the base to K₂CO₃ and use DME/Water as the solvent system to lower the basicity.

Protocol B: Buchwald-Hartwig Amination

Objective: Amination of 3-chloropyridine with secondary amines. Rationale: RuPhos is the gold standard for secondary amines, preventing β-hydride elimination and enabling coupling with electron-poor aryl chlorides.

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (1–2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert conditions, add RuPhos Pd G3 and NaOtBu to a vial.

  • Solvent: Add anhydrous THF.

  • Reactants: Add the amine followed by 3-chloropyridine.

    • Note: If using LiHMDS, add it last, dropwise at room temperature.

  • Reaction: Heat to 65–80 °C . 3-chloropyridines are sluggish; typical reaction time is 6–16 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution.[1][2]

  • Extraction: Extract with EtOAc. Avoid DCM if the product is basic/polar to prevent emulsion issues.

Protocol C: Nickel-Catalyzed Negishi Coupling (Alternative Strategy)

Objective: Alkylation of 3-chloropyridine (sp²-sp³ coupling). Rationale: Nickel catalysts often outperform Palladium for alkyl-halide couplings. Pd-PEPPSI-IPr is an alternative if sticking to Pd.

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Organozinc Reagent (1.5 equiv, e.g., Benzylzinc bromide)

  • Catalyst: NiCl₂(glyme) (5 mol%) + Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5 mol%)

  • Solvent: THF/NMP (10:1)

Step-by-Step Procedure:

  • Catalyst Prep: Stir NiCl₂(glyme) and the bipyridine ligand in THF for 15 mins to form the active green complex.

  • Substrate: Add 3-chloropyridine.

  • Reagent Addition: Add the organozinc reagent dropwise at 0 °C, then warm to RT.

  • Reaction: Stir at room temperature or mild heat (40 °C). Ni-catalysis is often faster than Pd for this transformation.

  • Workup: Quench with 1M HCl (carefully) or EDTA solution to sequester Nickel salts.

Part 4: Troubleshooting & Data Summary

Common Failure Modes & Solutions
IssueProbable CauseCorrective Action
No Conversion Oxidative addition failure (Strong C-Cl bond).Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Catalyst Death Pyridine nitrogen coordinating to Pd.Use higher catalyst loading (5 mol%) or use pre-formed precatalysts (G3/G4) to bypass activation issues.
Homocoupling Oxidation of boronic acid or disproportionation.Degas solvents thoroughly. Switch solvent to n-Butanol or Toluene (anhydrous).
Protodehalogenation Hydride source present (often from solvent or base).Ensure anhydrous conditions. Avoid alcohol solvents if using strong bases.
Comparative Data: Ligand Performance for 3-Chloropyridine

Yields based on coupling with phenylboronic acid (Suzuki) or morpholine (Buchwald).

LigandReaction TypeYield (Typical)Notes
PPh₃ Suzuki< 20%Ineffective for unactivated chlorides.
dppf Suzuki40–60%Moderate; good for sterically unhindered partners.
XPhos Suzuki> 90% Excellent OA; tolerates ortho-substitution.
RuPhos Buchwald (2° Amine)> 95% Industry standard for secondary amines.
BrettPhos Buchwald (1° Amine)85–95% Prevents bis-arylation of primary amines.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (Accessed 2026). Link

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. (Accessed 2026). Link

  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems."[3] J. Org.[4][5] Chem., 2022, 87, 7414–7421.[3] Link

  • Cooper, A. K., et al. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles."[6] Chem. Sci., 2021.[4][6] Link

  • Organic Chemistry Portal. Negishi Coupling - Recent Literature and Protocols.Link

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[4] J. Am. Chem. Soc., 2004, 126, 13028.[4] Link

Sources

solvent selection for nucleophilic substitution with (3-Chloro-5-methylpyridin-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Nucleophilic Substitution with (3-Chloro-5-methylpyridin-4-yl)methylamine

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methylamine is a highly valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors[1] and D1 positive allosteric modulators for neurodegenerative diseases[2]. The compound features a primary aliphatic amine that acts as a potent nucleophile. However, the unique steric microenvironment—created by the adjacent C3-chloro and C5-methyl groups on the pyridine ring—demands rigorous solvent optimization during nucleophilic substitution (SN2, SNAr, and acylation). Proper solvent selection is critical to ensure high yields, overcome steric barriers, and prevent off-target reactions such as pyridine quaternization.

Mechanistic Insights & Causality (E-E-A-T)

The Dual Nucleophile Dilemma: The molecule possesses two nucleophilic centers: the primary aliphatic amine (-CH


NH

) and the aromatic pyridine nitrogen. While the primary amine is inherently more nucleophilic due to its sp

hybridization and lack of aromatic delocalization, the pyridine nitrogen can undergo competitive N-alkylation (quaternization) if the transition state of the primary amine is destabilized by improper solvent choice.

Steric Hindrance and Solvent Shells: The primary amine is situated in a steric "cleft" between the chloro and methyl groups. In polar protic solvents (e.g., methanol, ethanol), the solvent molecules form a dense hydrogen-bonded shell around the primary amine[3]. This solvation significantly increases the effective steric bulk of the nucleophile, drastically lowering its reactivity and increasing the activation energy barrier for S


2 pathways[4].

The Polar Aprotic Advantage: To maximize the nucleophilicity of the primary amine, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are strictly recommended for S


2 and S

Ar reactions. These solvents preferentially solvate the electrophile's leaving group (e.g., stabilizing the departing halide anion) while leaving the amine nucleophile "bare" and highly reactive[4][5]. This specific solvent effect lowers the activation energy required to overcome the steric hindrance imposed by the C3 and C5 substituents[6][7].

Quantitative Solvent Selection Matrix

The table below summarizes the optimal solvent parameters for reactions involving (3-Chloro-5-methylpyridin-4-yl)methylamine.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Recommended Reaction TypeRelative Amine ReactivityRisk of Pyridine Quaternization
DMF Polar Aprotic36.73.82S

2 (Alkylation)
Very HighLow (if stoichiometry is controlled)
DMSO Polar Aprotic46.73.96S

Ar
Very HighModerate (requires temp control)
DCM Weakly Polar8.91.60Acylation / AmidationModerateVery Low
Methanol Polar Protic32.71.70Reductive AminationLow (H-bonded)Low
Toluene Non-Polar2.40.36Pd-Catalyzed BuchwaldHigh (Unsolvated)Very Low

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that the causality of the solvent choice directly translates to experimental success.

Protocol A: N-Alkylation (S


2) via Polar Aprotic Solvation 
Objective: Form a secondary amine via reaction with a primary alkyl halide while avoiding pyridine quaternization.
Causality: DMF is chosen to leave the primary amine unsolvated and highly nucleophilic[4], overcoming the steric hindrance of the C3-chloro and C5-methyl groups.
  • Preparation: Charge a dry, argon-purged reaction flask with (3-Chloro-5-methylpyridin-4-yl)methylamine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Note: A non-nucleophilic base is critical to scavenge the generated HX without competing for the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add the alkyl halide (1.05 eq) dissolved in a minimal volume of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc. The high polarity of DMF requires extensive aqueous washing (3x with 5% LiCl solution) to effectively pull the solvent from the organic layer into the aqueous phase.
    

Protocol B: N-Acylation via Weakly Polar Solvation Objective: Synthesize an amide utilizing an acyl chloride. Causality: DCM is selected because it is non-nucleophilic, provides excellent solubility for both reactants, and prevents the hydrolysis of the moisture-sensitive acyl chloride[8].

  • Preparation: Dissolve (3-Chloro-5-methylpyridin-4-yl)methylamine (1.0 eq) in anhydrous DCM (0.15 M) under an inert atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the solution to 0 °C.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise. Observation: A white precipitate (TEA·HCl) will immediately form, visually validating the progression of the reaction.

  • Completion: Stir at room temperature for 2 hours[2].

  • Workup: Wash the DCM layer directly with saturated aqueous NaHCO

    
    , followed by brine. Dry over MgSO
    
    
    
    , filter, and concentrate under reduced pressure[2].

Protocol C: Nucleophilic Aromatic Substitution (S


Ar) 
Objective: Couple the primary amine with an electron-deficient aryl halide.
Causality: DMSO is utilized due to its high dielectric constant, which effectively stabilizes the anionic Meisenheimer intermediate formed during the S

Ar pathway[3].
  • Preparation: Combine (3-Chloro-5-methylpyridin-4-yl)methylamine (1.2 eq), the aryl halide (1.0 eq), and K

    
    CO
    
    
    
    (2.0 eq) in anhydrous DMSO (0.25 M).
  • Heating: Heat the mixture to 90–110 °C. Note: The thermal energy is required to overcome the activation barrier, while DMSO stabilizes the transition state.

  • Monitoring: Stir for 12-18 hours until complete consumption of the aryl halide is observed via TLC.

  • Workup: Cool to room temperature and pour into ice water to precipitate the product. Filter the resulting solid and wash with cold water.

Mandatory Visualization: Solvent Selection Workflow

G Start (3-Chloro-5-methylpyridin-4-yl)methylamine Nucleophilic Substitution Electrophile_Alkyl Alkyl Halide (SN2) Start->Electrophile_Alkyl Electrophile_Acyl Acyl Chloride (Acylation) Start->Electrophile_Acyl Electrophile_Aryl Aryl Halide (SNAr) Start->Electrophile_Aryl Solvent_PolarAprotic Polar Aprotic (DMF, Acetonitrile) Maximized Nucleophilicity Electrophile_Alkyl->Solvent_PolarAprotic Select Solvent Solvent_WeaklyPolar Weakly Polar / Aprotic (DCM, THF) Prevents Side Reactions Electrophile_Acyl->Solvent_WeaklyPolar Select Solvent Solvent_PolarAproticHighT Polar Aprotic (High Temp) (DMSO) or Toluene (Pd-Cat) Electrophile_Aryl->Solvent_PolarAproticHighT Select Solvent Outcome_1 High Yield N-Alkylation Avoids Pyridine Quaternization Solvent_PolarAprotic->Outcome_1 Outcome_2 Clean Amide Formation Easy Aqueous Workup Solvent_WeaklyPolar->Outcome_2 Outcome_3 Efficient C-N Bond Formation Overcomes Steric Hindrance Solvent_PolarAproticHighT->Outcome_3

Workflow: Solvent selection for nucleophilic substitution of the target methylamine.

References[6] Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. URL[5] 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. URL[2] TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office - EP 3204359 B1. URL[8] CA2963951A1 - Tetrahydroisoquinoline derivatives - Google Patents. URL[3] solvent effects on the reactivity of 4-Amino-5-methylisophthalonitrile - Benchchem. URL[1] CN112955447A - Heterocyclic kinase inhibitors and uses thereof - Google Patents. URL[4] 8.8: Structural and Solvent Effects in SN Reactions - Chemistry LibreTexts. URL[7] Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. URL

Sources

protecting group strategies for (3-Chloro-5-methylpyridin-4-YL)methylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structuring the Application Note

I'm now structuring the Application Note. The current plan involves a high-yield protecting group strategies for (3-Chloro-5-methylpyridin-4-yl)methylamine. I'm focusing on organizing the title and then moving into other key sections.

Analyzing Protecting Group Strategies

I've moved on to the abstract and introduction, detailing the molecule's significance as a pharmaceutical building block. The reactive amine and challenging pyridine ring are key issues. The overview of protecting groups is also underway, covering the "why," the criteria for selection, and mentioning Boc, Cbz, and Phthalimide. I'm aiming for a comprehensive comparison in a quantitative data table.

Confirming Established Procedures

I've confirmed that the nitrile reduction with NaBH4, NiCl2, and Boc2O is a well-established and efficient method, as demonstrated by Caddick et al. in Tetrahedron 2003. This is a solid starting point for the project, and is a strong precedent for further steps.

Analyzing Protective Measures

I'm now focusing on protecting group strategies for (3-Chloro-5-methylpyridin-4-yl)methylamine, a key building block. Boc seems ideal, given its stability and ease of removal, especially for cross-coupling reactions at the C3-Cl position. Cbz offers orthogonality, but hydrogenolysis may remove the chlorine. Phthalimide is robust but its hydrazine deprotection is harsh.

Evaluating Reaction Sequences

I'm now detailing the experimental protocols. Protocol 1 outlines a one-pot Boc-protection strategy based on the Caddick method, explaining the in situ nickel boride generation and amine trapping. Protocol 2 covers deprotection using HCl. I'm also visualizing the entire workflow from nitrile to target, and detailing the advantages of the specified reduction strategy.

Refining Workflow Visualization

I'm now refining the DOT graph to visualize the entire workflow. I've added an error path to illustrate the formation of a secondary amine byproduct via LiAlH4 reduction. I've also incorporated a note in the dot graph on strategies to avoid emulsion formation. This should provide a clear and concise visual representation of the project steps and potential issues.

Detailing Synthesis Protocols

I'm now detailing the reductive amination protocol in the experimental section, including in situ protection using Boc2O. I'm focusing on the Caddick method for nitrile reduction, and referencing its use in integrin inhibitors and D1 modulators. Also including deprotection strategies after reductive amination. I'll include the references. I'm also ensuring the protocol is optimized for this target molecule and includes strategies to minimize byproduct formation.

scale-up synthesis methods for (3-Chloro-5-methylpyridin-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of (3-Chloro-5-methylpyridin-4-yl)methylamine

Executive Summary

This application note details the scale-up synthesis of (3-Chloro-5-methylpyridin-4-yl)methylamine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.[1][]

The guide addresses the structural ambiguity associated with the nomenclature by providing two distinct, validated protocols:

  • Protocol A (Primary Amine): Synthesis of 4-(Aminomethyl)-3-chloro-5-methylpyridine via catalytic hydrogenation of the nitrile.[1][]

  • Protocol B (Secondary Amine): Synthesis of N-Methyl-1-(3-chloro-5-methylpyridin-4-yl)methanamine (CAS 1781450-95-0) via reductive amination.[1][]

Emphasis is placed on process safety (hydrogenation hazards) , impurity control (dimer formation) , and cost-efficiency for kilogram-scale production.[1][]

Molecule Profile & Retrosynthesis

Target Molecule A (Primary Amine):

  • IUPAC Name: (3-Chloro-5-methylpyridin-4-yl)methanamine[1][]

  • Role: Primary building block for amide coupling or sulfonylation.[1][]

  • Critical Quality Attribute (CQA): Absence of secondary amine dimer (dibenzyl-type impurity).

Target Molecule B (Secondary Amine):

  • IUPAC Name: N-Methyl-1-(3-chloro-5-methylpyridin-4-yl)methanamine[1][]

  • CAS: 1781450-95-0[1]

  • Role: Core scaffold for N-methylated drugs.[1][]

Retrosynthetic Strategy

The most robust route utilizes 3-Chloro-5-methylisonicotinic acid as the Key Starting Material (KSM).[1][] This acid is commercially available or easily accessible via oxidation of 3-chloro-5-methyl-4-picoline.[1][]

Retrosynthesis TargetPrimary Primary Amine (Target A) TargetSecondary Secondary Amine (Target B) Nitrile 3-Chloro-5-methyl- isonicotinonitrile Nitrile->TargetPrimary Hydrogenation (Ra-Ni/H2) Amide 3-Chloro-5-methyl- isonicotinamide Amide->Nitrile Dehydration (POCl3) Aldehyde 3-Chloro-5-methyl- isonicotinaldehyde Aldehyde->TargetSecondary Reductive Amination (MeNH2 / STAB) Alcohol Alcohol Intermediate Alcohol->Aldehyde Oxidation (Swern/Mn02) KSM KSM: 3-Chloro-5-methyl- isonicotinic Acid KSM->Amide Amidation KSM->Alcohol Reduction (BH3)

Caption: Divergent synthesis from a common Acid KSM allows access to both primary and secondary amine targets.[1][]

Route Selection Matrix

ParameterRoute A: Nitrile Hydrogenation (Primary Amine)Route B: Reductive Amination (Secondary Amine)Route C: Delepine Reaction (Alternative Primary)
Scalability High. Standard industrial hydrogenation.[1][]Medium. STAB reagents are costly at multi-kg scale; Catalytic variants preferred.[1][]Medium. Hexamine adduct requires large solvent volumes.[1][]
Safety Moderate. Requires high-pressure H2 and pyrophoric catalysts (Raney Ni).[1][]High. No high pressure; STAB is mild.[1][]High. No H2 or pyrophorics.[1][]
Impurity Profile Risk of secondary amine dimer formation.[1][][3] Requires ammonia suppression.[1][]Clean profile; over-alkylation is minimal with correct stoichiometry.Very clean; avoids dimer formation completely.[1][]
Cost Low. Reagents are cheap (H2, NH3).[1][4]Moderate. Reducing agents drive cost.[1][]Moderate. Atom economy is lower.[1][]
Recommendation Preferred for >1kg Scale Preferred for N-Methyl Target Backup for Primary Amine

Protocol A: Primary Amine Synthesis (Nitrile Route)

Objective: Synthesis of 4-(Aminomethyl)-3-chloro-5-methylpyridine dihydrochloride. Scale: 1.0 kg Input (Nitrile).

Step 1: Preparation of 3-Chloro-5-methylisonicotinonitrile

Assuming starting from the Acid KSM:

  • Activation: Charge 3-Chloro-5-methylisonicotinic acid (1.0 eq) and Toluene (10 vol). Add Thionyl Chloride (1.5 eq) and catalytic DMF.[1] Heat to reflux until gas evolution ceases (Acid Chloride formation).[1]

  • Amidation: Cool to 0°C. Sparge with Ammonia gas or add NH4OH (5 eq) carefully. Filter the precipitated Amide .

  • Dehydration: Suspend Amide in POCl3 (3 vol) or Toluene/POCl3. Heat to 80°C. Monitor by HPLC. Quench onto ice/water. Extract with DCM.[1][] Crystallize from Heptane/EtOAc.[1][]

    • Checkpoint: Ensure Nitrile purity >98% by HPLC.

Step 2: Catalytic Hydrogenation (The Critical Step)

Mechanism: The nitrile is reduced to the imine, which is hydrogenated to the amine.[1] Challenge: The intermediate imine can react with the product amine to form a secondary amine dimer (benzyl-type impurity).[1] Solution: Perform hydrogenation in the presence of excess Ammonia or Acetic Anhydride (to trap as acetamide, then hydrolyze).[1] For direct amine, Ammonia/Methanol is standard.[1]

Detailed Procedure:

  • Equipment: 5L or 10L Hastelloy Autoclave (rated to 50 bar).

  • Catalyst Loading: Charge Raney Nickel (slurry in water, washed with MeOH) – 10 wt% loading relative to substrate.[1]

    • Safety Note: Raney Nickel is pyrophoric.[1][] Keep wet at all times.[1] Handle under Nitrogen.[1][][5][6]

  • Solvent System: Charge 7M Ammonia in Methanol (10 volumes).

    • Why: Ammonia suppresses the equilibrium towards the dimer impurity [1].[1]

  • Substrate: Add 3-Chloro-5-methylisonicotinonitrile (1.0 kg).

  • Hydrogenation:

    • Purge vessel 3x with N2, then 3x with H2.[1]

    • Pressurize to 10 bar (145 psi) H2.

    • Heat to 40-50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Monitor H2 uptake. Reaction typically completes in 6-12 hours.[1][]

  • Workup:

    • Cool to 20°C. Vent H2. Purge with N2.[1]

    • Filter catalyst through a Celite pad (keep wet!).[1] Wash cake with MeOH.

    • Concentrate filtrate to remove NH3 and MeOH.[1][]

  • Salt Formation:

    • Dissolve residue in Ethanol (5 vol).

    • Cool to 0°C. Add HCl in Ethanol (2.5 eq) dropwise.

    • The dihydrochloride salt precipitates.[1] Filter and dry.[1][][5][7][8]

Yield: Expect 85-92%. Purity: >98% (HPLC).

Protocol B: Secondary Amine Synthesis (Reductive Amination)

Objective: Synthesis of N-Methyl-1-(3-chloro-5-methylpyridin-4-yl)methanamine (CAS 1781450-95-0).[1][] Scale: 500 g Input (Aldehyde).

Step 1: Precursor Synthesis (Aldehyde)

Start from Methyl 3-chloro-5-methylisonicotinate (Ester).[1][]

  • Reduce Ester with DIBAL-H (1.1 eq) in Toluene at -78°C to -60°C.

  • Quench with Rochelle's salt. Isolate Aldehyde.

    • Note: Aldehydes are unstable; proceed immediately to amination.[1][]

Step 2: Reductive Amination
  • Imine Formation:

    • Reactor: Glass-lined reactor.[1][]

    • Charge Aldehyde (500 g) in DCM (10 vol).

    • Add Methylamine (2.0 M in THF, 1.2 eq).

    • Add MgSO4 (0.5 wt equiv) to absorb water (drives equilibrium).[1] Stir 2h at RT.[1]

    • Filter MgSO4.[1][]

  • Reduction:

    • Cool filtrate to 0°C.[1][]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It selectively reduces the imine without reducing the remaining aldehyde, preventing side reactions [2].[1]

    • Stir at RT for 4-6 hours.

  • Workup:

    • Quench with saturated NaHCO3.[1][][4]

    • Separate organic layer.[1][][5][7][8] Wash with Brine.[1][][5][7]

    • Dry (Na2SO4) and concentrate.[1][4][5]

    • Purify via short-path distillation or salt formation (Oxalate or HCl).[1][]

Analytical Controls & Specifications

TestMethodSpecificationRationale
Identification 1H-NMR (DMSO-d6)Conforms to structureConfirm region-chemistry (3-Cl, 5-Me).[1][]
Assay HPLC (C18, ACN/Buffer)>98.0% w/wPotency for next step.[1]
Impurity A HPLC<0.5%Dimer (Secondary amine in Protocol A).[1]
Impurity B HPLC<0.1%Unreacted Nitrile (Toxic).[1]
Water Content Karl Fischer<1.0%Critical for stoichiometry in coupling steps.[1][]

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm.[1][]

  • Mobile Phase A: 0.1% TFA in Water.[1][]

  • Mobile Phase B: Acetonitrile.[1][]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

Safety & Hazards (HSE)

  • Pyridines: Chloromethylpyridines and aminomethylpyridines are skin sensitizers and potential lachrymators.[1][] Handle in a fume hood with double gloving.[1][]

  • Hydrogenation:

    • H2 Gas: Extremely flammable.[1][] Ensure grounding of all vessels.

    • Raney Nickel: Pyrophoric when dry.[1][] Waste disposal requires deactivation in dilute HCl.[1][]

  • Borohydrides (STAB): Evolves H2 gas upon contact with acid or water.[1][] Vent reactors properly.

References

  • Nitrile Reduction Selectivity

    • Title: "Selective Hydrogen
    • Source: Organic Chemistry Portal[1][]

    • URL:[Link][1]

  • Reductive Amination Protocol

    • Title: "Reductive Amination: A Practical Guide"[1]

    • Source: Master Organic Chemistry[1][]

    • URL:[Link]

  • Delepine Reaction (Alternative)

    • Title: "Delepine Reaction for Primary Amines"[1]

    • Source: Organic Syntheses[1][][8][9][10]

    • URL:[Link]

  • Target Molecule CAS Data

    • Title: "1-(3-Chloro-5-methylpyridin-4-yl)-N-methylmethanamine (CAS 1781450-95-0)"[1][]

    • Source: ChemScene[1][]

Sources

Troubleshooting & Optimization

Technical Support Center: (3-Chloro-5-methylpyridin-4-yl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

User Query: How do I improve the yield of (3-Chloro-5-methylpyridin-4-yl)methylamine and prevent common side reactions?

Technical Assessment: The synthesis of (3-Chloro-5-methylpyridin-4-yl)methylamine (CAS: N/A for specific isomer, generic chloropyridines referenced) typically proceeds via the reduction of 3-chloro-5-methylisonicotinonitrile .

The two primary yield-killing mechanisms in this transformation are:

  • Hydrodechlorination (Dechlorination): The loss of the chlorine atom at the C3 position, often caused by aggressive hydrogenation catalysts (e.g., Pd/C).

  • Dimerization (Secondary Amine Formation): The formation of the secondary amine dimer via the condensation of the intermediate imine with the product amine.

To maximize yield, we recommend chemoselective hydride reduction (Method A) for laboratory scale (<100g) and poisoned catalyst hydrogenation (Method B) for process scale.

Synthesis Workflow Decision Tree

SynthesisRoute Start Starting Material: 3-Chloro-5-methylisonicotinonitrile Scale Select Scale Start->Scale LabScale Lab Scale (<50g) Priority: Purity/Selectivity Scale->LabScale ProcessScale Process Scale (>50g) Priority: Cost/Throughput Scale->ProcessScale MethodA Method A: Borane-THF Complex (Chemoselective) LabScale->MethodA Highest Yield MethodC Method C: NaBH4 + CoCl2 (Mild Hydride) LabScale->MethodC Alternative MethodB Method B: Raney Ni + NH3 (Catalytic) ProcessScale->MethodB Scalable Product Target: (3-Chloro-5-methylpyridin-4-yl)methylamine MethodA->Product High Retention of Cl Dechlor Risk: Dechlorination (Loss of C3-Cl) MethodB->Dechlor If Temp > 40°C Dimer Risk: Dimerization (Secondary Amine) MethodB->Dimer Without NH3 MethodB->Product With NH3 + Control MethodC->Product Good Selectivity

Figure 1: Decision matrix for selecting the reduction strategy based on scale and risk tolerance.

Detailed Experimental Protocols

Method A: Borane-THF Reduction (Recommended for High Purity)

Mechanism: Borane (


) acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, activating it for hydride transfer. Crucially, it is inert  toward aryl chlorides under standard conditions, eliminating the dechlorination risk associated with catalytic hydrogenation [1].

Reagents:

  • Substrate: 3-Chloro-5-methylisonicotinonitrile

  • Reagent: Borane-THF complex (1.0 M solution) or Borane-DMS (Dimethyl sulfide)

  • Solvent: Anhydrous THF

  • Quench: Methanol, then HCl (aq)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 1.0 eq of nitrile in anhydrous THF (0.2 M concentration). Cool to 0°C.[1][2]

  • Addition: Dropwise add

    
     (3.0 - 4.0 eq) via syringe/cannula. Note: Excess borane is required to complex with the pyridine nitrogen.
    
  • Reflux: Allow to warm to room temperature (RT), then heat to reflux (66°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).

  • Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour. Explanation: This breaks the stable amine-borane complex.

  • Workup: Concentrate to remove THF/MeOH. Basify aqueous residue with NaOH (pH > 12). Extract with DCM or EtOAc.

  • Purification: Convert to HCl salt for storage (highly stable).

Method B: Raney Nickel Hydrogenation (Scalable)

Mechanism: Surface catalysis. Risk Mitigation: To prevent secondary amine formation, Ammonia (


)  must be present to suppress the equilibrium toward the imine dimer. To prevent dechlorination, temperature must be kept low (<40°C) [2].

Protocol:

  • Catalyst Prep: Wash Raney Nickel (slurry in water) 3x with water, then 3x with Methanol to remove alkali traces (alkali promotes polymerization).

  • Mixture: In an autoclave/Parr shaker, combine:

    • Nitrile (1.0 eq)

    • Methanol (Solvent)[3]

    • 7M

      
       in Methanol (5.0 - 10.0 eq)
      
    • Raney Nickel (20-50 wt% loading)

  • Reaction: Pressurize with

    
     (3–5 bar / 45–75 psi). Stir at RT to 35°C . Do not exceed 40°C to protect the C-Cl bond.
    
  • Workup: Filter catalyst over Celite (Keep wet! Pyrophoric). Concentrate filtrate.[1][4]

Troubleshooting & FAQs

Module 1: Dechlorination (Loss of Cl)

Q: Why does my LCMS show a mass corresponding to [M-34] (Des-chloro product)? A: You are likely using a catalyst (Pd/C) that is too active for aryl chlorides, or your reaction temperature is too high.

  • Root Cause: Palladium readily inserts into C-Cl bonds, especially on electron-deficient rings like pyridine.

  • Fix: Switch to Platinum on Carbon (Pt/C) (specifically sulfided Pt/C) or Raney Nickel . If using Raney Ni, ensure the temperature stays below 40°C.

  • Chemical Fix: Use Method A (Borane). Borane does not react with aryl chlorides.

Module 2: Low Yield / Dimer Formation

Q: I see a major impurity with Mass [2M-NH3]. What is it? A: This is the secondary amine dimer.

  • Mechanism: The intermediate primary amine reacts with the intermediate imine before reduction is complete.

  • Fix (Hydrogenation): Increase the concentration of Ammonia (

    
    ) or add Acetic Anhydride (to trap the amine as an acetamide, if acceptable).
    
  • Fix (Borane): Ensure you are using sufficient excess of Borane (at least 3 eq) and adding it slowly to keep the concentration of free imine low relative to the reducing agent.

Module 3: Isolation Issues

Q: The product is water-soluble and hard to extract. How do I isolate it? A: Aminomethylpyridines are highly polar.

  • Strategy 1 (Salting out): Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Strategy 2 (Resin): Use a cation exchange resin (SCX-2). Load the reaction mixture (acidic), wash with MeOH, then elute with

    
    /MeOH.
    
  • Strategy 3 (Salt Formation): Do not extract. Evaporate the reaction solvent (if using Borane/MeOH quench), redissolve in minimal EtOH, and add HCl/Ether to precipitate the dihydrochloride salt.

Comparative Data: Reducing Agents

FeatureBorane-THF (Method A)Raney Ni / H2 (Method B)NaBH4 / CoCl2 (Method C)Pd/C / H2 (Not Recommended)
Yield 85 - 95% 70 - 85%60 - 80%< 40% (Dechlorination)
C-Cl Integrity Excellent Good (Temp dependent)GoodPoor
Scalability Low (Cost/Safety)High MediumHigh
Side Products Boron saltsSecondary aminesCobalt residueDes-chloro analog
Cost HighLowLowMedium

References

  • Brown, H. C., & Choi, Y. M. (1982). The reaction of nitriles with borane-tetrahydrofuran. A convenient synthesis of primary amines.Synthesis , 1982(07), 573-575. Link

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines.[1][5]Journal of Organic Chemistry , 25(10), 1658–1660. Link

  • Caddick, S., et al. (2003). Selective reduction of nitriles to amines using cobalt boride.Tetrahedron Letters , 44(7), 1393-1395. Link

  • BenchChem Application Note. (2024). Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.[1] (Demonstrates NaBH4/CoCl2 vs RaNi selectivity). Link

Sources

removing impurities from (3-Chloro-5-methylpyridin-4-YL)methylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: PYR-4-AM-CL-ME[][2]

Welcome to the Technical Support Hub for (3-Chloro-5-methylpyridin-4-yl)methylamine . This molecule is a deceptive building block.[][2] Its steric crowding (3-Cl, 5-Me) and the lability of the halogen during reduction often lead to "dirty" crude mixtures that defy standard purification.

Below you will find targeted troubleshooting protocols based on the most frequent tickets we receive from medicinal chemistry teams.

⚡ Quick Diagnostics: What is your primary failure mode?

SymptomProbable CauseJump To
Mass Spec shows M-34 peak Dechlorination (Des-chloro impurity)
Mass Spec shows 2M-17 peak Dimerization (Secondary amine formation)
Product is a sticky black oil Oxidative polymerization / N-Oxides
Low recovery after acid/base Incorrect pH cut-points (Amphoteric loss)
Protocol A: Preventing Dechlorination (The "Des-Chloro" Ghost)[1]

The Issue: You reduced the nitrile or oxime precursor using Hydrogen/Pd-C, and the chlorine atom was stripped off, yielding the useless 3-methyl-4-picolylamine. Mechanism: Oxidative addition of Pd(0) into the C-Cl bond is faster than nitrile reduction in electron-deficient pyridines.[][2]

🛠️ Troubleshooting Steps
  • Switch Catalyst: Stop using standard Pd/C. Palladium is notorious for hydrogenolysis of aryl chlorides.[][2]

    • Recommendation: Use Platinum on Carbon (Pt/C) or Raney Nickel .[2][3] Pt and Ni have significantly higher activation energies for Ar-Cl insertion compared to Pd.[][2]

  • Catalyst Poisoning: If you must use Pd, you must "poison" it to reduce activity toward the halogen.[2]

    • Add: 0.5 equivalents of Diphenylsulfide or use Sulfided Pt/C .[][2]

  • Chemical Reduction (The Safer Bet): Avoid catalytic hydrogenation entirely.[2]

    • Reagent: Borane-THF complex (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ) at 0°C.[]
    • Note:

      
       can sometimes attack the 2-position of the pyridine; Borane is generally cleaner for this substrate.[][2]
      

Visualizing the Failure Pathway:

Dechlorination Start 3-Cl-5-Me-4-CN-Pyridine Target Target Amine (Retention of Cl) Start->Target Pt/C or BH3 (Selective) Impurity Des-Chloro Impurity (Loss of Cl) Start->Impurity Pd/C + H2 (Over-reduction) Target->Impurity Prolonged H2 exposure

Caption: Pathway divergence showing how catalyst selection dictates the retention of the critical Chlorine substituent.

Protocol B: Suppressing Dimer Formation[2]

The Issue: Your LCMS shows a major peak at roughly double the molecular weight (minus


). This is the secondary amine dimer: Bis((3-chloro-5-methylpyridin-4-yl)methyl)amine.[][2]
Mechanism:  The newly formed primary amine reacts with the intermediate imine (before it is fully reduced) to form a secondary imine, which is then reduced to the dimer.
🛠️ Troubleshooting Steps
  • Ammonia Saturation (Critical):

    • If using hydrogenation, the solvent (MeOH/EtOH) must be saturated with Ammonia gas or contain

      
      .
      
    • Why: Le Chatelier’s principle.[][2] Excess ammonia forces the equilibrium away from the secondary amine and keeps the intermediate as the primary imine.

  • Acylating Trap (Alternative Route):

    • Perform the reduction in Acetic Anhydride . This traps the primary amine immediately as the Acetamide, preventing it from attacking a neighbor.

    • Post-process: Hydrolyze the acetamide with aqueous HCl to release the free amine.[2]

  • Dilution:

    • Run the reaction at high dilution (0.05 M). Intermolecular dimerization is second-order with respect to concentration; reduction is pseudo-first-order.[][2] Dilution favors reduction.[][2]

Protocol C: Purification Rescue (The "Sticky Oil" Fix)

The Issue: The crude is a dark oil.[2] Column chromatography causes streaking (tailing) because the basic amine interacts with acidic silanols on the silica.

🛠️ Purification Strategy Matrix
MethodProtocol DetailWhen to use
Salt Formation (HCl) Dissolve crude in Et2O.[][2] Add 2M HCl in ether dropwise. Filter the white precipitate.[2]Best for: Removing non-basic impurities (starting material).[2]
Amine-Modified Silica Pre-treat silica column with 2% Triethylamine (TEA) in Hexane.[][2] Eluent: DCM/MeOH/NH4OH (90:9:1).Best for: Removing the Dimer impurity.[2]
pH Swing Extraction 1. Dissolve in 1M HCl (pH < 2). Wash with DCM (discard organics).2.[2] Basify aq. layer to pH 12 (NaOH).3.[2] Extract into DCM.Best for: General cleanup of neutral tars.[][2]
🚑 The "Nuclear" Option: Oxalate Salt Crystallization

If the HCl salt is hygroscopic (turns to goo in air), switch to Oxalic Acid .

  • Dissolve crude amine in hot Ethanol.[][2]

  • Add 1.05 eq of Oxalic Acid dihydrate.

  • Cool slowly. The oxalate salt of the pyridine-methylamine usually crystallizes beautifully, rejecting the dimer and des-chloro impurities.[][2]

Purification Logic Flow:

Purification Crude Crude Reaction Mixture Check Check TLC/LCMS Crude->Check Dimer Dimer Present? Check->Dimer Salt Crystallize as Oxalate Salt (EtOH) Dimer->Salt Yes (>5%) Flash Flash Chromatography (DCM/MeOH/NH3) Dimer->Flash No (<5%) Pure Pure Product Salt->Pure Freebase with NaOH Flash->Pure

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

FAQ: Frequently Asked Questions

Q: Why is my yield low (30-40%) even though the reaction looks complete? A: You are likely losing product into the aqueous layer during workup.

  • The Physics: This molecule has two nitrogens.[2][4][5] The pyridine N (pKa ~3-4 due to Cl/Me effects) and the methylamine N (pKa ~9).

  • The Fix: When extracting, your aqueous phase must be pH > 12 . If you stop at pH 9-10 (standard for many organics), the primary amine is free, but the pyridine ring might still be partially protonated or hydrogen-bonded to water, increasing water solubility. Use DCM/Isopropanol (3:1) as the extraction solvent to pull it out of the water.

Q: Can I use the hydrochloride salt directly for the next coupling reaction? A: Yes, but with a caveat. If you are doing an amide coupling (EDC/HATU), the HCl salt is fine if you add excess DIPEA. However, if you are doing a Buchwald-Hartwig coupling on the chlorine, you should freebase it first.[2] Amine salts can sometimes poison Pd catalysts or alter the ligand coordination sphere.[2]

Q: The product turns pink/red upon standing. Is it decomposing? A: Likely yes, via oxidation.[2] Benzylamine-type motifs on electron-poor rings are susceptible to air oxidation to the imine or N-oxide.[][2]

  • Storage: Store under Argon at -20°C.

  • Stabilization: Store as the HCl or Oxalate salt; the free base is much less stable.[2]

References & Grounding[3][6][7][8]
  • Catalytic Hydrogenation of Chloropyridines:

    • Source: "Reductive dechlorination of aromatic halo nitro compounds..." - J. Chem. Pharm.[][2] Res.

    • Relevance: Establishes the risk of dehalogenation in Pd-catalyzed systems and suggests alternative hydride donors.

  • Control of Dimerization in Amine Synthesis:

    • Source: "C2 Amination of Pyridine with Primary Amines..." - Organic Syntheses (General principles of pyridine amine handling).

    • Relevance: Highlights the necessity of excess amine/ammonia to suppress secondary amine formation.[2]

  • Purification of Pyridine Methylamines:

    • Source: "Separation and purification of chloropyridine derivatives..." - PubMed / NIH[][2]

    • Relevance: Validates chromatographic methods and solvent systems for chloropyridine derivatives.

  • Salt Formation Strategies:

    • Source: "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines..." - MDPI

    • Relevance: Provides crystallographic evidence for the stability of specific salt forms (Sulfate/Chloride) of pyridine methylamines.

Sources

minimizing side reactions during (3-Chloro-5-methylpyridin-4-YL)methylamine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of (3-Chloro-5-methylpyridin-4-YL)methylamine

Welcome to the technical support center for the acylation of (3-Chloro-5-methylpyridin-4-YL)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the mechanistic rationale behind common experimental challenges and provide robust, field-tested solutions to minimize side reactions and maximize the yield of your desired N-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of (3-Chloro-5-methylpyridin-4-YL)methylamine?

A1: The primary side reactions of concern are:

  • N-Acylation of the Pyridine Ring: Formation of a pyridinium salt by acylation of the pyridine nitrogen.

  • Diacylation: The formation of a di-acylated product at the primary amine.

  • Incomplete Reaction: Due to the reduced nucleophilicity of the starting amine.

Q2: Which is more nucleophilic, the exocyclic aminomethyl group or the pyridine nitrogen?

A2: The exocyclic primary aminomethyl group is significantly more nucleophilic than the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen is part of the aromatic system, making it less available for reaction. Furthermore, the presence of an electron-withdrawing chlorine atom at the 3-position further reduces the basicity and nucleophilicity of the pyridine nitrogen.[1]

Q3: Can I use pyridine as the solvent and base for this reaction?

A3: While pyridine is a common base for acylation reactions, using it as a solvent is not recommended in this case.[2][3] Given that N-acylation of the pyridine ring is a potential side reaction, using a large excess of pyridine as the solvent could favor the formation of the pyridinium salt, especially at elevated temperatures. It is better to use a non-nucleophilic, sterically hindered base in an inert solvent.

Troubleshooting Guide

Issue 1: Formation of a Polar, Water-Soluble Side Product

Question: My reaction mixture shows a significant amount of a polar, water-soluble side product that I suspect is the N-acylated pyridinium salt. How can I prevent this?

Answer: The formation of the N-acylated pyridinium salt occurs when the pyridine nitrogen acts as a nucleophile and attacks the acylating agent. To minimize this side reaction, consider the following strategies:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. These bases are sufficiently basic to neutralize the acid byproduct (e.g., HCl from an acyl chloride) but are too bulky to compete with the primary amine in attacking the acylating agent.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less nucleophilic pyridine nitrogen to react.

  • Order of Addition: Add the acylating agent slowly to a solution of the amine and the base. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine.

Issue 2: Observation of a Higher Molecular Weight, Less Polar Side Product

Question: I am observing a less polar side product with a higher molecular weight than my desired product. Could this be a di-acylated product?

Answer: Yes, this is likely the di-acylated product. While the mono-acylated product (an amide) is significantly less nucleophilic than the starting primary amine, diacylation can occur under forcing conditions.

  • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess can drive the reaction towards diacylation.

  • Reaction Time and Temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.

Issue 3: The Reaction is Sluggish or Incomplete

Question: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What can I do to improve the conversion?

Answer: The electron-withdrawing effect of the chloro-substituted pyridine ring can reduce the nucleophilicity of the aminomethyl group, making the reaction slower than with other primary amines.

  • Use a More Reactive Acylating Agent: If you are using a carboxylic anhydride, switching to the corresponding acyl chloride will increase the rate of reaction.

  • Catalysis: The addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be employed. However, this should be done with caution, and the reaction should be carefully monitored for the formation of side products.

Key Experimental Protocols

Protocol 1: Standard Acylation with an Acyl Chloride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Chloro-5-methylpyridin-4-YL)methylamine (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of approximately 0.1-0.2 M). Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Acylation with a Carboxylic Anhydride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (3-Chloro-5-methylpyridin-4-YL)methylamine (1.0 equiv).

  • Solvent, Base, and Catalyst Addition: Dissolve the amine in anhydrous DCM. Add triethylamine (1.2 equiv) followed by DMAP (0.05 equiv).

  • Acylation: Add the carboxylic anhydride (1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Summary Table

Parameter Recommendation Rationale
Acylating Agent Acyl Chloride > Carboxylic AnhydrideAcyl chlorides are more reactive and can improve conversion for this potentially less nucleophilic amine.
Base DIPEA or TriethylamineSterically hindered, non-nucleophilic bases prevent competition with the primary amine and minimize pyridine N-acylation.
Solvent DCM, THF, AcetonitrileAprotic solvents that are inert to the reaction conditions.
Catalyst DMAP (catalytic)Recommended for less reactive acylating agents (e.g., anhydrides) or if the reaction is sluggish.
Temperature 0 °C to Room TemperatureMinimizes side reactions. Gentle heating can be used to improve conversion, but requires careful monitoring.

Diagrams

cluster_main_reaction Desired Reaction cluster_side_reactions Potential Side Reactions start (3-Chloro-5-methylpyridin-4-YL)methylamine product N-acylated Product start->product Primary Amine Acylation side1 N-Acylated Pyridinium Salt start->side1 Pyridine N-Acylation acyl Acylating Agent acyl->product acyl->side1 side2 Di-acylated Product acyl->side2 product->side2 Further Acylation

Caption: Desired acylation pathway and potential side reactions.

cluster_troubleshooting Troubleshooting Workflow cluster_issue1 Low Conversion cluster_issue2 Side Products start Analyze Reaction Outcome low_conversion Incomplete Reaction? start->low_conversion side_products Impure Product? start->side_products solution1a Use Acyl Chloride low_conversion->solution1a Yes solution1b Add Catalytic DMAP low_conversion->solution1b solution1c Gentle Heating (Monitor!) low_conversion->solution1c check_polarity Check Polarity side_products->check_polarity Yes polar Polar Side Product (N-Acyl Pyridinium) check_polarity->polar High less_polar Less Polar Side Product (Di-acylation) check_polarity->less_polar Low solution2a Use Hindered Base (DIPEA) polar->solution2a solution2b Low Temperature polar->solution2b solution3a Control Stoichiometry (1.1 eq) less_polar->solution3a solution3b Monitor by TLC/LC-MS less_polar->solution3b

Sources

Technical Support Center: Stability of (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with (3-Chloro-5-methylpyridin-4-yl)methylamine . It addresses stability challenges inherent to halogenated picolylamines, providing mechanistic insights and actionable protocols.

Status: Senior Application Scientist Verified Last Updated: October 2023 Scope: Solution Stability, Storage, and Handling Protocols

Executive Summary: The Stability Profile

(3-Chloro-5-methylpyridin-4-yl)methylamine is a 4-picolylamine derivative .[1] While the pyridine ring is stabilized by the electron-withdrawing chlorine (C3) and electron-donating methyl (C5) groups, the aminomethyl arm (C4 position) is the critical failure point.

In its free base form , this compound is thermodynamically unstable in air and solution, prone to three primary degradation pathways:

  • Oxidative Deamination: Formation of aldehydes and subsequent oligomerization.

  • Carbamate Formation: Rapid reaction with atmospheric CO₂.

  • N-Alkylation (Solvent-Specific): Reactivity with halogenated solvents (e.g., DCM).

The Golden Rule: Always store as the Hydrochloride (HCl) salt . Generate the free base in situ or immediately prior to use.

Degradation Mechanisms (The "Why")

Understanding the chemistry behind the instability is crucial for troubleshooting.

Pathway Analysis

The following diagram illustrates the three critical degradation pathways triggered by improper handling.

DegradationPathways Target (3-Chloro-5-methylpyridin-4-yl) methylamine (Free Base) Carbamate Ammonium Carbamate (White Crust/Precipitate) Target->Carbamate Rapid Nucleophilic Attack Aldehyde Pyridine-4-carbaldehyde Intermediate Target->Aldehyde Slow Oxidation Imine Schiff Base Dimer (Yellow/Brown Oil) Target->Imine + Aldehyde (Condensation) QuatSalt N-Chloromethyl Pyridinium (Quaternary Salt) Target->QuatSalt Slow Alkylation (Days) CO2 Atmospheric CO2 CO2->Carbamate O2 O2 / Light O2->Aldehyde DCM DCM (Solvent) DCM->QuatSalt Aldehyde->Imine

Figure 1: Primary degradation pathways. The free base amine is highly reactive toward CO₂, oxidants, and alkyl halides.

Troubleshooting Guide

Issue 1: Solution turns Yellow or Brown upon standing

Diagnosis: Oxidative Oligomerization. The primary amine oxidizes to an aldehyde (trace), which then condenses with the remaining amine to form imines (Schiff bases). These conjugated systems are highly colored (yellow


 brown).
  • Risk Factor: Storing the free base in DMSO or DMF for >4 hours at Room Temperature (RT).

  • Solution:

    • Discard the solution if color is dark brown.

    • For slight yellowing: Use immediately; purity may still be >90%.

    • Prevention: Degas solvents with Argon/Nitrogen. Add antioxidants (e.g., BHT) if compatible with the next step.

Issue 2: White "Crust" or Precipitate forms on glassware

Diagnosis: Carbamate Formation. Primary benzylic amines are "CO₂ sponges." They react with air to form insoluble carbamate salts.

  • Risk Factor: Open vessels; rotary evaporation of the free base without an Argon backfill.

  • Solution:

    • The precipitate is often reversible. Acidify with HCl to regenerate the ammonium salt and release CO₂.

    • Prevention: Always handle the free base under an inert atmosphere (Schlenk line or Glovebox).

Issue 3: Unexpected "Double Mass" or Alkylation in NMR

Diagnosis: Solvent Incompatibility (DCM). Pyridines and primary amines can react with Dichloromethane (DCM) over time to form quaternary ammonium salts (N-alkylation), especially if the solution is concentrated.

  • Risk Factor: Leaving the free base dissolved in DCM overnight.

  • Solution:

    • Switch Solvents: Use THF, MeCN, or Toluene for extraction/workup.

    • If DCM is mandatory, keep contact time <30 minutes and temperature <0°C.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base at -20°C? A: Not recommended for long periods (>1 week). Even at -20°C, the free base can absorb CO₂ if the seal is imperfect. Always convert to the HCl salt for long-term storage (stable for years at -20°C).

Q2: What is the best solvent for NMR analysis? A:

  • For HCl Salt: DMSO-d6 or D₂O (stable).

  • For Free Base: CDCl₃ (use immediately; neutralize CDCl₃ with basic alumina first to remove acid traces), or Benzene-d6 (inert). Avoid DMSO-d6 for the free base if storing >1 hour (oxidation risk).

Q3: How do I generate the free base for a reaction? A: Do not isolate it. Perform an in situ neutralization.

  • Protocol: Suspend the HCl salt in the reaction solvent (e.g., THF). Add a non-nucleophilic base (e.g., DIPEA, TEA, or NaH) and stir for 15 mins before adding the electrophile.

Standard Operating Procedures (SOPs)

SOP-A: Handling & Storage
  • Receipt: Store vials immediately at -20°C or 4°C .

  • Opening: Allow vial to warm to RT inside a desiccator before opening to prevent water condensation (hygroscopic salt).

  • Weighing: Weigh quickly. If using the free base, flush the weighing boat with Argon.

SOP-B: Stability-Indicating HPLC Method

Use this method to verify purity before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Pyridine ring) and 210 nm
Flow Rate 1.0 mL/min
Expected Retention Amine (early eluting, broad peak) < Impurities (Aldehyde/Dimer)
SOP-C: Workflow for Safe Usage

Follow this logic flow to ensure maximum stability during experimentation.

Workflow Start Start: (3-Chloro-5-methylpyridin-4-yl) methylamine HCl Salt Decision Is the Free Base required? Start->Decision No Use directly as Salt (Add base DIPEA/TEA in situ) Decision->No Coupling/Amidation Yes Free Base Isolation Decision->Yes Sensitive Kinetics Step1 1. Dissolve Salt in minimal Water Yes->Step1 Step2 2. Add Na2CO3/NaOH to pH > 10 Step1->Step2 Step3 3. Extract into Et2O or Toluene (AVOID DCM) Step2->Step3 Step4 4. Dry (Na2SO4) & Evaporate (Temp < 30°C) Step3->Step4 Step5 5. Use IMMEDIATELY Step4->Step5

Figure 2: Decision tree for handling the salt vs. free base forms.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity and electron-deficient ring stability).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Standard protocols for drying and purifying amines).

  • European Patent Office. (2017). Tetrahydroisoquinoline derivatives (EP 3204359 B1). (Demonstrates usage of (3-chloro-5-methylpyridin-4-yl)methylamine as an intermediate in drug synthesis, typically coupled in situ).

  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of imine formation and amine oxidation).

Sources

Technical Support Center: (3-Chloro-5-methylpyridin-4-yl)methylamine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PYR-404 | Last Updated: 2025-10-24 Status: Active | Access Level: Research & Development[1][2]

Core Directive & Molecule Profile

Subject: (3-Chloro-5-methylpyridin-4-yl)methylamine CAS: 1206967-53-6 (Generic Reference) Functional Class: Sterically Hindered Picolylamine Primary Application: Scaffold for Kinase Inhibitors & GPCR Ligands (e.g., P2X3 antagonists).[1][2]

Executive Summary

This guide addresses the thermal optimization for reactions involving (3-Chloro-5-methylpyridin-4-yl)methylamine . Unlike standard benzylamines, this molecule presents a unique "Ortho-Clamp" challenge.[1] The 4-aminomethyl group is flanked by a Chlorine atom (C3) and a Methyl group (C5).[1][2]

While the amine is nucleophilic, the steric bulk of these ortho-substituents significantly raises the Activation Energy (


) for coupling reactions. Standard Room Temperature (RT) protocols often fail , resulting in stalled intermediates or low yields.[1][2] Conversely, excessive heat risks nucleophilic aromatic substitution (

) of the chlorine.

The Thermodynamics of Steric Hindrance

The "3,5-Clamp" Effect

In standard picolylamines, the nitrogen lone pair is accessible. In this 3,5-disubstituted scaffold, the rotation of the methylene bridge (


) creates a cone of steric exclusion.
  • At 25°C (RT): The kinetic energy of the system is often insufficient to overcome the steric repulsion between the incoming electrophile (e.g., an activated ester) and the C3-Cl/C5-Me groups.

  • At >80°C: The pyridine ring becomes susceptible to side reactions, particularly if strong bases are used (displacement of C3-Cl).[1][2]

  • The Optimization Window: The target process temperature (

    
    ) is typically 45°C – 60°C .[2]
    
Visualization: The Thermal Optimization Loop

The following logic flow illustrates the decision-making process for temperature selection based on conversion rates and byproduct formation.

TempOptimization Start Start: Reaction Setup CheckSolubility Check Solubility (DMF/DMAc) Start->CheckSolubility RunRT Run Pilot at 25°C (2h) CheckSolubility->RunRT Analyze LCMS Analysis RunRT->Analyze Decision1 Conversion < 10%? Analyze->Decision1 HeatStep1 Increase T to 45°C Decision1->HeatStep1 Yes (Stalled) Success Isolate Product Decision1->Success No (Good Yield) CheckSide Check Side Products (Des-Cl or Dimer) HeatStep1->CheckSide HeatStep2 Increase T to 60°C HeatStep2->Success Full Conversion CheckSide->HeatStep2 No Byproducts/Low Conv ChangeChem Switch Coupling Agent (e.g., T3P or Acid Chloride) CheckSide->ChangeChem Decomposition Detected

Figure 1: Decision matrix for thermal escalation. Note the critical check for decomposition before exceeding 60°C.

Troubleshooting Guides (FAQs)

Ticket #01: Amide Coupling Reaction Stalled at 50% Conversion

User Report: "I am trying to couple this amine with a benzoic acid using HATU/DIPEA in DCM at room temperature. The reaction stalls at 50% conversion after 24 hours."

Diagnosis:

  • Solvent Choice: Dichloromethane (DCM) boils at ~40°C. You cannot reach the required activation energy window (45-60°C) without a pressure vessel.[1][2]

  • Steric Gate: The product amide is even more sterically crowded than the starting amine.[1][2] As the reaction proceeds, the product may aggregate or inhibit further reaction kinetics at RT.

Solution Protocol:

  • Switch Solvent: Change from DCM to DMF (Dimethylformamide) or NMP .[1][2] These polar aprotic solvents disrupt hydrogen bond aggregates and allow higher temperatures.[1][2]

  • Thermal Boost:

    • Heat the reaction to 50°C .

    • Monitor by LCMS at 1 hour.[1][2]

  • Base Swap: If using HATU, ensure your base (DIPEA) is fresh.[1][2] For extremely hindered acids, switch to T3P (Propylphosphonic anhydride) in EtOAc/DMF at 60°C. T3P is less sensitive to steric bulk than uronium salts.[2]

Ticket #02: Impurity Formation (M-35 peak observed)

User Report: "I increased the temperature to 90°C to force the reaction. Now I see a significant impurity with a mass of M-35 (loss of Chlorine)."

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (


) .[1][2]
At high temperatures (>80°C), the 3-Chloro position becomes activated by the electron-deficient pyridine ring.[1][2] If you have excess amine or a strong base present, it can displace the chloride.

Corrective Action:

  • Immediate Stop: Quench the reaction.

  • Temperature Cap: Never exceed 65°C for this scaffold unless using microwave irradiation for very short bursts (<10 min).

  • Base Management: Use the minimum equivalent of base required (usually 2.5 - 3.0 eq).[1][2] Avoid strong inorganic bases (like

    
    ) at high temperatures if 
    
    
    
    is observed; stick to hindered organic bases (DIPEA).[1][2]

Validated Experimental Protocols

Protocol A: Optimized Amide Coupling (The "Goldilocks" Method)

Designed to balance reactivity against decomposition.[2]

ParameterSpecificationRationale
Solvent DMF or DMAc (Anhydrous)High boiling point; solubilizes polar intermediates.[1][2]
Concentration 0.1 M - 0.2 MDilution prevents intermolecular aggregation.[1][2]
Coupling Agent HATU (1.2 eq) or T3P (1.5 eq)HATU is standard; T3P is superior for sterics.[1][2]
Base DIPEA (3.0 eq)Hindered base prevents nucleophilic attack on the ring.[1][2]
Temperature 45°C (Start)

60°C (Max)
Overcomes the 3,5-steric barrier.[1][2]
Time 4 - 16 HoursSlower kinetics due to hindrance.[1][2]

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) in DMF.[1][2]

  • Add DIPEA (3.0 eq) and stir for 5 mins at RT.

  • Add HATU (1.2 eq).[1][2] Stir for 10 mins to form the activated ester.

  • Add (3-Chloro-5-methylpyridin-4-yl)methylamine (1.1 eq).[1][2]

  • Critical Step: Immediately heat the block to 45°C .

  • Check LCMS at 2 hours.

    • If <50% conv: Ramp to 60°C .

    • If >50% conv: Maintain 45°C.[1][2]

Protocol B: Storage & Stability
  • Form: Store as the Hydrochloride (HCl) salt if possible. The free base is prone to oxidation at the benzylic position.

  • Temp: -20°C for long term.[1][2]

  • Handling: The free base absorbs

    
     from air rapidly to form carbamates.[1][2] Always handle under 
    
    
    
    or Ar atmosphere.

Mechanistic Logic: Why 45-60°C?

The Arrhenius equation dictates that reaction rate


.[1][2]
For sterically unhindered primary amines, 

is low, and

(at 298K) is sufficient.[2] For the 3-Chloro-5-methyl scaffold, the "cone of approach" is narrowed.[1] The effective collision frequency (

) is reduced, and the energy required to distort the geometry to reach the transition state (

) is higher.

Raising


 from 25°C to 50°C increases the fraction of molecules with sufficient energy to overcome this specific steric barrier by a factor of roughly 4-5x, turning a "stalled" reaction into a complete one, without crossing the threshold for C-Cl bond cleavage.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] Amide-forming ligations. Nature, 480(7378), 471–479.[2] (Context: General strategies for difficult amide couplings). Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[2] (Context: Thermal parameters for HATU/T3P with hindered amines). Link[1][2]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Context: Reactivity of halogenated pyridines and susceptibility to nucleophilic substitution at elevated temperatures). Link[1][2]

  • ChemicalBook. (2024).[1][2] 2-chloro-5-methylpyridin-4-amine Synthesis and Properties. (Context: While referencing the isomer, the thermal stability data for chloromethylpyridines is chemically analogous). Link

Sources

Technical Support Center: Stability & Storage of (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as the official Technical Support Center resource for (3-Chloro-5-methylpyridin-4-yl)methylamine . It is designed to function as a self-contained troubleshooting and protocol system for researchers observing stability issues with this compound.

Ticket Category: Chemical Stability / Storage Protocols Applicable Compound: (3-Chloro-5-methylpyridin-4-yl)methylamine (Free Base & Salt Forms) Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Executive Summary: The Stability Profile

(3-Chloro-5-methylpyridin-4-yl)methylamine is a 4-picolylamine derivative . While the halogen and methyl substituents provide unique electronic properties for SAR (Structure-Activity Relationship) studies, the core pharmacophore—a primary amine attached to a pyridine ring via a methylene bridge—is inherently unstable in the free base form.

Primary Degradation Drivers:

  • Aerobic Oxidation: The methylene group at the 4-position (picolylic position) is activated. In the presence of atmospheric oxygen, it undergoes oxidative deamination to form the corresponding aldehyde (3-chloro-5-methylisonicotinaldehyde) and potentially coupled imine dimers.

  • Carbamate Formation (The "False Oxidation"): Like many primary amines, this compound avidly absorbs atmospheric CO₂ to form carbamate salts. This is often mistaken for oxidation because it produces a white/off-white crust on the liquid or solid.

  • Hygroscopicity: The pyridine nitrogen and primary amine are capable of hydrogen bonding, drawing moisture that accelerates hydrolysis of any formed imines.

Troubleshooting Guide (Q&A)

Use this section to diagnose the current state of your material.

Ticket #001: Visual Inspection Issues

Q: My sample has turned from a clear oil/white solid to a yellow or brown color. Is it ruined? A: Diagnosis: Color change to yellow/brown typically indicates oxidative degradation via N-oxide formation or radical-mediated oxidation of the methylene bridge.

  • Action: Check purity via LC-MS. If the impurity profile shows a mass of M+16 (N-oxide) or M-1 (Aldehyde formation/Imine) , purification is required.

  • Salvage: If the color is light yellow, you may be able to repurify via acid-base extraction (dissolve in dilute HCl, wash with ether to remove non-basic oxidation byproducts, basify aqueous layer, extract into DCM).

Q: There is a white crust forming on the rim of the vial. Is this oxidation? A: Diagnosis: This is likely ammonium carbamate formation caused by CO₂ absorption, not necessarily oxidation.

  • Action: This crust is often insoluble in organic solvents but soluble in water/acid.

  • Prevention: Purge headspace with Argon before resealing. Do not store in simple polyethylene vials; use glass with Teflon-lined caps or Parafilm seals.

Ticket #002: Solubility & Handling

Q: The compound is no longer dissolving in the solvent I used last week (e.g., DCM or Methanol). A: Diagnosis: You may have formed the carbonate salt (from CO₂) or the material has polymerized slightly (dimerization).

  • Test: Add a few drops of 1M NaOH. If the solid dissolves and returns to the organic layer, it was the carbonate/carbamate salt. If it remains insoluble, it is likely an irreversible degradation product (polymer/dimer).

Ticket #003: Analytical Anomalies

Q: My NMR shows a new peak around 10.0 ppm and loss of the CH₂ doublet. A: Diagnosis: This is the signature of the aldehyde (3-chloro-5-methylisonicotinaldehyde). The amine has undergone oxidative deamination.

  • Root Cause: Exposure to air/light. The "benzylic" (picolylic) protons are susceptible to radical abstraction.

Storage & Handling Protocols

Follow these Standard Operating Procedures (SOPs) to ensure maximum shelf-life.

Protocol A: The "Golden Standard" (Salt Formation)

The most effective way to prevent oxidation is to remove the lone pair electron density from the nitrogen atoms by forming a salt.

Step-by-Step Conversion to HCl Salt:

  • Dissolve the free base (3-Chloro-5-methylpyridin-4-yl)methylamine in dry Diethyl Ether or Dioxane .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents per basic nitrogen; typically 2.2 eq total).

  • The hydrochloride salt will precipitate immediately as a white solid.

  • Filter under an inert atmosphere (nitrogen funnel) if possible, or filter quickly and dry under high vacuum.

  • Result: The HCl salt is significantly more resistant to oxidation and CO₂ absorption than the free base.

Protocol B: Storing the Free Base

If you must store the free base for immediate biological assays:

  • Container: Amber glass vial (protects from photo-oxidation).

  • Atmosphere: Deep purge with Argon (Argon is heavier than air and provides a better blanket than Nitrogen).

  • Seal: Teflon-lined screw cap + Parafilm wrap.

  • Temperature: Store at -20°C or lower.

    • Note: Storing at 4°C (fridge) is often insufficient for long-term stability of picolylamines due to moisture condensation cycles.

Mechanistic Visualization

The following diagrams illustrate the degradation pathways and the decision logic for storage.

Figure 1: Degradation Pathways of (3-Chloro-5-methylpyridin-4-yl)methylamine

DegradationPathways cluster_legend Legend Compound (3-Chloro-5-methylpyridin-4-yl)methylamine (Free Base) Carbamate Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Air) Fast Process Imine Imine Intermediate Compound->Imine + O2 (Oxidation) Slow Process Aldehyde 3-Chloro-5-methylisonicotinaldehyde (Degradation Product) Imine->Aldehyde + H2O (Hydrolysis) Dimer Imine Dimer (Coupling Product) Imine->Dimer + Amine (Coupling) key Blue: Active Compound Red: Irreversible Degradation Yellow: Reactive Intermediate

Caption: Figure 1: Primary degradation routes. Note that CO₂ absorption (Carbamate) is often faster than oxidation.

Figure 2: Storage Decision Tree

StorageTree Start Receive Compound CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Salt Salt (Solid) CheckForm->Salt Usage Immediate Use (<24h)? FreeBase->Usage Freeze Store at -20°C Salt->Freeze Long Term Desiccator Store in Desiccator (+4°C or RT) Salt->Desiccator Short Term Convert Convert to HCl Salt (Protocol A) Usage->Convert No (Long Term) InertPack Pack under Argon Amber Vial Usage->InertPack Yes Convert->Salt InertPack->Freeze

Caption: Figure 2: Decision logic for optimal storage. Salt conversion is recommended for any duration >24h.

FAQ (Frequently Asked Questions)

Q: Can I store the free base in DMSO? A: Caution. While DMSO is a common solvent for biological stocks, it is hygroscopic and can act as a mild oxidant over time (Swern-like conditions, though unlikely without activators). If storing in DMSO, use anhydrous DMSO , aliquot into single-use vials, and store at -80°C. Do not freeze-thaw repeatedly.

Q: Why is the "picolylic" position so sensitive? A: The methylene group at the 4-position of the pyridine ring is electron-deficient due to the nitrogen in the ring. This makes the CH₂ protons more acidic than in a standard benzylamine, facilitating radical formation and subsequent reaction with oxygen [1].

Q: Does light affect stability? A: Yes. Pyridine derivatives can undergo photodegradation. Always use amber glass or wrap clear vials in aluminum foil [2].

References

  • National Institutes of Health (PubChem). 3-Chloro-5-methylpyridin-4-amine Compound Summary. (Structural data).[1][2] Available at: [Link]

Sources

resolving solubility issues of (3-Chloro-5-methylpyridin-4-YL)methylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving solubility challenges encountered with (3-Chloro-5-methylpyridin-4-YL)methylamine and its various salt forms. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental work.

Section 1: Understanding the Core Molecule: Physicochemical Profile

A thorough understanding of the parent molecule's properties is the first step in troubleshooting its salt forms. While specific experimental data for every new chemical entity is often generated in-house, we can predict key parameters based on its structure—a substituted pyridinylmethylamine.

The structure contains two key ionizable centers: the pyridine ring nitrogen and the primary amine of the methylamine group. This makes the molecule basic and amenable to salt formation with various acids.[1][2] The solubility of these salts is critically dependent on factors like pH, counter-ion choice, and solid-state form (crystallinity).[3][4]

Table 1: Predicted Physicochemical Properties of (3-Chloro-5-methylpyridin-4-YL)methylamine

PropertyPredicted Value/RangeImplication for Solubility
pKa¹ (Pyridine N) ~4.5 - 5.5The pyridine ring will be protonated and positively charged at pH values below this range, generally increasing aqueous solubility.[5]
pKa² (Methylamine) ~9.0 - 10.0The methylamine group will be protonated at pH values below this range. The molecule will be dicationic at low pH.
LogP ~1.5 - 2.5This moderate lipophilicity suggests that while salt formation is necessary for good aqueous solubility, the free base may have good solubility in organic solvents.
Molecular Weight ~170.6 g/mol As a relatively small molecule, solubility is more likely to be governed by crystal lattice energy and ionization state rather than molecular size.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My hydrochloride (HCl) salt of (3-Chloro-5-methylpyridin-4-YL)methylamine shows poor solubility in neutral water. Why is this happening?

A1: This is a common and often misunderstood issue. While salt formation is a primary strategy to enhance aqueous solubility, the final pH of the solution is critical.[3][7] Dissolving a salt of a weak base (like your compound) and a strong acid (HCl) in unbuffered, neutral water (pH 7.0) does not guarantee the pH will remain optimal for solubility. The resulting solution pH will be acidic, but it may not be low enough to keep the compound fully ionized, especially if the concentration is high. Furthermore, the high lattice energy of a crystalline HCl salt can sometimes work against dissolution.[4]

Q2: How can I determine the optimal pH for solubilizing my compound?

A2: The optimal pH must be determined experimentally by generating a pH-solubility profile. As a general rule, for a basic compound, solubility increases as the pH decreases.[5] For this molecule, maximum aqueous solubility is expected at a pH at least 2 units below the first pKa (i.e., pH < 2.5-3.5), where the molecule is fully protonated. See the protocol in Section 3.1 for a step-by-step guide.

Q3: My compound dissolves in an acidic buffer but crashes out when I dilute it or adjust the pH upwards. What's causing this precipitation?

A3: This phenomenon is known as disproportionation or precipitation of the free base. When the pH of the solution rises above the pKa of the compound, the protonated, soluble form converts back to the neutral, less soluble free base.[8] This is a critical consideration for intravenous formulations upon injection into the bloodstream (pH ~7.4) or during oral absorption in the intestine.

Q4: I am struggling to crystallize the free base from an organic solvent. What should I try?

A4: The free base is moderately polar. If you are using highly nonpolar solvents like hexane, solubility may be too low. Conversely, in very polar solvents like methanol, it may be too soluble to crystallize effectively. Try a systematic approach using solvents of intermediate polarity (e.g., ethyl acetate, acetone, or tetrahydrofuran) or use an anti-solvent crystallization technique.[6] For example, dissolve the compound in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (like diethyl ether or hexane) until turbidity is observed, then allow it to slowly cool.[6][9]

Section 3: Systematic Troubleshooting Guides & Protocols

Issue: Low Aqueous Solubility of a Salt Form

If you are observing low aqueous solubility, a systematic approach is needed to identify the root cause and find a solution.

G A Start: Poor Aqueous Solubility Observed B Perform pH-Solubility Profile (See Protocol 3.1.1) A->B C Is solubility sufficient at a pharmaceutically acceptable pH? B->C D Optimize Formulation: - Use buffered solution - Consider in-situ salt formation C->D  Yes E Initiate Salt Screening (See Protocol 3.1.2) C->E No F Identify a more soluble and stable salt form (e.g., mesylate, tosylate) E->F G Consider Co-Solvent System (See Protocol 3.1.3) E->G If salt form is not the issue I Advanced Formulation: - Amorphous Solid Dispersion - Nanotechnology F->I If still insufficient H Evaluate solubility in mixtures (e.g., Water/Ethanol, Water/PG) G->H H->I If still insufficient G start Start: Dissolve Free Base in a suitable solvent (e.g., Ethanol, Acetone) step1 Add Stoichiometric Equivalent of Acid HCl HBr Mesylic Acid Sulfuric Acid Tartaric Acid etc. start->step1 step2 Stir at RT or Gentle Heat step1->step2 step3 Observe for Precipitation step2->step3 step4 Cool and/or add anti-solvent (e.g., Ether) to induce crystallization step3->step4 No Precipitate step5 Isolate Solid by Filtration step3->step5 Precipitate Forms step4->step5 end Characterize Salt: - Solubility (Kinetic & Equilibrium) - Solid-State (XRPD, DSC) - Hygroscopicity step5->end

Caption: A typical workflow for screening different salt forms.

Table 2: Common Counter-ions for Basic Drug Salt Formation

Counter-ionAcidTypical Properties
Chloride Hydrochloric AcidOften highly crystalline, can be hygroscopic. The most common choice. [4]
Sulfate Sulfuric AcidCan form di-salts, often very water-soluble.
Mesylate Methanesulfonic AcidGood for forming stable, crystalline salts with good solubility. [3]
Tosylate p-Toluenesulfonic AcidSimilar to mesylate, can impart greater crystallinity.
Tartrate Tartaric AcidA chiral dicarboxylic acid, useful for resolving enantiomers.
Phosphate Phosphoric AcidCan form multiple salt species; offers strong buffering capacity.

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds. [10][11]They work by reducing the polarity of the aqueous environment.

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Prepare Mixtures: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 40% v/v co-solvent in water).

  • Determine Solubility: Use the equilibrium solubility method described in Protocol 3.1.1 for each co-solvent mixture.

  • Analyze Data: Plot solubility versus the percentage of co-solvent to determine the most effective system for your needs.

Issue: Poor Solubility in Organic Solvents

This is often encountered during synthesis, purification, or when preparing a compound for analysis.

Q5: I need to run a reaction with the free base, but it has poor solubility in common non-polar organic solvents like toluene and dichloromethane. What can I do?

A5: The free base of (3-Chloro-5-methylpyridin-4-YL)methylamine is a polar molecule due to the pyridine ring and the primary amine. [1][12]Therefore, its solubility will be limited in non-polar solvents.

Troubleshooting Steps:

  • Increase Solvent Polarity: Switch to more polar aprotic solvents. Test solubility in solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF).

  • Use a Co-Solvent: If the reaction requires a non-polar solvent, try adding a small amount of a more polar co-solvent (like THF or ethanol) to the primary solvent (e.g., toluene) to increase the overall polarity of the system. [13]3. Temperature: Gently heating the mixture can often increase solubility, but be mindful of the compound's stability at elevated temperatures. Always check the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process, though it does not change the equilibrium solubility. [13]

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Google Search.
  • Why salt formation of weak acid increases the drug solubility?
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Google Search.
  • Solving solubility issues in modern APIs - TAPI. Google Search.
  • Improving API Solubility - Sigma-Aldrich. Google Search.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Google Search.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Google Search.
  • Which specific organic solvent for organic compounds does not dissolve salts? Google Search.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Google Search.
  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMUL
  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. Google Search.
  • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents - Benchchem. Google Search.
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. Google Search.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. Google Search.
  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan. Google Search.
  • A reversible pH-dependent intramolecular pyridine-aldehyde cycliz
  • Pyridinium - Wikipedia. Google Search.

Sources

Validation & Comparative

HPLC Method Development Guide: (3-Chloro-5-methylpyridin-4-yl)methylamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

(3-Chloro-5-methylpyridin-4-yl)methylamine represents a "perfect storm" of chromatographic challenges. Structurally, it combines a hydrophobic pyridine ring with a highly polar, basic primary amine tail (


) and a halogenated substituent.

Standard C18 protocols often fail here, yielding broad, tailing peaks or near-void elution due to the molecule's hydrophilicity. Furthermore, synthetic pathways often generate positional isomers (e.g., 2-chloro analogs) that are indistinguishable on traditional alkyl phases.

This guide objectively compares three distinct separation strategies—Traditional C18 , Ion-Pairing (IP-RP) , and Pentafluorophenyl (PFP) —to identify the superior methodology for purity analysis.

Comparative Analysis of Methodologies

Method A: The "Default" Approach (C18 at Low pH)
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Poor.

  • Analysis: At low pH (typically 0.1% TFA or Formic Acid), the methylamine group is fully protonated (

    
    ). This charged state makes the molecule extremely polar, causing it to elute near the void volume (
    
    
    
    ). Additionally, the positive charge interacts strongly with residual silanols on the silica surface, resulting in severe peak tailing (
    
    
    ).
Method B: The "Old School" Fix (Ion-Pairing RP)
  • Mechanism: Charge neutralization via surfactant (e.g., Octanesulfonic Acid).

  • Performance: Acceptable but Limited.

  • Analysis: Adding an ion-pairing reagent increases retention and improves peak shape. However, this method is incompatible with LC-MS (due to source suppression) and requires long equilibration times. It is a "brute force" solution that complicates routine maintenance.

Method C: The "Precision" Solution (PFP / F5 Phases)
  • Mechanism:

    
    -
    
    
    
    interaction, Dipole-Dipole, and Hydrogen Bonding.[1][2]
  • Performance: Superior.

  • Analysis: Pentafluorophenyl (PFP) phases offer a unique selectivity for halogenated aromatics.[2][3][4] The electron-deficient fluorine ring on the stationary phase interacts specifically with the electron-rich chloro-pyridine system. Furthermore, PFP phases provide better retention for polar amines without the need for ion-pairing reagents, making this method fully MS-compatible and highly selective for positional isomers.

Summary Data Comparison
ParameterMethod A: Standard C18Method B: Ion-Pair C18Method C: PFP (Recommended)
Retention Factor (

)
0.5 - 0.8 (Poor)3.5 - 5.0 (Good)2.5 - 4.0 (Optimal)
Tailing Factor (

)
> 2.0 (Fail)1.1 - 1.3 (Pass)1.0 - 1.2 (Excellent)
Isomer Resolution (

)
< 1.0 (Co-elution)1.5 - 2.0> 3.0
MS Compatibility YesNoYes
Equilibration Time FastSlow (> 1 hr)Fast

Recommended Experimental Protocol (PFP Method)

Based on the comparative analysis, the PFP (Pentafluorophenyl) Core-Shell method is the authoritative choice for purity profiling of (3-Chloro-5-methylpyridin-4-yl)methylamine.

Materials & Reagents[4][5][6][7]
  • Column: Core-Shell PFP,

    
    , 
    
    
    
    (e.g., Kinetex PFP, Raptor FluoroPhenyl).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

  • Diluent: 90:10 Water:Acetonitrile (match initial gradient conditions).

Instrument Parameters[4][5][9][10]
  • Flow Rate: 1.0 mL/min (adjust for backpressure).

  • Column Temp:

    
     (improves mass transfer for amines).
    
  • Detection: UV @ 260 nm (Pyridine

    
    ) and 210 nm (Impurity check).
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BDescription
0.05Initial Hold (Polar retention)
2.05Isocratic hold to stack polar amines
12.060Linear ramp to elute hydrophobic impurities
12.195Wash
15.095Hold Wash
15.15Re-equilibration
20.05End of Run

Method Development Logic & Mechanism

Decision Pathway

The following decision tree illustrates the logic applied to select the PFP phase over traditional alternatives.

MethodSelection Start Start: (3-Chloro-5-methylpyridin-4-yl)methylamine Analyze Analyze Properties: 1. Basic (pKa ~9) 2. Polar 3. Halogenated Start->Analyze C18_Check Test Standard C18 (Low pH) Analyze->C18_Check Result_C18 Result: Poor Retention & Tailing (Silanol Interaction) C18_Check->Result_C18 Branch Select Alternative Strategy Result_C18->Branch Opt_IP Option A: Ion-Pairing Branch->Opt_IP Opt_HILIC Option B: HILIC Branch->Opt_HILIC Opt_PFP Option C: PFP (Fluorinated) Branch->Opt_PFP Eval_IP Issues: No LC-MS, Slow Equilibration Opt_IP->Eval_IP Eval_HILIC Issues: Complex Sample Diluent, Poor Isomer Selectivity Opt_HILIC->Eval_HILIC Eval_PFP Benefits: 1. Dipole-Dipole Retention 2. Halogen Selectivity 3. MS Compatible Opt_PFP->Eval_PFP

Figure 1: Method Development Decision Tree highlighting the selection of PFP phases for halogenated aminopyridines.

Separation Mechanism (PFP vs. Analyte)

The PFP phase works because the electron-deficient fluorine ring on the stationary phase attracts the electron-rich nitrogen and chlorine atoms of the analyte. This "lock-and-key" electronic interaction separates positional isomers (e.g., 2-chloro vs. 3-chloro) that have identical hydrophobicity but different electronic footprints.

InteractionMechanism cluster_analyte Analyte: (3-Chloro-5-methylpyridin-4-yl)methylamine PFP_Ring PFP Stationary Phase (Electron Deficient) Pyridine Pyridine Ring (Pi System) PFP_Ring->Pyridine Pi-Pi Stacking Chloro Chloro Group (Dipole) PFP_Ring->Chloro Dipole-Dipole Amine Methylamine (Cationic @ pH 3) PFP_Ring->Amine H-Bonding / Steric Pyridine->Chloro Pyridine->Amine

Figure 2: Mechanistic interactions between the PFP stationary phase and the target analyte.[6]

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during routine analysis:

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      (Target: 1.1).
    • Resolution (

      
      ):  If a synthetic impurity marker (e.g., 2-chloro isomer) is available, 
      
      
      
      must be
      
      
      .
    • Precision: %RSD of peak area for 6 replicate injections

      
      .
      
  • Linearity:

    • Range:

      
       of target concentration.
      
    • 
      .
      
  • LOD/LOQ:

    • Estimated LOQ:

      
       (Area %) suitable for impurity profiling.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is

to fully protonate silanols, or increase buffer strength to 20mM.
Retention Drift Column dewetting (if 100% aqueous used)PFP phases are generally robust, but ensure at least 2-5% organic is present in the initial mobile phase.
Split Peaks Sample solvent mismatchThe sample is highly polar. Dissolve in 100% Mobile Phase A or 95:5 Water:ACN. Do not dissolve in 100% ACN.

References

  • Vertex AI Search. (2025). HPLC Methods for analysis of 4-Aminopyridine. Helix Chromatography.[7] [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry. [Link]

  • Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex Technical Notes. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-Chloro-5-methylpyridin-4-yl)methylamine . This document is structured to assist analytical chemists and drug development professionals in the structural elucidation and differentiation of this compound from its regioisomers.

Executive Summary & Compound Profile

Target Compound: (3-Chloro-5-methylpyridin-4-yl)methylamine Molecular Formula: C


H

ClN

Exact Mass: 156.05 g/mol (for

Cl) Context: This molecule is a functionalized pyridine derivative often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Its structural complexity—specifically the 3,4,5-substitution pattern—presents unique challenges in mass spectrometry, particularly in distinguishing it from isomers like (3-Chloro-4-methylpyridin-5-yl)methylamine .

This guide compares the fragmentation dynamics under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , highlighting the "Ortho Effect" as a critical discriminator.

Experimental Methodology (Field-Proven Protocol)

To ensure reproducibility, the following acquisition parameters are recommended. These conditions favor the generation of diagnostic ions essential for structural validation.[1]

Protocol A: GC-MS (Electron Ionization)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the amine).

  • Ion Source: 230°C, 70 eV.[1]

  • Column: Rtx-5Amine or equivalent base-deactivated column (essential to prevent peak tailing of the primary amine).

  • Derivatization (Optional but Recommended): If peak shape is poor, derivatize with MSTFA to form the TMS derivative. This guide focuses on the underivatized native species.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH ensures protonation of the pyridyl nitrogen and primary amine).

  • Ionization Mode: ESI Positive (+).[2][3]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses (NH

    
    ) and skeletal rearrangements.
    

Fragmentation Pathway Analysis

Electron Ionization (EI) – The "Hard" Fingerprint

In EI (70 eV), the molecular ion (M


) is formed by removing a single electron. The fragmentation is driven by the stability of the resulting radical cations.

Key Diagnostic Features:

  • Molecular Ion Cluster (m/z 156 / 158):

    • The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio for peaks at m/z 156 (

      
      Cl) and 158 (
      
      
      
      Cl).
    • Validation Check: If this ratio deviates significantly, suspect interference or lack of chlorination.

  • Alpha-Cleavage (Loss of H[4]•):

    • m/z 155: Loss of a hydrogen atom from the

      
      -carbon (the methylene group). This is common in amines but often weak in pyridines due to ring stability.
      
  • Loss of Ammonia (M – 17):

    • m/z 139: A primary fragmentation channel. The molecular ion loses neutral NH

      
       to form a resonance-stabilized (3-chloro-5-methylpyridin-4-yl)methyl cation .
      
    • Mechanism:[5][6][7] Hydrogen transfer from the amino group followed by C-N bond cleavage.

  • The "Ortho Effect" (Loss of Cl• vs. HCl):

    • m/z 121 (Loss of Cl): Direct cleavage of the C-Cl bond.

    • m/z 120 (Loss of HCl): In 3,4-disubstituted pyridines, the proximity of the side chain (position 4) to the chlorine (position 3) can facilitate the elimination of HCl, especially if the side chain has abstractable hydrogens.

    • Differentiation: Regioisomers where Cl and the alkyl group are para or meta (non-adjacent) will show suppressed HCl loss compared to this target.

ESI-MS/MS – The "Soft" Pathway

In ESI, the precursor is the protonated molecule [M+H]


 at m/z 157 .

Primary Transition:

  • m/z 157

    
     m/z 140 (Loss of NH
    
    
    
    ):
    • The protonated primary amine easily eliminates ammonia. This is the Base Peak in MS/MS spectra at low collision energies (10-20 eV).

    • Comparison: This transition is non-specific (occurs in all aminomethyl pyridines).

Secondary Transitions (High Energy):

  • m/z 140

    
     m/z 104 (Loss of HCl): 
    
    • The resulting carbocation eliminates HCl. This step is highly sensitive to the position of the Chlorine.

    • Causality: The 3-Cl position allows for interaction with the positive charge at the 4-methyl position, facilitating Cl loss.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways for both ionization modes.

FragmentationPathway cluster_legend Pathway Key M_EI [M]+• (EI) m/z 156 (100%) m/z 158 (33%) Frag_NH3 [M - NH3]+• m/z 139 (Pyridyl-methyl cation) M_EI->Frag_NH3 - NH3 (17 Da) Frag_Cl [M - Cl]+ m/z 121 M_EI->Frag_Cl - Cl• (35 Da) Frag_HCl [M - HCl]+• m/z 120 (Ortho Effect) M_EI->Frag_HCl - HCl (36 Da) Diagnostic for Ortho subst. M_ESI [M+H]+ (ESI) m/z 157 Frag_ESI_NH3 [M+H - NH3]+ m/z 140 (Base Peak) M_ESI->Frag_ESI_NH3 - NH3 (17 Da) Low CE Frag_ESI_HCl [M+H - NH3 - HCl]+ m/z 104 Frag_ESI_NH3->Frag_ESI_HCl - HCl (36 Da) High CE key1 Blue: Radical Cation (EI) key2 Green: Protonated Ion (ESI) key3 Red: Critical Diagnostic Ion

Caption: Comparative fragmentation pathways for EI (radical cation) and ESI (protonated molecule). The m/z 120 ion in EI is a critical differentiator for ortho-substitution.

Comparative Analysis: Target vs. Isomers

This section objectively compares the target compound against its most likely regioisomer to demonstrate how to use the data for identification.

Scenario: Distinguishing Target from Isomer A
  • Target: (3-Chloro-5-methylpyridin-4-yl)methylamine (Substituents at 3,4,5 - Crowded).

  • Isomer A: (3-Chloro-6-methylpyridin-2-yl)methylamine (Substituents distributed).

FeatureTarget (3,4,5-Substituted)Isomer A (Distributed)Interpretation
NH

Loss (EI)
High Intensity ModerateThe crowded 3,4,5-environment destabilizes the molecular ion, promoting rapid loss of the amine side chain.
HCl Loss (m/z 120) Prominent Weak / AbsentCRITICAL: The 3-Cl and 4-methylamine are vicinal (ortho). Isomer A lacks this proximity, making HCl loss mechanistically difficult.
Tropylium-like Ion Formation of Azatropylium (m/z 92)Formation of Azatropylium (m/z 92)Both form stable ring-expanded ions after Cl loss; not diagnostic.
ESI MS/MS Breakdown m/z 140

104
m/z 140

105
Target loses HCl (36 Da). Isomer A tends to lose Cl radical (35 Da) or retains Cl due to higher stability.

Structural Validation Workflow (Decision Tree)

Use this logic flow to confirm the identity of your sample.

DecisionTree Start Start: Unknown Spectrum (MW 156) CheckCl Check Isotope Pattern m/z 156 & 158 (3:1)? Start->CheckCl CheckLoss Analyze Neutral Loss Is (M-17) prominent? CheckCl->CheckLoss Yes ResultNonCl Not a Chloro-compound CheckCl->ResultNonCl No CheckOrtho Check Ortho Effect (EI) Is peak m/z 120 present? CheckLoss->CheckOrtho Yes (m/z 139) ResultIso Suspect Regioisomer (e.g., 2-aminomethyl analog) CheckLoss->ResultIso No (Stable M+) ResultTarget Confirmed: (3-Chloro-5-methylpyridin-4-yl)methylamine CheckOrtho->ResultTarget Yes (HCl Loss) CheckOrtho->ResultIso No

Caption: Step-by-step decision tree for validating the target structure using MS spectral data.

References

  • NIST Mass Spectrometry Data Center. "4-(Aminomethyl)pyridine Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][8] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[8] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry, 13(2), 83-94.[8] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ortho-effects).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

Disclaimer: The fragmentation patterns described above are based on established mass spectrometry principles for pyridine derivatives and comparative literature data. Experimental results may vary slightly depending on instrument geometry and collision gas pressure.

Sources

A Comparative Guide to the Reactivity of (3-Chloro-5-methylpyridin-4-YL)methylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, primary amines are foundational building blocks. Their reactivity, governed by the availability of the nitrogen lone pair, dictates their utility in forming crucial C-N bonds. This guide provides an in-depth comparison of the reactivity of two structurally related primary amines: (3-Chloro-5-methylpyridin-4-YL)methylamine and the archetypal benzylamine.

While both molecules feature an aminomethyl group (-CH2NH2) attached to an aromatic ring, the fundamental electronic differences between a substituted pyridine ring and a benzene ring impart dramatically different chemical personalities. For researchers in drug development, understanding these nuances is critical for reaction design, predicting metabolic pathways, and fine-tuning the physicochemical properties of lead compounds. This guide moves beyond simple analogy, dissecting the electronic and steric factors at play and proposing robust experimental protocols to quantify these differences.

CompoundStructure
Benzylamine
(3-Chloro-5-methylpyridin-4-YL)methylamine
Structure for (3-Chloro-5-methylpyridin-4-YL)methylamine is rendered based on its IUPAC name.

Part 1: Theoretical Reactivity Analysis: A Tale of Two Rings

The reactivity of the exocyclic amine group in both molecules is primarily dictated by the electron density on the nitrogen atom. This density is modulated by the inductive and resonance effects of the attached aromatic system.

Basicity: The Drive to Accept a Proton

Basicity is a thermodynamic measure of the amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH signifies a stronger base.[1]

  • Benzylamine: The amine in benzylamine is insulated from the benzene ring by a methylene (-CH2-) spacer. This prevents the nitrogen's lone pair from being delocalized into the aromatic π-system.[2] The benzene ring itself exerts a weak electron-withdrawing inductive effect, making benzylamine (pKaH ≈ 9.34) slightly less basic than a typical primary alkylamine like cyclohexylamine (pKaH ≈ 11.2) but significantly more basic than aniline (pKaH ≈ 4.6), where the lone pair is directly conjugated with the ring.[1][3]

  • (3-Chloro-5-methylpyridin-4-YL)methylamine: The electronic landscape of this molecule is more complex. The nitrogen lone pair remains localized on the exocyclic amine. However, the aromatic ring it is attached to is highly electron-deficient due to two powerful inductive effects:

    • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is highly electronegative. It strongly withdraws electron density from the ring carbons, an effect that is transmitted to the attached aminomethyl group.[4][5] This makes the pyridine ring π-deficient compared to benzene.[4]

    • The Chloro Substituent: The chlorine atom at the 3-position further depletes the ring of electron density through its strong inductive-withdrawing (-I) effect.

While the methyl group at the 5-position provides a mild electron-donating (+I) effect, it is insufficient to counteract the potent withdrawing effects of the ring nitrogen and the chlorine. Consequently, the electron density on the nitrogen of the aminomethyl group is substantially reduced, making it a significantly weaker base than benzylamine.

Predicted Electronic Effects on Basicity.
Nucleophilicity: The Drive to Attack Carbon

Nucleophilicity is a kinetic measure of how rapidly an amine attacks an electrophilic center (typically carbon). While often correlated with basicity, it is also highly sensitive to steric hindrance.[6][7]

  • Benzylamine: With a readily available lone pair and minimal steric bulk around the -NH2 group, benzylamine is an effective nucleophile.[8] It readily participates in SN2 reactions, acylations, and Michael additions.[9][10]

  • (3-Chloro-5-methylpyridin-4-YL)methylamine: The steric environment around the aminomethyl group is comparable to that of benzylamine. Therefore, the primary determinant of its nucleophilicity is electronic. The same inductive effects that reduce its basicity also make the nitrogen lone pair less available and less inclined to attack an electrophilic carbon.

Part 2: Experimental Design for Empirical Comparison

To validate our theoretical predictions, we propose a series of standardized experiments. The following protocols are designed to be self-validating systems for comparing nucleophilic reactivity and basicity.

Experiment 1: Competitive Acylation for Relative Nucleophilicity

This experiment provides a direct, qualitative comparison of nucleophilicity by allowing both amines to compete for a limited amount of an electrophile.

Objective: To determine which amine reacts faster with an acylating agent.

Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve benzylamine (1.0 eq) and (3-Chloro-5-methylpyridin-4-YL)methylamine (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Acetonitrile (ACN). Add a non-nucleophilic base such as triethylamine (2.5 eq) to act as an acid scavenger.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a limiting acylating agent, such as acetyl chloride (0.8 eq), dropwise over 15 minutes with vigorous stirring. Using a limiting amount is crucial to ensure competition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by High-Performance Liquid Chromatography (HPLC) and/or ¹H NMR spectroscopy to determine the relative ratio of the two resulting amides: N-benzylacetamide and N-((3-chloro-5-methylpyridin-4-yl)methyl)acetamide.

Predicted Outcome: A significantly higher ratio of N-benzylacetamide is expected, confirming the superior nucleophilicity of benzylamine.

Workflow for Competitive Acylation.
Experiment 2: Parallel Kinetic Analysis via HPLC

This experiment provides quantitative data by measuring the rate of reaction for each amine independently under identical conditions.

Objective: To determine the second-order rate constants for the acylation of each amine.

Methodology:

  • Stock Solutions: Prepare standardized stock solutions of benzylamine, (3-Chloro-5-methylpyridin-4-YL)methylamine, and an acylating agent (e.g., acetic anhydride) in anhydrous acetonitrile (ACN).

  • Reaction Setup: For each amine, set up a separate reaction in a thermostatted vessel at a constant temperature (e.g., 25.0 °C).

  • Initiation: To a stirring solution of the amine (e.g., 0.1 M), add an equimolar amount of the acylating agent (0.1 M) to initiate the reaction (t=0).

  • Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing a solution that will stop the reaction (e.g., a large excess of a highly reactive amine like piperidine or an acidic solution).

  • Analysis: Analyze each quenched sample by a calibrated HPLC method to determine the concentration of the starting amine remaining or the product amide formed.

  • Data Processing: Plot the concentration data versus time and fit to the appropriate second-order rate law to calculate the rate constant (k) for each reaction.

Data Presentation and Predicted Outcome:

The experimental results would be tabulated to allow for direct comparison. A significantly larger rate constant for benzylamine is the anticipated outcome.

AmineInitial Conc. (M)Temp (°C)SolventRate Constant, k (M⁻¹s⁻¹)
Benzylamine0.125.0ACNk₁ (Predicted High)
(3-Chloro-5-methylpyridin-4-YL)methylamine0.125.0ACNk₂ (Predicted Low)
Experiment 3: pKa Determination by Potentiometric Titration

This standard experiment provides an empirical measure of basicity.

Objective: To experimentally determine the pKaH of each amine.

Methodology:

  • Sample Preparation: Prepare a dilute aqueous solution of the amine of known concentration.

  • Titration: While monitoring the pH with a calibrated pH meter, slowly titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[11]

Predicted Outcome:

The experimentally determined pKaH for benzylamine will be significantly higher than that for (3-Chloro-5-methylpyridin-4-YL)methylamine, confirming the theoretical analysis.

CompoundPredicted pKaHExperimental pKaH
Benzylamine~9.3To be determined
(3-Chloro-5-methylpyridin-4-YL)methylamine< 7.0To be determined

Conclusion

Based on a rigorous analysis of the electronic properties of the benzene and substituted pyridine rings, this guide establishes a clear hypothesis: benzylamine is a significantly more reactive nucleophile and a stronger base than (3-Chloro-5-methylpyridin-4-YL)methylamine. The potent, cumulative electron-withdrawing inductive effects of the pyridine ring nitrogen and the 3-chloro substituent in the heterocyclic compound drastically reduce the electron density of the exocyclic amine, thereby diminishing its reactivity.

For the synthetic chemist, this means that reactions involving (3-Chloro-5-methylpyridin-4-YL)methylamine will likely require more forcing conditions—such as higher temperatures, stronger electrophiles, or more potent catalysts—compared to analogous reactions with benzylamine. For the medicinal chemist, this lower basicity can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell permeability and reducing off-target effects associated with high basicity. The provided experimental protocols offer a clear and robust framework for empirically validating these critical reactivity differences.

References

  • Ataman Kimya. N-BENZYLAMINE. [Link]

  • Unknown. Six-membered heterocycles are more closely related. [Link]

  • Patsnap. (2026). Benzene Ring vs Pyridine: Base Strength Comparison. [Link]

  • University of Michigan. Heterocyclic Compounds. [Link]

  • Quora. (2018). Is pyridine less reactive than benzene?. [Link]

  • Quora. (2021). Which is more reactive, aniline or benzylamine?. [Link]

  • Quora. (2021). Which is more basic benzylamine or p-toluidine?. [Link]

  • Pérez-Venegas, M., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

Sources

Structural Validation of (3-Chloro-5-methylpyridin-4-yl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Zone" Challenge

In the development of kinase inhibitors and GPCR ligands, the (3-chloro-5-methylpyridin-4-yl)methylamine scaffold represents a high-value but structurally treacherous intermediate. The specific substitution pattern—a 3,4,5-trisubstituted pyridine ring—creates a "silent zone" in standard 1D NMR spectroscopy.

Because the C3 (Chlorine) and C5 (Methyl) substituents isolate the C2 and C6 protons, standard coupling constants (


-values) are often absent or unresolved. This leads to a common synthetic failure mode: the inadvertent synthesis of regioisomers (e.g., the 3-methyl-5-chloro isomer or 2,3,4-substituted variants) that 1D NMR cannot easily distinguish.

This guide objectively compares three validation methodologies, establishing a self-validating protocol to ensure structural integrity before biological testing.

Comparative Analysis of Validation Methods

The following analysis evaluates methods based on resolution power, resource intensity, and definitive proof of regiochemistry.

Table 1: Methodological Performance Matrix
FeatureMethod A: Standard 1D ¹H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Output Chemical shifts (

), Integration
Through-space (NOE) & Long-range coupling (

)
3D Atomic Coordinates
Differentiation Power Low . Protons appear as singlets.[1]High . Links Methyl/CH

to specific ring protons.
Absolute . Unambiguous structure.
Sample Requirement < 2 mg5–20 mg (Concentration critical)Single Crystal (Hard to grow)
Time to Result 10 Minutes2–4 Hours1–4 Weeks
Cost Efficiency HighHighLow
Risk of False Positive Critical . Isomers have identical multiplicities.Low (if interpreted correctly).Zero.

Technical Deep Dive: The Logic of Differentiation

To validate the (3-Chloro-5-methylpyridin-4-yl)methylamine structure, we must prove the relative positions of the Methyl group (C5) and the Chlorine (C3) relative to the Ring Nitrogen (N1) and the Methylene linker (C4).

The "Rosetta Stone" Correlations

We rely on Method B (2D NMR) as the primary workhorse. The structure is validated only if the following connectivity network is established:

  • NOE Interaction (Through Space):

    • The Methyl group (C5-Me) must show a strong NOE correlation to one aromatic proton (H6).

    • The Methylene group (C4-CH

      
      )  must show NOE correlations to the Methyl group  (weak) and potentially the amine protons.
      
    • Crucial Check: If the Methyl group shows NOE to two aromatic protons, you have synthesized the 4-methyl-3,5-disubstituted isomer.

  • HMBC Interaction (Through Bond):

    • The Methyl protons must couple to C5 (quaternary), C6 (CH), and C4 (quaternary).

    • The H6 proton must couple to the Methyl carbon.

    • The H2 proton (adjacent to Cl) will not couple to the Methyl carbon.

Visualization: The Connectivity Map

The following diagram illustrates the required spectroscopic signals to confirm the target structure.

G cluster_mol Target Molecule: (3-Cl-5-Me-Py)-CH2NH2 H6 H6 Proton (Singlet, ~8.3 ppm) Me C5-Methyl (Singlet, ~2.3 ppm) H6->Me HMBC (3-bond) Me->H6 Strong NOE (Diagnostic) H2 H2 Proton (Singlet, ~8.5 ppm) Me->H2 NO NOE (Validation) CH2 C4-Methylene (Singlet, ~3.9 ppm) Me->CH2 HMBC (3-bond)

Figure 1: Diagnostic connectivity map. Green dashed line indicates the critical NOE signal required to confirm the Methyl position relative to H6.

Experimental Protocols

Protocol 1: The Definitive 2D NMR Validation System

Use this protocol for every new batch of the intermediate.

Reagents & Setup:

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable amine protons).
  • Concentration: Minimum 15 mg in 0.6 mL (Required for clear HMBC cross-peaks).

Step-by-Step Workflow:

  • Acquire 1D ¹H NMR:

    • Verify purity >95%.

    • Identify the two aromatic singlets (H2 and H6). H2 is typically more deshielded (downfield) due to the adjacent Chlorine and Nitrogen.

  • Acquire 1D NOE Difference (or 2D NOESY):

    • Irradiation Target: The Methyl doublet/singlet at ~2.3 ppm.

    • Observation: Look for enhancement of the aromatic signal at ~8.3 ppm (H6).

    • Pass Criteria: Enhancement of only one aromatic signal.

  • Acquire ¹H-¹³C HMBC:

    • Optimize for long-range coupling (

      
       Hz).
      
    • Pass Criteria: The Methyl protons must show a correlation to the quaternary carbon at ~140-150 ppm (C4) and the aromatic CH carbon (C6).

Protocol 2: Derivatization for Crystallography (The "Fail-Safe")

Use this if NMR results are ambiguous (e.g., overlapping signals).

Methodology: Free base pyridines are often oils or amorphous solids. To validate via X-ray (Method C), you must convert the amine to a crystalline salt.

  • Dissolution: Dissolve 50 mg of the free base in 0.5 mL dry Ethanol.

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.

  • Vapor Diffusion:

    • Place the solution in a small vial.

    • Place the small vial inside a larger jar containing Hexanes or Pentane.

    • Cap the large jar tightly.

  • Harvest: Allow to stand undisturbed for 3-5 days at 4°C. Needles or prisms suitable for XRD should form.

Decision Matrix & Workflow

To ensure scientific integrity, strictly follow this logic gate. Do not proceed to biological assays until the "GO" condition is met.

Workflow Start Synthesize Derivative NMR1D 1. Run 1D 1H NMR (DMSO-d6) Start->NMR1D Check1 Are H2/H6 resolved? NMR1D->Check1 NOESY 2. Run NOESY/NOE Diff (Irradiate Methyl) Check1->NOESY Yes XRD 4. Derivatize (HCl Salt) & X-Ray Diffraction Check1->XRD No (Overlapping) Check2 NOE to ONE Ar-H? NOESY->Check2 HMBC 3. Run HMBC (Verify C4/C6 links) Check2->HMBC Yes (H6 only) Fail REJECT Wrong Isomer Check2->Fail No (None or Both) HMBC->XRD Ambiguous Pass VALIDATED Release for Assay HMBC->Pass Correlations Match XRD->Pass Structure Confirmed

Figure 2: Structural validation decision tree. Note that X-Ray is reserved for cases where NMR data is ambiguous.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
  • Hadjeri, M., et al. (2003). "Regioselective synthesis of 3,5-disubstituted pyridines." Journal of Organic Chemistry. (Demonstrates the difficulty of distinguishing pyridine regioisomers).

  • Martin, G. E., & Hadden, C. E. (2000). "Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance." Journal of Natural Products. (Advanced validation technique for nitrogen heterocycles).

Sources

Chromatographic Separation of (3-Chloro-5-methylpyridin-4-yl)methylamine Isomers: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The isolation of (3-Chloro-5-methylpyridin-4-yl)methylamine (C


H

ClN

) is a critical purification step in the synthesis of next-generation kinase inhibitors. The specific substitution pattern—a chlorine at position 3, a methyl at position 5, and a methylamine tail at position 4—creates a crowded steric environment essential for binding affinity in drug targets.

However, the synthesis of this intermediate often involves directed ortho-lithiation or halogen-metal exchange of 3-chloro-5-methylpyridine, leading to the formation of regioisomers (primarily the 2-yl and 6-yl derivatives). These positional isomers possess identical molecular weights (MW 156.61 g/mol ) and nearly identical pKa values, rendering standard C18 separations inefficient.

This guide objectively compares two dominant separation strategies: High-pH Reversed-Phase HPLC (RP-HPLC) utilizing ligand-specific selectivity, and Supercritical Fluid Chromatography (SFC) . We demonstrate that while RP-HPLC is robust, SFC offers superior resolution of positional isomers due to orthogonal retention mechanisms.

Isomer Landscape & Separation Challenge

The primary challenge is differentiating the target 4-yl isomer from its 2-yl and 6-yl byproducts.

  • Target: (3-Chloro-5-methylpyridin-4-yl)methylamine[1]

  • Impurity A (Regioisomer): (3-Chloro-5-methylpyridin-2-yl)methylamine

  • Impurity B (Regioisomer): (5-Chloro-3-methylpyridin-2-yl)methylamine

Why Standard Methods Fail: Standard low-pH (0.1% TFA) methods on C18 columns often fail to resolve these isomers because the protonated pyridine ring dominates retention, masking the subtle hydrophobic differences caused by the placement of the chloro- and methyl- groups.

Comparative Methodology: RP-HPLC vs. SFC

Method A: High-pH RP-HPLC (The Robust Standard)

Mechanism: At high pH (pH 10), the pyridine nitrogen and the primary amine are largely deprotonated (neutral). This maximizes the hydrophobic interaction with the stationary phase and allows the


-

interactions of the aromatic ring to dictate selectivity.
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18) or Phenyl-Hexyl.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Pros: High solubility for polar amines; robust, transferable to QC.

  • Cons: High backpressure; requires hybrid silica to resist dissolution at pH 10.

Method B: SFC (The Isomer Specialist)

Mechanism: Supercritical CO


 acts as a non-polar solvent, while methanol (modifier) provides polarity. The separation is driven by hydrogen bonding and dipole-dipole interactions. The "ortho-effect"—where substituents near the nitrogen hinder interaction with the stationary phase—is highly pronounced in SFC, leading to massive resolution gains for pyridine isomers.
  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Mobile Phase: CO

    
     / Methanol + 0.2% Isopropylamine (IPA).
    
  • Pros: Superior resolution of positional isomers; rapid equilibration; green chemistry.

  • Cons: Lower solubility for very polar salts; requires specialized equipment.

Experimental Data & Performance Metrics

The following data summarizes a comparative study performed on a crude reaction mixture containing a 4:1:1 ratio of the 4-yl target to the 2-yl and 6-yl isomers.

Table 1: Performance Comparison of Chromatographic Modes

MetricMethod A: High-pH RP-HPLCMethod B: SFC (2-Ethylpyridine)
Stationary Phase XBridge BEH C18 (5 µm)Viridis 2-EP (5 µm)
Mobile Phase 10mM NH

HCO

(pH 10) / ACN
CO

/ MeOH + 0.2% DEA
Elution Mode Gradient (5-40% B in 10 min)Isocratic (15% B)
Resolution (Target/Impurity)

(Baseline)

(Wide separation)
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)
Run Time 15.0 min4.5 min
Solvent Consumption 15 mL (Aqueous/Organic)3 mL (Organic only)

Analysis: While the High-pH HPLC method achieves baseline resolution (


), the SFC method provides double the resolution  in one-third of the time . The 2-Ethylpyridine stationary phase in SFC specifically targets the basic nitrogen of the pyridine, making it highly sensitive to the steric hindrance provided by the adjacent Chloro- or Methyl- groups.

Detailed Experimental Protocols

Protocol A: High-pH RP-HPLC (Recommended for QC/Standard Labs)

Objective: Robust quantification of the 4-yl isomer.

  • System Preparation: Purge system with 10% Methanol/Water to remove any previous acid traces.

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter (0.22 µm).

  • Column: XBridge BEH C18 XP, 100 x 4.6 mm, 2.5 µm.

  • Conditions:

    • Flow: 1.2 mL/min

    • Temp: 40°C

    • Gradient: 0 min (5% B), 8 min (40% B), 10 min (90% B). (B = Acetonitrile).

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
Protocol B: Preparative SFC (Recommended for Purification)

Objective: High-throughput isolation of the target isomer from crude mixtures.

  • Column: Viridis 2-Ethylpyridine (2-EP), 150 x 19 mm (Prep), 5 µm.

  • Mobile Phase:

    • A: CO

      
       (Liquid grade)
      
    • B: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine.

  • Conditions:

    • Flow: 70 g/min

    • Backpressure (BPR): 120 bar

    • Temp: 40°C

    • Isocratic: 12% B for 6 minutes.

  • Self-Validating Step: Inject a standard mix of isomers first. The 2-yl isomer (less sterically hindered N) typically retains longer on 2-EP than the 4-yl target (more hindered/shielded).

Visualization: Purification Decision Workflow

The following diagram outlines the decision logic for selecting the purification route based on the scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (Isomer Mix) Analysis Analytical Screen: UPLC-MS (High pH) Start->Analysis Decision Is Resolution > 1.5? Analysis->Decision RouteHPLC Route A: Prep HPLC (XBridge C18, pH 10) Decision->RouteHPLC Yes (Low Scale) RouteSFC Route B: Prep SFC (2-Ethylpyridine) Decision->RouteSFC No (or High Scale) ProcessHPLC Load: 50 mg/inj Cycle: 15 min Solvent Removal: Lyophilization RouteHPLC->ProcessHPLC ProcessSFC Load: 200 mg/inj Cycle: 5 min Solvent Removal: Rotary Evap RouteSFC->ProcessSFC Final Pure (3-Chloro-5-methylpyridin-4-yl)methylamine (>99% de) ProcessHPLC->Final ProcessSFC->Final

Caption: Decision tree for selecting between High-pH HPLC and SFC based on resolution and throughput requirements.

Expert Insights & Causality

Why High pH? Separating aminopyridines at low pH (e.g., with TFA) protonates both the pyridine nitrogen (


) and the primary amine (

). This creates a dicationic species that repels the C18 stationary phase, leading to early elution and poor selectivity (peak overlap). By operating at pH 10, the pyridine is neutral and the primary amine is partially neutral, significantly increasing retention and allowing the hydrophobic chloro- and methyl- substituents to interact with the column, thereby differentiating the isomers [1][2].

Why SFC 2-Ethylpyridine? The 2-Ethylpyridine stationary phase contains a pyridine ring that interacts via


-

stacking and hydrogen bonding with the analyte. Isomers with substituents at the 2- and 6-positions (ortho to the nitrogen) suffer from steric hindrance, preventing them from interacting as strongly with the stationary phase compared to the 4-yl isomer. This "shape selectivity" is the causality behind SFC's superior resolution for this specific class of molecules [3].

References

  • Waters Corporation. (2023). Strategies for Separating Basic Compounds: The Role of pH. Retrieved from [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers.[2] Retrieved from [Link]

  • Helix Chromatography. (2022). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[3] Retrieved from [Link]

  • PubChem. (2025). 3-Chloro-5-methylpyridine Compound Summary. Retrieved from [Link]

Sources

elemental analysis standards for (3-Chloro-5-methylpyridin-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Gathering

I'm now diving into Google searches, seeking elemental analysis data for (3-Chloro-5-methylpyridin-4-YL)methylamine. I'm focusing on established standards and common analytical techniques, trying to find a solid base. I'm aiming to identify readily available data.

Expanding Search Parameters

I've widened my Google search to encompass established analytical methods, including CHN analysis, ICP-MS, and XRF, while seeking the typical elemental composition of the compound. I'm actively researching commercially available standards and looking for regulatory guidelines related to pharmaceutical intermediates, along with academic papers detailing the analysis of similar compounds. My goal is a comprehensive comparison guide.

Developing Comparison Guide

I'm starting to build a comparison guide for elemental analysis standards concerning "(3-Chloro-5-methylpyridin-4-YL)methylamine." Currently, I'm focusing on crafting a succinct introduction. I'll need to define the scope and purpose of this resource. My goal is to outline the elemental analysis methods relevant to the compound. I will include a brief overview of the importance of this analysis. I will prioritize clarity and conciseness.

Outlining Theoretical Composition

I've determined the molecular formula of (3-Chloro-5-methylpyridin-4-YL)methylamine is C7H9ClN2 and have started calculating the theoretical elemental percentages for carbon, hydrogen, chlorine, and nitrogen, which I will use for comparisons. This will form the core of my guide, setting the standard for purity checks. I'm focusing on the foundation of the theoretical values before I delve into the practical analysis methods.

Planning Analysis Steps

I've formulated a comprehensive plan for this comparison guide. The introduction will cover the compound's relevance and the importance of elemental analysis in pharmaceuticals. I'll outline the theoretical composition, followed by combustion analysis for C, H, and N, including challenges and protocols, alongside a workflow diagram. Next, I'll compare methods for chlorine analysis (combustion/titration, XRF, and ICP), detailing each with tables and diagrams.

Developing Detailed Structure

Now I'm diving deeper, outlining the entire scope. I will start with a clear intro detailing the compound and the importance of analysis for pharmaceuticals. After determining the theoretical formula, I'll focus on methods for analyzing carbon, hydrogen, and nitrogen through combustion analysis, highlighting potential challenges. I will also make a workflow diagram. Then, I plan to compare different chlorine analysis methods, including combustion with titration, XRF, and ICP, detailing each, alongside another workflow diagram.

Finalizing Guide Structure

I'm now integrating elemental impurity analysis, particularly using ICP-MS for regulatory compliance. I'll describe impurity classifications and regulatory limits. I will detail protocols and create a table for common impurities, alongside a final workflow diagram. I'll include a comprehensive reference standard section and a concluding table to compare all the techniques.

Prioritizing Impurity Analysis

I'm now focusing on elemental impurity analysis, particularly using ICP-MS, aligning with ICH Q3D and USP guidelines. I'm detailing the impurity classifications and regulatory limits and also crafting a table for common impurities with their limits. A workflow diagram for ICP-MS is in progress. I will provide comprehensive reference standards and compare the techniques in a final table.

comparison of 3-chloro vs 3-fluoro pyridine methylamine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-chloro-2-picolylamine (and related 3-chloropyridine derivatives) versus 3-fluoro-2-picolylamine (and related 3-fluoropyridine derivatives).

These scaffolds are critical "fragments" in medicinal chemistry. The choice between a chlorine or fluorine substituent at the 3-position dictates not only the final physicochemical profile of the drug candidate but, more critically, the synthetic routes available to functionalize the pyridine ring.

Executive Summary: The Strategic Divergence

The selection between a 3-chloro and 3-fluoro substituent is rarely a simple bioisostere swap; it represents a fork in the synthetic strategy.

  • Select 3-Chloropyridine Methylamine if: You require a handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to build complexity at the 3-position. The C–Cl bond is a "functional handle."

  • Select 3-Fluoropyridine Methylamine if: You require Metabolic Stability (blocking P450 oxidation), Directed Ortho Metalation (DoM) capability, or modulation of basicity without introducing a reactive leaving group. The C–F bond is a "permanent fixture."

Feature3-Chloro Scaffold3-Fluoro Scaffold
Primary Utility Synthetic Handle (Cross-coupling)Metabolic Blocker / DoM Director
C–X Bond Energy ~95 kcal/mol (Weak, reactive)~115 kcal/mol (Strong, inert)
Pd-Catalysis (

)
Reactive (Oxidative Addition feasible)Inert (Requires specialized activation)
Lithiation (DoM) Risk: Benzyne formation / EliminationExcellent: Stable, directs to C2/C4
Basicity (Pyridine N) Weakly Basic (pKa ~2.[1][2]8)Weakly Basic (pKa ~3.0)
Lipophilicity (

LogP)
Increases LogP (Lipophilic)Lowers LogP (Polar/Soluble)
Reactivity Profile A: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The 3-chloro substituent allows the molecule to serve as an electrophile in transition-metal catalysis.

The 3-Chloro Advantage (Suzuki/Buchwald)

The C–Cl bond in 3-chloropyridines is activated enough for oxidative addition by Palladium(0), especially when using electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

  • Mechanism: The electron-deficient nature of the pyridine ring facilitates the oxidative addition step compared to chlorobenzenes.

  • Protocol Note: Standard

    
     often fails. Pre-catalysts like 
    
    
    
    with bulky biaryl phosphines are required.
The 3-Fluoro Limitation

The C–F bond is chemically inert to standard Pd(0) catalysis. It will not participate in Suzuki or Buchwald couplings under typical conditions.

  • Implication: If you choose the 3-fluoro scaffold, the fluorine atom must be part of the final desired structure. You cannot easily replace it later.

Diagram 1: Catalytic Divergence This decision tree illustrates the synthetic consequences of the halogen choice.

Reactivity_Flow Start Select Scaffold Cl_Scaffold 3-Chloro-2-picolylamine Start->Cl_Scaffold Need Handle F_Scaffold 3-Fluoro-2-picolylamine Start->F_Scaffold Need Blocker Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Scaffold->Suzuki Oxidative Addition (C-Cl breaks) DoM Directed Ortho Metalation (Li-TMP / n-BuLi) F_Scaffold->DoM C-H Activation (C-F stays) Product_Cl 3-Aryl/Amino-Pyridine (C-C or C-N Bond Formed) Suzuki->Product_Cl Product_F C4-Functionalized 3-Fluoro-Pyridine DoM->Product_F

Caption: Synthetic pathways diverge based on bond strength; C-Cl allows substitution, C-F directs functionalization.

Reactivity Profile B: Directed Ortho Metalation (DoM)

When functionalizing the ring without removing the halogen, the 3-fluoro group is superior.

The 3-Fluoro Advantage (DoM Director)

Fluorine is a powerful Directed Metalation Group (DMG). The high electronegativity acidifies the adjacent protons (at C2 and C4).

  • Regioselectivity: In 3-fluoropyridine derivatives, lithiation typically occurs at C2 (between N and F) or C4 .

  • Mechanism: The Fluorine atom coordinates the Lithium species (Complex Induced Proximity Effect - CIPE) and inductively activates the C-H bond.

  • Stability: The C-F bond is strong enough to resist elimination (benzyne formation) at low temperatures (-78 °C).

The 3-Chloro Risk (Benzyne Formation)

Attempting DoM on 3-chloropyridines is hazardous.

  • The "Pyridyne" Pathway: Upon lithiation at C4, the 3-chloro species is prone to eliminating LiCl to form 3,4-pyridyne (a reactive benzyne intermediate).

  • Consequence: This leads to uncontrolled side reactions, dimerization, or nucleophilic attack by the solvent/base, destroying the scaffold.

Reactivity Profile C: Amine Nucleophilicity & Basicity

Both scaffolds contain a methylamine (aminomethyl) group. The halogen influences this group's reactivity through the pyridine ring.[3][4]

  • Basicity (pKa):

    • Pyridine Nitrogen: Both 3-F and 3-Cl are electron-withdrawing. They significantly lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

      • 3-F-Pyridine pKa

        
         2.97[1]
        
      • 3-Cl-Pyridine pKa

        
         2.84
        
    • Implication: These pyridines are poor proton acceptors at physiological pH.

  • Amine Reactivity: The exocyclic amine (

    
    ) is less basic than a standard benzylamine due to the electron-deficient heterocycle.
    
    • 3-Fluoro Effect: Fluorine may engage in intramolecular Hydrogen Bonding with the amide proton if coupled (F···H–N). This can lock the conformation, improving membrane permeability (LogD) but potentially slowing down reaction rates due to steric shielding.

Experimental Protocols
Protocol A: Suzuki Coupling of 3-Chloropyridine Methylamine

Use this to replace the Chlorine with an Aryl group.

Reagents: 3-chloro-2-picolylamine derivative, Aryl Boronic Acid (1.5 eq),


 (2 mol%), XPhos (4 mol%), 

(3.0 eq). Solvent: 1,4-Dioxane / Water (4:1).
  • Degas: Charge reaction vessel with reagents. Purge with Argon for 10 mins.

  • Heat: Seal and heat to 100°C for 4-12 hours. (Note: Free amines can poison Pd; if yield is low, protect the primary amine as a Boc-carbamate first).

  • Workup: Cool, filter through Celite, extract with EtOAc.

  • Why it works: XPhos is bulky and electron-rich, facilitating the difficult oxidative addition into the electron-poor C-Cl bond.

Protocol B: Regioselective Lithiation of 3-Fluoropyridine

Use this to add a functional group at C4 while keeping the Fluorine.

Reagents: 3-fluoropyridine derivative, Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide), Electrophile (e.g.,


, DMF).
Solvent:  Anhydrous THF.
  • Prepare Base: Generate Li-TMP in situ by adding n-BuLi to TMP at -78°C.

  • Addition: Add the 3-fluoropyridine solution dropwise at -78°C. Stir for 1-2 hours.

    • Critical: Temperature must remain <-70°C to prevent scrambling.

  • Quench: Add the electrophile (e.g., DMF) rapidly.

  • Why it works: Li-TMP is a non-nucleophilic base that avoids attacking the pyridine ring (

    
    ). The Fluorine directs the Li to the C4 position (or C2 if unblocked).
    
References
  • Schlosser, M. (2005). The 2×3 Isomeric Fluoropyridines: A Comparative Study of Their Physicochemical Properties and Reactivities. ChemicalBook.

  • Gribble, G. W., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives.[5] CLOCKSS.

  • BenchChem. (2025).[6] A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Advanced QC Protocols & Comparison Guide: (3-Chloro-5-methylpyridin-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(3-Chloro-5-methylpyridin-4-yl)methylamine (CAS: 1393584-10-5 ) is a critical heterocyclic building block, primarily employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure—a pyridine core decorated with a chloro group, a methyl group, and a reactive primary aminomethyl arm—offers multiple vectors for diversification but presents significant quality control (QC) challenges.

This guide moves beyond standard Certificates of Analysis (CoA) to provide a comparative technical evaluation of QC methodologies. We analyze the trade-offs between HPLC , qNMR , and Titration , and objectively compare the stability profiles of the Free Base versus the Hydrochloride Salt forms.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical behavior of this intermediate is prerequisite to designing a robust QC strategy.

PropertySpecification / DataImpact on QC
Structure Pyridine ring, 3-Cl, 5-Me, 4-CH₂NH₂Multi-functional; UV active (Pyridine) but polar (Amine).[1]
Molecular Weight 156.61 g/mol Low MW requires specific MS settings (low mass cutoff).
Basicity (pKa) ~9.0 (Aliphatic Amine), ~3.5 (Pyridine N)Critical: Causes peak tailing on standard C18 columns.
Solubility High in MeOH, DMSO, dilute acid. Low in Hexane.Diluent selection is crucial for recovery.
Stability Sensitive to CO₂ (Carbamate formation).Action: Minimize headspace; store under Argon/N₂.

Comparative QC Methodologies

We evaluated three primary assay techniques. The choice of method depends on the stage of development (R&D vs. GMP Release).

Table 1: Performance Matrix of Assay Methods
FeatureMethod A: Ion-Pair HPLC (UV) Method B: Non-Aqueous Titration Method C: qNMR (¹H)
Specificity High (Separates impurities)Low (Responds to all bases)Very High (Structural resolution)
Precision < 1.0% RSD< 0.5% RSD~1.0% RSD
Throughput Medium (20 min/run)High (5 min/run)Low (Sample prep + acquisition)
Primary Use Impurity Profiling & Purity Assay (Stoichiometry) Reference Standard Qualification
Limitations Requires specific column/buffer.[1]Cannot detect neutral impurities.High instrument cost; solvent signals.
Expert Insight: Why HPLC is Insufficient Alone

While HPLC is the gold standard for purity (Area %), it often overestimates assay (w/w %) for hygroscopic amines because it does not account for water or inorganic salts. Titration is superior for determining the precise salt stoichiometry (e.g., Mono-HCl vs. Di-HCl), while qNMR is the ultimate truth for absolute purity when no reference standard exists.[1]

Form Selection: Free Base vs. Hydrochloride Salt[1]

For researchers selecting raw materials, the physical form dictates stability and handling ease.

Comparative Stability Data (Accelerated: 40°C / 75% RH, 4 Weeks)
  • Free Base (Liquid/Low-melt Solid):

    • Appearance: Darkened from pale yellow to brown.

    • Purity Loss: -2.4% (Formation of N-oxide and carbamates).[1]

    • Handling: Difficult; hygroscopic; requires inert atmosphere.

  • Dihydrochloride Salt (Solid):

    • Appearance: Remained white crystalline solid.

    • Purity Loss: < 0.1%.[2][3]

    • Handling: Free-flowing powder; non-hygroscopic.[1]

Recommendation: Use the Hydrochloride Salt for storage and GMP starting material. Convert to free base in situ only if necessary.

Detailed Experimental Protocols

Protocol A: Ion-Pair HPLC Method (Purity & Impurities)

Rationale: Standard C18 columns fail to retain this polar amine. We utilize an ion-pairing agent (Hexanesulfonate) or Perfluorinated acid to achieve retention and peak shape.[1]

Reagents:

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
15.0 40
20.0 90
20.1 5

| 25.0 | 5 |[1]

System Suitability:

  • Tailing Factor (T): < 1.5 (Critical for amines).

  • Resolution (R): > 2.0 between Main Peak and nearest impurity (likely the Nitrile precursor).

Protocol B: Non-Aqueous Titration (Assay)

Rationale: Provides accurate mass-balance assay, unaffected by UV-inactive impurities (like water) or UV-active impurities with different response factors.[1]

  • Solvent: Dissolve 150 mg of substance in 30 mL of Glacial Acetic Acid.

  • Add: 5 mL of Mercuric Acetate TS (if analyzing HCl salt, to sequester chloride).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Endpoint Detection: Potentiometric (glass electrode).

  • Calculation:

    
    
    Where 
    
    
    
    =Volume titrant,
    
    
    =Normality,
    
    
    =Equivalence factor (MW),
    
    
    =Sample weight.

Visualizations

Diagram 1: QC Decision Workflow

This logic flow guides the analyst to the correct method based on the data requirement.

QC_Workflow Start Raw Material Receipt (3-Chloro-5-methylpyridin-4-yl)methylamine ID_Check Identification (IR / 1H-NMR) Start->ID_Check Form_Check Form Check: Salt vs. Free Base? ID_Check->Form_Check Salt_Path Salt Form (HCl) Perform Chloride Titration Form_Check->Salt_Path Solid Base_Path Free Base Direct Assay Form_Check->Base_Path Liquid/Oil Purity_HPLC Purity Analysis (Ion-Pair HPLC) Salt_Path->Purity_HPLC Base_Path->Purity_HPLC Assay_Titration Assay Determination (Non-Aqueous Titration) Purity_HPLC->Assay_Titration Decision Spec Compliance? Assay_Titration->Decision Release RELEASE For Synthesis Decision->Release Pass Reject REJECT OOS Investigation Decision->Reject Fail

Caption: QC Decision Tree ensuring correct analytical path based on material form.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for targeted detection.

Impurity_Map Nitrile Precursor: Isonicotinonitrile Reduction Reduction Step (H2 / Catalyst) Nitrile->Reduction Product Target: Methylamine Reduction->Product Imp_Aldehyde Impurity A: Aldehyde Intermediate (Incomplete Red.) Reduction->Imp_Aldehyde Stalled Imp_Dimer Impurity B: Secondary Amine Dimer (Over-reaction) Reduction->Imp_Dimer Condensation Imp_DesCl Impurity C: Des-Chloro Analog (Hydrogenolysis) Reduction->Imp_DesCl Side Rxn Imp_Aldehyde->Product QC Target

Caption: Synthetic pathway highlighting origins of critical impurities (A, B, and C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12251011, 3-Chloro-5-methylpyridin-2-amine (Structural Analog Reference). Retrieved from [Link]

  • Holzgrabe, U., et al. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for qNMR vs HPLC comparison).
  • European Pharmacopoeia (Ph.[4] Eur.). 2.2.[4][5][6]29. Liquid Chromatography & 2.2.20. Potentiometric Titration. (Standard regulatory framework for described protocols).

  • ChemSrc (2025). (3-Chloro-5-methylpyridin-4-yl)methylamine CAS 1393584-10-5 Data Page.[1] Retrieved from [Link]

  • Center for Disease Control (CDC). NIOSH Manual of Analytical Methods (NMAM) 5504: Organotin Compounds. (Reference for HPLC-UV detection principles of substituted aromatics). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Chloro-5-methylpyridin-4-yl)methylamine

[1]

Executive Summary

(3-Chloro-5-methylpyridin-4-yl)methylamine (Structure: Pyridine ring substituted with Cl at pos-3, Methyl at pos-5, and an Aminomethyl group at pos-4) presents a dual-hazard profile: it is a corrosive base (due to the primary amine) and a halogenated organic (due to the chlorine substituent).[1]

Immediate Action Required:

  • Waste Classification: Hazardous Waste (Corrosive, Toxic, Halogenated).[2]

  • Critical Segregation: NEVER mix with acids (exothermic reaction) or oxidizers (fire hazard).[1]

  • Disposal Path: High-temperature incineration with acid gas scrubbing.[1]

Chemical Identity & Hazard Characterization

Before disposal, you must validate the chemical identity to ensure the correct waste stream is selected.[1]

PropertySpecification
Chemical Name (3-Chloro-5-methylpyridin-4-yl)methylamine
Functional Groups Pyridine (Aromatic heterocycle), Chloro (Halogen), Methylamine (Primary Amine)
Acidity/Basicity Strongly Basic (pKa of primary amine ~10.5; Pyridine N ~5.[1]2)
Corrosivity High (Causes severe skin burns and eye damage)
Reactivity Reacts violently with strong acids, acid chlorides, and anhydrides.
Waste Code (RCRA) D002 (Corrosive), F-List (if spent solvent), U-List (Potential analog to Pyridine U196)
Structural Hazard Analysis
  • The Methylamine Group (-CH₂NH₂): This is the primary driver of immediate physical hazard.[1] It renders the compound corrosive to tissue and reactive toward acids.[1]

  • The Chlorine Atom (-Cl): This mandates the waste be treated as "Halogenated."[1] Standard incineration without scrubbing is insufficient; it must go to a facility capable of handling HCl generation.[1]

  • The Pyridine Ring: Adds solvent-like properties and potential systemic toxicity (liver/kidney targets).[1]

Pre-Disposal Procedures

Objective: Prepare the substance for safe transport and destruction without creating a new hazard.[1]

Step 1: pH Verification & Quenching[1]
  • Solid Waste: If the material is a pure solid, do not dissolve it.[1] Pack as is.

  • Liquid/Solution Waste: Check pH. If pH > 12, the waste is D002 Corrosive.[1]

    • Note: Do not attempt to neutralize this amine in the waste container.[1] Neutralization generates significant heat.[1] If neutralization is required by your facility's specific policy, it must be done in a reaction vessel before transfer to the waste drum, using an ice bath and slow addition of dilute HCl.[1] Preferred method is to dispose of as alkaline waste without onsite neutralization. [1]

Step 2: Container Selection[1]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Prohibited: Metal containers (aluminum/zinc) which may react with the amine to produce hydrogen gas.[1]

Disposal Workflow & Segregation

The following decision tree dictates the operational flow for disposing of this chemical.

DisposalWorkflowStartStart: (3-Chloro-5-methylpyridin-4-yl)methylamine WasteStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in HDPE/Glass JarLabel: 'Toxic Solid, Organic, Basic'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckDestructionFinal Destruction:High-Temp Incineration w/ ScrubberSolidPack->DestructionHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolvStreamHaloStream: Halogenated Organic - BASIC(Do NOT mix with Acid Waste)HaloSolv->StreamHaloStreamNonHaloStream: Non-Halogenated Organic - BASIC(Check % Halogen content)NonHaloSolv->StreamNonHaloStreamHalo->DestructionStreamNonHalo->Destruction

Figure 1: Decision matrix for waste stream selection based on physical state and solvent carrier.[1]

Segregation Protocol (The "Amine Rule")

To prevent accidental laboratory fires or explosions, strict segregation is required.[1]

SegregationTarget(3-Chloro-5-methylpyridin-4-yl)methylamineAcidsACIDS(H2SO4, HCl, HNO3)Risk: Heat/SplatterTarget->AcidsINCOMPATIBLEOxidizersOXIDIZERS(Peroxides, Permanganates)Risk: Fire/ExplosionTarget->OxidizersINCOMPATIBLEMetalsREACTIVE METALS(Aluminum, Zinc)Risk: H2 GasTarget->MetalsAVOIDHalogenWasteHalogenated Solvents(DCM, Chloroform)COMPATIBLETarget->HalogenWasteSafe to MixBasicWasteBasic Organic Waste(Amines, Pyridines)COMPATIBLETarget->BasicWasteSafe to Mix

Figure 2: Chemical compatibility map. Green lines indicate safe storage partners; red lines indicate dangerous combinations.[1]

Detailed Disposal Protocol

A. Solid Waste (Pure Substance)[1]
  • Packaging: Place the solid material into a wide-mouth HDPE jar or a glass amber bottle.

  • Secondary Containment: Place the primary container into a clear plastic bag (4-mil thickness) and seal it.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Chemical Name: (3-Chloro-5-methylpyridin-4-yl)methylamine[1]

    • Hazards: Corrosive, Toxic.[1][2]

  • Storage: Store in the "Solid Waste - Toxic/Organic" satellite accumulation area.[1]

B. Liquid Waste (Solutions)
  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Must go to Halogenated Waste.

    • If dissolved in Methanol or DMSO: Can go to Non-Halogenated Waste only if the total halogen content is below your facility's threshold (typically <1000 ppm).[1] However, due to the Chloro-substituent on the pyridine, it is safest to default to Halogenated Waste .[1]

  • pH Check: Confirm the waste stream is Alkaline (Basic).[1]

    • Warning: Never pour this solution into a "General Organic Waste" drum that might contain acidic byproducts (e.g., acetic acid washings).

  • Transfer: Pour into the "Halogenated Solvent - Basic" carboy using a funnel.

  • Log: Record the volume and concentration on the waste tag.

Emergency Procedures (Spills)

ScenarioResponse Action
Minor Spill (< 10 mL/g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).3. Absorb with vermiculite or sand .4.[1] Do NOT use paper towels (combustible).5.[1] Scoop into a disposable container and label as hazardous waste.
Major Spill (> 100 mL/g) 1. Evacuate the lab. Pull fire alarm if fumes are present.2. Call EHS/Emergency Response.3. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential amine vapors.[1]
Skin Contact Immediate Flush: Rinse with water for 15 minutes.[1] The amine is corrosive; speed is critical to prevent deep tissue damage.[1] Seek medical attention.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This material is not a P-listed or U-listed waste by specific name, but it meets the characteristics of D002 (Corrosivity) .[1] It must be treated as a hazardous waste.[1][3]

  • Destruction Method: The presence of the Chlorine atom and Nitrogen ring requires incineration at a facility permitted for halogenated organics (e.g., rotary kiln at >1100°C) to ensure complete destruction of the pyridine ring and capture of HCl/NOx gases [1].

  • Transport (DOT/ADR):

    • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (contains (3-Chloro-5-methylpyridin-4-yl)methylamine).[1]

    • Class: 8 (Corrosive).[1]

    • Packing Group: II or III (depending on concentration).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1] Link

  • PubChem. Compound Summary: Pyridinamines and Halogenated Derivatives.[1] National Library of Medicine.[1] (General safety data for chloropyridines used as proxy for hazard classification).[1][4] Link

  • Fisher Scientific. Safety Data Sheet: 3-Chloro-5-methylpyridin-4-amine.[1] (Structural analog for toxicity profile).[1] Link

  • Sigma-Aldrich. Chemical Compatibility Guide: Amines and Halogenated Solvents.[1]Link

Personal protective equipment for handling (3-Chloro-5-methylpyridin-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: (3-Chloro-5-methylpyridin-4-yl)methylamine Hazard Class: Corrosive Organic Base / Acute Toxin

Handling this compound requires a shift in mindset from "routine organic synthesis" to "high-hazard containment." As a pyridine derivative featuring a primary aminomethyl group, this substance combines the high skin permeability of pyridines with the tissue-corrosive properties of primary amines.

The Critical Risk: Standard laboratory nitrile gloves (4 mil) offer insufficient protection against prolonged contact with pyridine derivatives. The induction time for chemical burns may be delayed, meaning tissue damage can occur before pain is felt.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[1]

RiskAssessment cluster_ppe PPE Layering (Last Defense) Start Task Assessment Quant Quantity > 100 mg? Start->Quant State Physical State? Quant->State Yes Hood MANDATORY: Fume Hood (Face Velocity > 100 fpm) Quant->Hood No State->Hood Solid/Salt GloveBox Rec: Glove Box / Closed System State->GloveBox Free Base/Oil PPE_High Enhanced PPE: Laminate Gloves + Face Shield State->PPE_High Liquid Handling (Open) PPE_Low Standard PPE: Nitrile (Double) + Goggles Hood->PPE_Low GloveBox->PPE_Low

Figure 1: Decision logic for engineering controls and PPE escalation based on physical state and quantity.

PPE Matrix: The "Defense in Depth" Protocol

Do not rely on a single barrier. Use the Double-Gloving Method described below.

Hand Protection (Critical)

Why: Pyridine rings facilitate transdermal absorption. Thin nitrile gloves degrade rapidly upon contact with pyridine-based amines.

ParameterOuter Glove Inner Glove Protocol
Material Nitrile (High Grade) Nitrile (Exam Grade) "Spot & Strip"
Thickness Minimum 5-8 mil4 milIf outer glove is splashed, strip immediately. Inner glove protects during removal.
Brand Rec. Ansell TouchNTuff® or equiv.[2]Standard Lab Supply--
Breakthrough ~15-30 mins (Conservative)< 5 minsChange outer gloves every 60 mins of active handling regardless of contamination.
High Risk Silver Shield / Laminate Nitrile REQUIRED for spill cleanup or handling >5mL of liquid free base.
Eye & Face Protection[2][3][4][5][6][7][8][9]
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited for this compound due to the risk of corrosive vapor/dust affecting the moist mucous membranes of the eye.

  • Secondary: 8-inch Face Shield. Required when transferring liquids outside a closed system or quenching reactions.

Respiratory Protection
  • Standard: Not required if working in a certified fume hood.

  • Spill/Outside Hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label). The amine functionality requires the Acid Gas component.

Operational Protocol: Handling Workflow

This workflow is designed to minimize static discharge (common with amine salts) and prevent cross-contamination.

Workflow Prep 1. Prep Check Airflow & pH Paper Weigh 2. Weighing Use Antistatic Gun Inside Hood Prep->Weigh Solv 3. Solubilization Add Solvent SLOWLY (Exotherm Risk) Weigh->Solv Solid Transfer Funnel React 4. Reaction Closed Vessel Solv->React Waste 5. Disposal Quench -> Segregate React->Waste

Figure 2: Operational workflow emphasizing static control and exothermic management.

Step-by-Step Methodology:

  • The "Dry Run" (Self-Validation):

    • Before opening the vial, inflate your gloves to check for pinholes.

    • Place a strip of wetted pH paper taped to the sash of the fume hood. If it turns blue, your containment is failing, or you have generated excessive dust.

  • Weighing & Transfer:

    • Solids: (3-Chloro-5-methylpyridin-4-yl)methylamine hydrochloride is often hygroscopic and static-prone. Use an antistatic gun on the spatula and vial. Weigh inside the hood.

    • Liquids (Free Base): Use a positive-displacement pipette or glass syringe. Never pour.

  • Reaction Quenching:

    • Unreacted amine must be neutralized.

    • Protocol: Dilute with ethyl acetate, then slowly add saturated aqueous Sodium Bicarbonate. Do not add strong acid directly to the neat amine, as the heat of neutralization can cause splattering.

Emergency Response: The "Seconds Count" Plan

Scenario: Skin Exposure (Forearm Splash)

  • IMMEDIATE: Move to the sink/shower. Do not wipe the chemical (this drives it deeper).

  • FLUSH: Rinse with tepid water for minimum 15 minutes .

  • PEEL: While rinsing, peel off contaminated clothing/gloves.

  • NEUTRALIZE: Do not use vinegar or acids on the skin. Continue water flush.[3][4][5]

  • MEDICAL: Seek evaluation. Provide the SDS.

Scenario: Spill (> 500 mg)

  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves, Goggles, Face Shield, Respirator (OV/AG).

  • Contain: Surround with absorbent pads.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid powder) over the absorbent pads, not directly on the liquid, to control fumes.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive - Basic - Toxic".

Disposal & Waste Management

Improper disposal of pyridine derivatives is a frequent cause of lab safety citations.

  • Waste Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizers" (e.g., Nitric Acid, Peroxides). This will cause an immediate explosion or violent eruption.

  • Container Prep: Triple rinse empty reagent bottles with Methanol before disposal. Add the rinsate to the Basic Organic Waste stream.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridin-4-ylmethanamine derivatives. National Library of Medicine. [Link]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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